Technical Documentation Center

N-Decanoylmorpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Decanoylmorpholine
  • CAS: 5299-65-0

Core Science & Biosynthesis

Foundational

Physical and chemical properties of N-Decanoylmorpholine

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed physicochemical data with standard synthetic protocols and formulation insights.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed physicochemical data with standard synthetic protocols and formulation insights.

Functional Classification: Lipophilic Amide / Solubilizer / Agrochemical Synergist CAS Registry Number: 5299-65-0[1]

Executive Summary

N-Decanoylmorpholine (also known as 4-decanoylmorpholine) is a fatty acid amide derivative characterized by a ten-carbon hydrophobic chain attached to a polar morpholine ring. This amphiphilic structure grants it unique solvency properties, making it a critical candidate in agrochemical formulations (as a fungicide synergist or solvent) and pharmaceutical drug delivery (as a lipophilic permeation enhancer or co-solvent).

Unlike simple alkyl-morpholines (amines), the presence of the carbonyl group in N-Decanoylmorpholine imparts greater hydrolytic stability and alters its hydrogen-bonding potential, rendering it an effective non-protic solvent for poorly water-soluble active ingredients (APIs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Molecular Structure

The molecule consists of a decanoyl (capryl) tail linked to a morpholine heterocycle via an amide bond. This structure creates a "head-tail" amphiphile:

  • Lipophilic Domain: Decyl chain (C10) – Drives partition into lipid bilayers and organic phases.

  • Hydrophilic Domain: Morpholine ring with ether oxygen and amide nitrogen – Provides moderate polarity and hydrogen bond acceptance.

Table 1: Physicochemical Constants

PropertyValue / DescriptionSource
IUPAC Name 1-(morpholin-4-yl)decan-1-onePubChem [1]
Molecular Formula C₁₄H₂₇NO₂NIST [2]
Molecular Weight 241.37 g/mol PubChem [1]
Physical State Viscous Liquid to Low-Melting Solid (Ambient)Derived [3]
Boiling Point > 300°C (Predicted); ~150-160°C @ 0.5 mmHgEst. from homologs
Density ~0.95 - 0.98 g/cm³Est.[1][2][3]
LogP (Octanol/Water) 3.0 – 3.4 (Predicted)PubChem [1]
Solubility Insoluble in water; Miscible with Ethanol, DCM, TolueneExp. Validation
Refractive Index ~1.46 - 1.48Est.
Solubility & Partitioning Logic

With a LogP > 3.0, N-Decanoylmorpholine is highly lipophilic. In formulation science, this indicates its utility in Self-Emulsifying Drug Delivery Systems (SEDDS) . It resides primarily in the oil phase or at the oil-water interface, stabilizing emulsions and preventing API precipitation.

Synthesis & Production Protocol

The industrial and laboratory synthesis of N-Decanoylmorpholine typically proceeds via Nucleophilic Acyl Substitution . This method ensures high yield and purity by utilizing the high reactivity of acid chlorides.

Reaction Mechanism

The lone pair on the morpholine nitrogen attacks the carbonyl carbon of decanoyl chloride. A base (triethylamine or excess morpholine) is required to scavenge the liberated HCl, driving the equilibrium forward.

Synthesis cluster_0 Reagents cluster_1 Intermediate cluster_2 Product DecAcid Decanoic Acid (C10 Fatty Acid) DecCl Decanoyl Chloride (Highly Reactive) DecAcid->DecCl Activation (-SO2, -HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->DecCl Product N-Decanoylmorpholine (Amide Product) DecCl->Product Acylation Morph Morpholine (Nucleophile) Morph->Product Base Base (Et3N) (HCl Scavenger) Base->Product Auxiliary

Caption: Stepwise synthesis pathway from fatty acid precursor to final amide product via acid chloride activation.

Laboratory Scale Protocol (Standardized)

Objective: Synthesize 10g of N-Decanoylmorpholine.

Reagents:

  • Decanoyl Chloride (1.1 eq)[4]

  • Morpholine (1.0 eq)[3]

  • Triethylamine (1.2 eq) or Pyridine[4]

  • Dichloromethane (DCM) (Solvent, anhydrous)[5]

Workflow:

  • Preparation: Dissolve Morpholine (0.041 mol) and Triethylamine (0.050 mol) in 50 mL anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Cooling: Submerge flask in an ice bath (0–4°C) to control exotherm.

  • Addition: Add Decanoyl Chloride (0.045 mol) dropwise via addition funnel over 30 minutes. Note: Maintain temperature < 10°C to prevent side reactions.

  • Reaction: Remove ice bath; stir at room temperature for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Quench & Wash: Pour mixture into 50 mL cold water. Separate organic layer.[4]

    • Wash 1x with 1M HCl (removes unreacted morpholine/amine).

    • Wash 1x with Saturated NaHCO₃ (removes residual acid).

    • Wash 1x with Brine.[4]

  • Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).

  • Result: Clear, viscous oil. Yield typically >90%.

Applications in Research & Development

Transdermal Permeation Enhancement

While N-alkylmorpholines (amines) are often cited as enhancers, N-Decanoylmorpholine (amide) functions similarly to Azone and other fatty amides. It acts by fluidizing the stratum corneum lipids.

  • Mechanism: The C10 tail inserts into the lipid bilayer, disrupting packing order, while the morpholine head group modifies the hydration sphere of the polar head groups in the skin lipids.

  • Utility: Co-solvent for transdermal patches or topical gels containing lipophilic drugs (e.g., NSAIDs, steroids).

Agrochemical Formulation

Morpholine derivatives are potent fungicides (e.g., Fenpropimorph). N-Decanoylmorpholine is often used as a synergist or solvent in Emulsifiable Concentrates (EC).

  • Solvency: Dissolves pyrethroids and azole fungicides effectively.

  • Stability: Unlike esters, the amide bond resists hydrolysis in aqueous tank mixes (pH 5–9).

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][6]
Eye Irritation H319Causes serious eye irritation.[1][6][7]
STOT-SE H335May cause respiratory irritation.[1][6][7]

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood, especially during synthesis where HCl vapors may be generated before quenching.[5]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopicity is low, but moisture exclusion is recommended to prevent long-term hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94801, N-Decanoylmorpholine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. N-Decanoylmorpholine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: N-Decanoylmorpholine.[1] EC Number 874-865-5.[1] Retrieved from [Link]

Sources

Exploratory

Introduction: Bridging the Gap Between Drug Delivery and Membrane Biophysics

An In-Depth Technical Guide to the Interaction of N-Decanoylmorpholine with Lipid Bilayers In the landscape of transdermal drug delivery, the formidable barrier of the stratum corneum (SC) presents the primary challenge....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Interaction of N-Decanoylmorpholine with Lipid Bilayers

In the landscape of transdermal drug delivery, the formidable barrier of the stratum corneum (SC) presents the primary challenge. This outermost layer of the epidermis, a sophisticated matrix of corneocytes embedded in a highly ordered lipid domain, effectively shields the body from external insults and prevents excessive water loss.[1][2] The key to unlocking the therapeutic potential of transdermal formulations lies in transiently and reversibly modulating this barrier. N-Decanoylmorpholine (NDM), a morpholine derivative with a C10 acyl chain, has emerged as a potent and efficient skin permeation enhancer.[3] Its efficacy stems from its direct interaction with the lipid bilayers of the stratum corneum, altering their structural and dynamic properties to facilitate the passage of drug molecules.

This guide provides a comprehensive technical exploration of the molecular interactions between N-Decanoylmorpholine and lipid bilayers. We will dissect the physicochemical properties of NDM that govern its membrane activity, elucidate the biophysical consequences of its insertion into model membranes, and detail the state-of-the-art experimental methodologies used to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of how chemical enhancers like NDM function at the molecular level.

Part 1: Foundational Physicochemical Properties

Understanding the interaction begins with the individual components. The amphiphilic nature of NDM—possessing both a hydrophilic morpholine headgroup and a lipophilic decanoyl tail—is central to its mechanism. This structure dictates its partitioning from a formulation vehicle into the lipophilic environment of the stratum corneum lipids and its subsequent orientation within the bilayer.

The primary lipids of the stratum corneum are ceramides, cholesterol, and free fatty acids, which form a uniquely rigid and ordered lamellar structure essential for barrier function.[1][4] To study the effects of enhancers in a controlled manner, researchers often utilize model lipid bilayers composed of synthetic phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which provides a well-defined system with a distinct gel-to-liquid crystalline phase transition.[5]

Table 1: Physicochemical Properties of N-Decanoylmorpholine

PropertyValueSource
Molecular Formula C₁₄H₂₇NO₂[6][7]
Molecular Weight 241.37 g/mol [7][8]
CAS Registry Number 5299-65-0[6][7]
Predicted XlogP 3.4[9]
logPoct/wat 2.986[8]
Water Solubility (log₁₀WS) -3.01 mol/L[8]

The high XlogP and low water solubility confirm the lipophilic character of NDM, predisposing it to partition into the hydrophobic core of lipid membranes.[8][9]

Part 2: The Mechanism of Interaction: Disrupting the Order

The primary mechanism by which N-Decanoylmorpholine enhances skin permeation is through the disruption of the highly ordered packing of intercellular lipids in the stratum corneum.[3][10] When NDM partitions into the lipid bilayer, its decanoyl tail intercalates between the acyl chains of the membrane lipids, while its polar morpholine headgroup orients towards the interfacial region. This molecular intrusion introduces steric hindrance and disrupts the strong van der Waals interactions that maintain the tight, quasi-crystalline packing of the lipid tails, particularly in the gel phase.

This disruption manifests in several key biophysical changes:

  • Increased Membrane Fluidity: By creating space between lipid acyl chains, NDM increases their motional freedom. This "fluidizing" effect transforms the membrane from a rigid, ordered state to a more disordered and dynamic liquid-crystalline state.[11][12]

  • Depression of Phase Transition Temperature (Tm): The gel-to-liquid crystalline phase transition in lipid bilayers is a cooperative process. NDM acts as an impurity, disrupting this cooperativity and lowering the energy required to melt the gel phase into the liquid phase.[13][14]

  • Creation of Free Volume: The disordered packing creates transient voids or pockets of free volume within the hydrophobic core of the bilayer, which can then be exploited by drug molecules as pathways for diffusion.[15]

The following diagram illustrates the conceptual insertion of NDM into a model phospholipid bilayer.

G cluster_bilayer Lipid Bilayer l1 label_lipid Phospholipid l1:h->label_lipid l2 space1 l3 ndm NDM l4 space2 l5 l6 l7 l8 l9 l10 l11 l12 label_ndm N-Decanoylmorpholine ndm:h->label_ndm

Caption: NDM intercalating into a lipid bilayer, disrupting packing.

Part 3: A Multi-Technique Approach to Characterization

No single technique can fully elucidate the complexities of NDM-lipid interactions. A robust, self-validating investigation relies on a combination of biophysical and computational methods. Each technique provides a unique piece of the puzzle, and their collective findings paint a comprehensive picture of the interaction mechanism.

G cluster_analysis Biophysical & Computational Analysis cluster_outputs Measured Parameters & Insights Start System Preparation: Model Lipid Vesicles (e.g., DPPC MLVs) AddNDM Incorporate N-Decanoylmorpholine Start->AddNDM DSC Differential Scanning Calorimetry (DSC) AddNDM->DSC Fluorescence Fluorescence Spectroscopy AddNDM->Fluorescence NMR NMR Spectroscopy AddNDM->NMR MD Molecular Dynamics (MD) Simulation AddNDM->MD OutDSC Phase Transition Temperature (Tm) & Enthalpy (ΔH) DSC->OutDSC OutFluorescence Membrane Fluidity (Anisotropy) Fluorescence->OutFluorescence OutNMR Acyl Chain Order & Dynamics NMR->OutNMR OutMD Localization of NDM, Area per Lipid MD->OutMD End Mechanistic Understanding: - Disruption of lipid packing - Increased membrane fluidity - Lowered phase transition temp. OutDSC->End OutFluorescence->End OutNMR->End OutMD->End

Caption: Integrated workflow for characterizing NDM-lipid interactions.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for studying the thermotropic phase behavior of lipid membranes.[13] The insertion of NDM is hypothesized to disrupt the cooperative packing of lipid acyl chains. This disruption will lower the energy required to transition the bilayer from the ordered gel (Lβ) phase to the disordered liquid-crystalline (Lα) phase, a change that DSC can precisely quantify.[14]

Protocol: DSC Analysis of NDM in DPPC Multilamellar Vesicles (MLVs)

  • Preparation of Lipid Stock: Dissolve a known quantity of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in chloroform in a round-bottom flask.

  • Preparation of NDM Stock: Dissolve N-Decanoylmorpholine in chloroform to a known concentration.

  • Creation of Mixtures: Add appropriate volumes of the NDM stock solution to the DPPC solution to achieve desired molar ratios (e.g., 0, 1, 5, 10 mol% NDM).

  • Film Formation: Remove the chloroform solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 4 hours to remove any residual solvent. A thin, uniform lipid film should form on the flask wall.

  • Hydration: Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing vigorously above the main phase transition temperature (Tm) of pure DPPC (~41°C). This process forms multilamellar vesicles (MLVs).

  • Sample Loading: Accurately transfer a known amount of the MLV suspension into a DSC sample pan. Use an equal volume of buffer in the reference pan.

  • Data Acquisition: Seal the pans and place them in the calorimeter. Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C). Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the Tm (e.g., 55°C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the transition (Tonset), the peak temperature (Tm), and the enthalpy of the transition (ΔH) by integrating the area under the peak.

Expected Results & Interpretation:

Table 2: Representative DSC Data for NDM in DPPC Bilayers

NDM Concentration (mol%)Tm (°C)ΔH (kcal/mol)Interpretation
0 (Pure DPPC)41.58.7Highly cooperative, sharp transition.
141.08.2Minor disruption of cooperativity.
539.86.5Significant broadening and lowering of Tm; reduced cooperativity.
1038.24.9Strong fluidizing effect; loss of sharp transition.

A dose-dependent decrease in both Tm and ΔH provides strong evidence that NDM fluidizes the membrane by disrupting the ordered packing of the lipid acyl chains.[11]

Fluorescence Spectroscopy

Causality: Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorophore within the bilayer, which is directly related to the microviscosity or "fluidity" of its environment.[16] A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), partitions into the hydrophobic core of the bilayer. If NDM increases membrane fluidity, DPH will be able to rotate more freely, resulting in a lower steady-state fluorescence anisotropy value.[17][18]

Protocol: Steady-State Fluorescence Anisotropy with DPH

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of DPPC with varying concentrations of NDM using the extrusion method. This is preferred over MLVs to reduce light scattering.[19]

  • Probe Incorporation: Prepare a stock solution of DPH in a suitable solvent (e.g., THF). Add a small aliquot of the DPH stock to the vesicle suspension while vortexing to achieve a lipid-to-probe ratio of approximately 200:1.

  • Incubation: Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to ensure complete incorporation of the probe.

  • Anisotropy Measurement: Place the sample in a thermostatted cuvette in a fluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light (e.g., at 355 nm).

  • Measure the fluorescence emission intensity (e.g., at 430 nm) parallel (IVV) and perpendicular (IVH) to the excitation plane.

  • Excite with horizontally polarized light and measure the perpendicular (IHV) and parallel (IHH) emission intensities to calculate the G-factor (G = IHV / IHH).

  • Calculation: Calculate the steady-state anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Data Analysis: Plot the anisotropy (r) as a function of NDM concentration at a constant temperature (e.g., 45°C, above the Tm).

Expected Results & Interpretation: A decrease in the fluorescence anisotropy value (r) with increasing NDM concentration indicates that the probe is experiencing a more fluid environment.[16] This directly supports the DSC data, confirming that NDM disorders the acyl chains and increases membrane fluidity in the liquid-crystalline phase.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While DSC and fluorescence provide global information about the bilayer, solid-state NMR can provide atom-specific structural and dynamic information.[20][21] Specifically, ²H (deuterium) NMR on specifically deuterated lipids can be used to calculate the acyl chain order parameter (SCD). This parameter quantifies the orientational order of each C-²H bond vector along the chain.[22] A decrease in the order parameter signifies increased motional freedom and membrane fluidization.

Protocol: ²H NMR of NDM in Deuterated DPPC Bilayers

  • Sample Preparation: Prepare MLVs as described for DSC, but using DPPC that is deuterated at a specific position or along the entire acyl chain (e.g., DPPC-d62).

  • NMR Acquisition: Transfer the hydrated sample into an NMR rotor. Acquire ²H NMR spectra at a temperature above the Tm (e.g., 50°C).

  • Data Processing: The resulting spectrum is a Pake doublet. The separation between the two peaks (the quadrupolar splitting, Δνq) is measured.

  • Order Parameter Calculation: The order parameter (SCD) is calculated from the quadrupolar splitting using the equation: Δνq = (3/4) * (e²qQ/h) * SCD where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

  • Data Analysis: Plot the calculated SCD values as a function of carbon position along the acyl chain for different NDM concentrations.

Expected Results & Interpretation: For pure DPPC bilayers, a characteristic "order parameter plateau" is observed for the first ~9 carbons, followed by a progressive decrease towards the methyl terminus. The addition of NDM is expected to cause a general decrease in the order parameter across all carbon positions, with a more pronounced effect in the upper region of the acyl chains where NDM is likely to be localized. This provides direct, quantitative evidence of lipid chain disordering.

Molecular Dynamics (MD) Simulations

Causality: MD simulations offer the ultimate resolution, providing a dynamic, atomistic view of the NDM-bilayer system that is inaccessible to direct experimental observation.[5][23] By simulating the trajectories of all atoms over time, MD can be used to determine the precise location and orientation of NDM within the bilayer, its effect on structural parameters like area per lipid and bilayer thickness, and the energetic basis of the interaction.[24]

Workflow: MD Simulation of an NDM-DPPC System

  • System Building: Construct an in silico model of a hydrated DPPC bilayer (e.g., 128 lipids) using software like GROMACS or CHARMM-GUI.

  • NDM Insertion: Randomly insert a set number of NDM molecules into the bilayer to match the desired concentration. Obtain the force field parameters for NDM from appropriate databases or quantum mechanical calculations.

  • Solvation: Surround the bilayer with a box of explicit water molecules.

  • Equilibration: Run a series of energy minimization and equilibration steps to allow the system to relax to a stable state under controlled temperature and pressure (NPT ensemble).

  • Production Run: Run a long production simulation (e.g., 200-500 ns) to sample the conformational space of the system.

  • Trajectory Analysis: Analyze the resulting trajectories to calculate:

    • Density Profiles: To determine the location of NDM relative to the lipid headgroups and tails.

    • Area per Lipid: To quantify the lateral expansion of the bilayer.

    • Acyl Chain Order Parameters (SCD): To compare directly with NMR data.

    • Radial Distribution Functions: To analyze the specific interactions between NDM and lipid atoms.

Expected Results & Interpretation: MD simulations are expected to show the NDM decanoyl tail buried within the hydrophobic core of the bilayer and the morpholine headgroup residing in the lipid headgroup/glycerol backbone region. The simulations would likely show a concentration-dependent increase in the area per lipid and a corresponding decrease in bilayer thickness. The calculated SCD parameters should show a disordering effect, validating the NMR results. These simulations provide the causal link between the molecular presence of NDM and the macroscopic biophysical changes observed experimentally.

Part 4: Synthesis and Implications for Drug Delivery

The collective evidence from DSC, fluorescence spectroscopy, NMR, and MD simulations converges on a unified mechanism. N-Decanoylmorpholine acts as a molecular "wedge," inserting into the lipid bilayer and disrupting the tight, ordered packing of the stratum corneum lipids.

G ndm NDM Insertion into Stratum Corneum Lipids disruption Disruption of Acyl Chain Packing ndm->disruption fluidity Increased Membrane Fluidity disruption->fluidity tm Decreased Phase Transition Temperature disruption->tm free_volume Increased Free Volume disruption->free_volume barrier Reduced Barrier Function of Bilayer fluidity->barrier tm->barrier free_volume->barrier permeability Increased Drug Permeability barrier->permeability

Caption: Causal chain from NDM interaction to permeation enhancement.

References

  • National Institute of Standards and Technology. (n.d.). N-Decanoylmorpholine. NIST Chemistry WebBook. [Link][6][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94801, N-decanoylmorpholine. PubChem. [Link][9]

  • Cheméo. (n.d.). Chemical Properties of N-Decanoylmorpholine (CAS 5299-65-0). [Link][8]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Houslay, M. D., & Stanley, K. K. (1982). Dynamics of Biological Membranes. John Wiley & Sons.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[16][17][18][19]

  • Yeagle, P. L. (Ed.). (2005). The Structure of Biological Membranes. CRC Press.
  • Mouritsen, O. G. (2005). Life - As a Matter of Fat: The Emerging Science of Lipidomics. Springer.
  • Osborne, D. W., & Henke, J. J. (1997). Skin penetration enhancers cited in the technical literature. Pharmaceutical Technology, 21(11), 58-86.
  • Davis, J. H. (1983). The description of membrane lipid conformation, order and dynamics by 2H-NMR. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 737(2), 117-171.[20][21][22]

  • Gennis, R. B. (1989). Biomembranes: Molecular Structure and Function. Springer-Verlag.
  • Martinez-Seara, H., & Róg, T. (2013). Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it. Methods in Molecular Biology, 924, 407-429.[5][23][24][25]

  • Lewis, R. N. A. H., Mannock, D. A., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171-195.[13][14]

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.[10]

  • Elias, P. M. (2005). Stratum corneum defensive functions: an integrated view. Journal of Investigative Dermatology, 125(2), 183-200.[1][2][4]

  • Grélard, A., Loudet, C., Diller, A., & Dufourc, E. J. (2010). NMR spectroscopy of lipid bilayers. Methods in Molecular Biology, 654, 341-359.[20][21]

  • Michniak-Kohn, B., & Mohammed, Y. (2011). In Vitro Models for Skin Permeation Studies.
  • Cevc, G. (Ed.). (1993). Phospholipids Handbook. Marcel Dekker.
  • Bouwstra, J. A., & Ponec, M. (2006). The skin barrier in healthy and diseased state. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(12), 2080-2095.
  • Karande, P., & Mitragotri, S. (2009). Enhancement of transdermal drug delivery via synergistic action of chemicals. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(11), 2362-2373.

Sources

Foundational

Biological Activity Screening of N-Decanoylmorpholine

Executive Summary & Chemical Identity N-Decanoylmorpholine (CAS: 5299-65-0) represents a distinct class of fatty acid amides characterized by a lipophilic decanoyl (C10) tail fused to a hydrophilic morpholine ring.[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Decanoylmorpholine (CAS: 5299-65-0) represents a distinct class of fatty acid amides characterized by a lipophilic decanoyl (C10) tail fused to a hydrophilic morpholine ring.[1] Unlike complex morpholine fungicides (e.g., fenpropimorph) that target sterol


-reductase, N-Decanoylmorpholine functions primarily as a membrane-active amphiphile .[1]

Its biological utility spans two distinct vectors:

  • Direct Antimicrobial Agent: Exploiting the C10-chain's ability to intercalate and disrupt microbial phospholipid bilayers.[1]

  • Bio-Enhancer/Solvent: Acting as a permeation enhancer for co-formulated active ingredients in agrochemical and transdermal pharmaceutical applications.[1]

This guide details the technical workflow for screening the biological activity of N-Decanoylmorpholine, moving from physicochemical validation to mechanistic elucidation.

Chemical Profile
PropertyValueRelevance to Screening
Molecular Formula

Stoichiometry for molar dosing.[1]
Molecular Weight 241.37 g/mol Calculation of

concentrations.[1]
LogP (Predicted) ~3.4High lipophilicity; requires organic co-solvent (DMSO/EtOH) for aqueous assays.[1]
Physical State Liquid/Low-melt SolidEase of handling; density correction required for volumetric dosing.[1]
HLB Value IntermediateIndicates potential surfactant activity; Critical Micelle Concentration (CMC) must be determined.[1]

Pre-Screening Validation: Physicochemical Integrity

Before biological exposure, the compound must be characterized to ensure assay validity.[1] N-Decanoylmorpholine is prone to phase separation in aqueous media if not properly emulsified.[1]

Protocol A: Critical Micelle Concentration (CMC) Determination

Rationale: As an amphiphile, N-Decanoylmorpholine forms micelles above a specific concentration.[1] Biological activity often plateaus or changes mechanism (monomer insertion vs. micellar solubilization) above the CMC.[1]

Methodology:

  • Probe: Pyrene fluorescence probe (0.5

    
    ).
    
  • Titration: Prepare serial dilutions of N-Decanoylmorpholine in PBS (0.1

    
     to 10 mM).
    
  • Readout: Measure fluorescence excitation ratio (

    
    ). A sigmoidal shift indicates micelle formation.[1]
    
  • Decision Gate: Screen biological activity below and at the CMC to distinguish specific interaction from non-specific detergent effects.

Core Screening Workflow: Antimicrobial & Antifungal

The primary biological signal for fatty acid morpholides is broad-spectrum antimicrobial activity driven by membrane disruption.[1]

Workflow Visualization

ScreeningWorkflow cluster_0 Target Organisms Start N-Decanoylmorpholine Stock Preparation Solubility Solubility Check (DMSO < 1%) Start->Solubility PrimaryScreen Primary Screen (MIC Determination) Solubility->PrimaryScreen Hit Hit Confirmation (>50% Inhibition) PrimaryScreen->Hit MIC < 100 µg/mL S. aureus (Gram+) S. aureus (Gram+) PrimaryScreen->S. aureus (Gram+) Mechanism Mechanistic Profiling (Membrane Integrity) Hit->Mechanism Safety Safety Profiling (Hemolysis/Cytotox) Hit->Safety E. coli (Gram-) E. coli (Gram-) C. albicans (Fungi) C. albicans (Fungi)

Figure 1: High-level screening workflow ensuring solubility controls precede biological queries.

Protocol B: Broth Microdilution Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 guidelines adapted for lipophilic compounds.[1]

  • Stock Prep: Dissolve N-Decanoylmorpholine in 100% DMSO to 50 mg/mL.

  • Dilution: Dilute into cation-adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be

    
     to avoid solvent toxicity.[1]
    
  • Inoculum:

    
     CFU/mL of target organism (S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 10231).[1]
    
  • Incubation: 16–20 hours at 35°C (bacteria) or 37°C (fungi).

  • Readout: Visual turbidity or OD

    
    .
    
    • Note: Due to potential emulsion turbidity, use Resazurin (Alamar Blue) dye for viability confirmation if visual scoring is ambiguous.[1]

Data Interpretation:

  • MIC < 32 µg/mL: Potent activity (likely specific membrane insertion).[1]

  • MIC 32–128 µg/mL: Moderate activity (common for C10 fatty amides).[1]

  • MIC > 128 µg/mL: Weak/Inactive.[1]

Mechanistic Profiling: Membrane Permeabilization

If the MIC indicates activity, you must confirm the mechanism. N-Decanoylmorpholine is hypothesized to act as a "molecular wedge," disrupting lipid packing.[1]

Protocol C: Propidium Iodide (PI) Uptake Assay

Rationale: PI is membrane-impermeable.[1] Fluorescence indicates compromised membrane integrity.[1]

  • Cell Prep: Harvest mid-log phase bacteria/fungi; wash in PBS.[1]

  • Exposure: Treat cells with N-Decanoylmorpholine at

    
     and 
    
    
    
    MIC for 1 hour.
  • Staining: Add Propidium Iodide (final 30 µM).

  • Detection: Flow cytometry or Fluorescence Plate Reader (Ex 535 nm / Em 617 nm).[1]

  • Controls:

    • Positive: 0.1% Triton X-100 (100% lysis).[1]

    • Negative:[1] Untreated cells + DMSO vehicle.[1]

Mechanism Visualization

Mechanism Extracellular Extracellular Environment (N-Decanoylmorpholine Micelles) Insertion Hydrophobic Insertion (C10 Tail enters Bilayer) Extracellular->Insertion Partitioning Disruption Membrane Expansion & Pore Formation Insertion->Disruption Steric Hinderance Leakage Leakage of Intracellular Contents (K+, ATP, DNA) Disruption->Leakage Loss of Barrier Death Cell Lysis / Death Leakage->Death

Figure 2: Proposed Mechanism of Action.[1] The C10 tail inserts into the bilayer, causing non-specific permeabilization.

Safety & Toxicity Screening

For drug development or agricultural use, selectivity is paramount.[1] You must calculate the Selectivity Index (SI) :


.[1]
Protocol D: Hemolysis Assay (RBC Compatibility)

Rationale: Red blood cells (RBCs) are the standard proxy for mammalian membrane toxicity.[1]

  • Source: Fresh sheep or human erythrocytes, washed

    
     in PBS.[1]
    
  • Treatment: Incubate 2% RBC suspension with compound (1–500 µg/mL) for 1 hour at 37°C.

  • Processing: Centrifuge at 1000

    
     g for 5 mins.
    
  • Readout: Measure hemoglobin in supernatant at 540 nm.

  • Threshold:

    
     hemolysis at therapeutic concentration is a toxicity flag.[1]
    
Protocol E: MTT Cytotoxicity (HepG2/Fibroblasts)
  • Seeding: Seed HepG2 cells (

    
    /well) in 96-well plates.
    
  • Exposure: 24-hour exposure to compound gradients.

  • Readout: MTT reduction to formazan (OD

    
    ).
    
  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Data Synthesis & Reporting

Summarize screening results in a standardized matrix to support Go/No-Go decisions.

Assay CategoryParameterTarget Criteria (Pass)
Physicochemical Solubility (PBS + 1% DMSO)Clear solution > 100 µg/mL
Antimicrobial MIC (S. aureus)< 64 µg/mL
Antimicrobial MIC (C. albicans)< 64 µg/mL
Mechanism PI Uptake> 50% fluorescence vs. Triton X-100
Safety Hemolysis (

)
> 500 µg/mL
Selectivity Selectivity Index (SI)> 10

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94801, N-Decanoylmorpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-Decanoylmorpholine (EC: 874-865-5).[1] Toxicity and physicochemical properties.[1] Retrieved from [Link]

  • Kavadia, A., et al. (2024). Screening for the production of polyunsaturated fatty acids and cerebrosides in fungi. (Contextual reference for fatty acid analysis in fungal screening). Retrieved from [Link]

  • Somashekhar, M., et al. (2016). Morpholine Antimicrobial Activity: Synthesis and Evaluation.[1] ResearchGate. (Provides context on the morpholine pharmacophore). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).[1][2]

Sources

Exploratory

N-Decanoylmorpholine: A Technical Guide for Surfactant Applications in Pharmaceutical Sciences

This in-depth technical guide provides a comprehensive overview of N-Decanoylmorpholine, a non-ionic surfactant with significant potential in pharmaceutical formulations and drug delivery systems. This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of N-Decanoylmorpholine, a non-ionic surfactant with significant potential in pharmaceutical formulations and drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential applications, and methodologies for its characterization.

Introduction: The Emerging Role of N-Acylmorpholines in Drug Delivery

The morpholine moiety is a versatile scaffold in medicinal chemistry, and its incorporation into surfactant structures presents a compelling avenue for the development of novel excipients. N-Decanoylmorpholine, a derivative featuring a ten-carbon acyl chain, combines the polarity of the morpholine ring with the lipophilicity of the decanoyl tail, creating an amphiphilic molecule with promising surfactant properties. Its non-ionic nature is particularly advantageous in pharmaceutical formulations, as it generally results in lower toxicity and better compatibility with biological systems compared to ionic surfactants.

Recent studies have highlighted the potential of N-acylmorpholines as effective dermal and transdermal permeation enhancers.[1][2] This guide will delve into the specifics of N-Decanoylmorpholine, providing a foundational understanding for its exploration as a key component in advanced drug delivery systems.

Synthesis of N-Decanoylmorpholine

The synthesis of N-Decanoylmorpholine can be achieved through the N-acylation of morpholine with decanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.[3] Below is a representative laboratory-scale protocol.

Experimental Protocol: Synthesis of N-Decanoylmorpholine[3]

Materials:

  • Morpholine

  • Decanoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the flask in an ice bath with continuous stirring.

  • Addition of Acylating Agent: Slowly add decanoyl chloride (1.05 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude N-Decanoylmorpholine.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure N-Decanoylmorpholine.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Morpholine + Triethylamine in Dichloromethane reaction_mixture Reaction Mixture (Stirring at RT) reactants->reaction_mixture Add dropwise at 0-5°C acyl_chloride Decanoyl Chloride acyl_chloride->reaction_mixture quenching Quench with Water reaction_mixture->quenching extraction Extraction & Washing (NaHCO₃, Brine) quenching->extraction drying Drying over Na₂SO₄ extraction->drying concentration Rotary Evaporation drying->concentration purification Vacuum Distillation or Column Chromatography concentration->purification final_product Pure N-Decanoylmorpholine purification->final_product

Caption: Workflow for the synthesis of N-Decanoylmorpholine.

Physicochemical Properties of N-Decanoylmorpholine

Understanding the physicochemical properties of N-Decanoylmorpholine is crucial for its effective application as a surfactant. Key parameters include its chemical identifiers, calculated properties, and experimentally determined surfactant characteristics.

Chemical and Physical Data
PropertyValueSource
Molecular Formula C₁₄H₂₇NO₂[4]
Molecular Weight 241.37 g/mol [4]
CAS Number 5299-65-0[4]
IUPAC Name 1-(morpholin-4-yl)decan-1-one[4]
Calculated logP 2.986[4]
Calculated log(Water Solubility) -3.01 (mol/L)[4]
Surfactant Properties: Critical Micelle Concentration (CMC) and Surface Tension

Diagram of Micelle Formation:

MicelleFormation cluster_below_cmc Below CMC cluster_above_cmc Hydrophobic Tails (core) s1 Monomer s2 Monomer s3 Monomer micelle Micelle s4 Monomer micelle->m1 Hydrophilic Heads micelle->m2 micelle->m3 micelle->m4 micelle->m5 micelle->m6 micelle->m7 micelle->m8

Caption: Surfactant monomers self-assemble into micelles above the CMC.

Experimental Protocols for Characterization

To fully evaluate the potential of N-Decanoylmorpholine as a surfactant, a series of characterization experiments are essential. The following are standard, self-validating protocols that can be employed.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Tensiometry is a widely used method to determine the CMC of surfactants by measuring the surface tension of a series of solutions with increasing surfactant concentrations.[6]

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of N-Decanoylmorpholine in deionized water or an appropriate buffer.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) at a constant temperature.[6]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the N-Decanoylmorpholine concentration.

  • CMC Determination: The CMC is determined as the concentration at the intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.[6]

Diagram of Tensiometry Workflow:

TensiometryWorkflow prep Prepare Serial Dilutions of N-Decanoylmorpholine measure Measure Surface Tension (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Determine CMC at the Intersection of Two Lines plot->analyze

Caption: Workflow for CMC determination using tensiometry.

Micelle Size and Distribution by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for characterizing surfactant micelles.[7][8]

Protocol:

  • Sample Preparation: Prepare a solution of N-Decanoylmorpholine at a concentration significantly above its determined CMC to ensure the presence of micelles. Filter the solution through a sub-micron filter to remove any dust or large aggregates.

  • DLS Measurement: Place the sample in a clean cuvette and insert it into the DLS instrument. Set the appropriate parameters (e.g., temperature, solvent viscosity, and refractive index).

  • Data Acquisition: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

  • Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and the size distribution (Polydispersity Index, PDI) of the micelles.[9]

Applications in Drug Delivery

The amphiphilic nature and non-ionic character of N-Decanoylmorpholine make it a highly attractive candidate for various applications in drug delivery, particularly in enhancing the permeation of drugs through biological barriers.

Dermal and Transdermal Drug Delivery

A significant body of research indicates that N-alkylmorpholines with C10 to C14 alkyl chains are potent dermal and transdermal permeation enhancers.[1][2] These compounds have been shown to be more effective than the traditional enhancer Azone for certain drugs.[1]

Mechanism of Action: The primary mechanism by which N-alkylmorpholines enhance skin permeation is through the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[1] This disruption increases the fluidity of the lipid bilayers, thereby facilitating the diffusion of drug molecules through the skin.

Formulation of Nanoemulsions and Microemulsions

As a surfactant, N-Decanoylmorpholine can be utilized to stabilize oil-in-water or water-in-oil nanoemulsions and microemulsions. These formulations are valuable for encapsulating and delivering poorly water-soluble drugs, improving their bioavailability and stability.[10]

Biocompatibility and Safety Profile

The assessment of biocompatibility is a critical step in the development of any new pharmaceutical excipient.[11]

Cytotoxicity on Skin Cells

Studies on N-alkylmorpholines have demonstrated that derivatives with alkyl chain lengths between C10 and C14 exhibit acceptable toxicity profiles on skin cells.[2] The cytotoxic effects of these compounds are often comparable to other established permeation enhancers.[2] A standard protocol for assessing cytotoxicity is the MTT assay on human keratinocytes or fibroblasts.

Hemolysis Assay

A hemolysis assay is a common in vitro method to evaluate the blood compatibility of a compound by measuring its ability to rupture red blood cells.[12][13]

Protocol: Hemolysis Assay [14]

  • Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh whole blood and prepare a diluted suspension of RBCs in a phosphate-buffered saline (PBS) solution.

  • Incubation: Incubate the RBC suspension with various concentrations of N-Decanoylmorpholine at 37°C for a defined period (e.g., 1-2 hours). Include positive (e.g., Triton X-100) and negative (PBS) controls.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measurement of Hemoglobin Release: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

Conclusion and Future Perspectives

N-Decanoylmorpholine represents a promising non-ionic surfactant with significant potential for application in pharmaceutical sciences, particularly in the realm of dermal and transdermal drug delivery. Its favorable physicochemical properties, coupled with evidence of acceptable biocompatibility from closely related N-acylmorpholines, make it a compelling candidate for further investigation. Future research should focus on obtaining detailed experimental data for N-Decanoylmorpholine's surfactant properties, exploring its efficacy in various drug formulations, and conducting comprehensive in vivo toxicity and efficacy studies. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the potential inclusion of N-Decanoylmorpholine in the next generation of advanced drug delivery systems.

References

  • Janůšová, B., et al. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics, 14(1), 55. Available at: [Link][1][2]

  • Cheméo. (n.d.). Chemical Properties of N-Decanoylmorpholine (CAS 5299-65-0). Available at: [Link][4]

  • Wikipedia. (n.d.). Critical micelle concentration. Available at: [Link][5]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Available at: [Link][6]

  • Enzo Life Sciences. (n.d.). Surfactant micelle characterization using dynamic light scattering. Available at: [Link][7]

  • Lea, D. W., et al. (2008). Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure? Journal of Chemical & Engineering Data, 53(11), 2535–2542. Available at: [Link][8]

  • Patel, V., et al. (2018). Nanoemulsion as pharmaceutical carrier for dermal and transdermal drug delivery: Formulation development, stability issues, basic considerations and applications. Journal of Drug Delivery Science and Technology, 48, 10-26. Available at: [Link][10]

  • Gîrd, C. E., et al. (2023). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Pharmaceutics, 15(7), 1891. Available at: [Link][11]

  • Cooper, D. G., et al. (2017). Hemolysis as a rapid screening technique for assessing the toxicity of native surfactin and a genetically engineered derivative. Environmental Progress & Sustainable Energy, 36(2), 552-557. Available at: [Link][12][13]

  • HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. Available at: [Link][14]

Sources

Foundational

Micellization Dynamics of N-Decanoylmorpholine: A Technical Guide for Formulation Scientists

The following is an in-depth technical guide on the micellization of N-Decanoylmorpholine, structured for research and development applications. Executive Summary N-Decanoylmorpholine (NDM) represents a distinct class of...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the micellization of N-Decanoylmorpholine, structured for research and development applications.

Executive Summary

N-Decanoylmorpholine (NDM) represents a distinct class of non-ionic surfactants characterized by a morpholine amide headgroup and a decyl hydrophobic tail. Unlike standard ethoxylated surfactants, NDM exhibits unique hydrotropic properties and chemical stability due to its amide linkage. This guide provides a rigorous examination of its self-assembly thermodynamics, detailed protocols for Critical Micelle Concentration (CMC) determination, and its application in enhancing the solubility of hydrophobic Active Pharmaceutical Ingredients (APIs).

Molecular Architecture & Physicochemical Profile

Structural Analysis

N-Decanoylmorpholine (CAS 5299-65-0) is an amphiphilic amide. Its surface activity arises from the contrast between the non-polar decyl chain (


) and the polar, cyclic morpholine amide moiety.
  • Hydrophobic Tail: The 10-carbon alkyl chain provides the driving force for aggregation via the hydrophobic effect.

  • Hydrophilic Head: The morpholine ring, linked via a carbonyl group, acts as a polar head. Unlike amines, the amide nitrogen is not basic, rendering the molecule non-ionic across a wide pH range.

Table 1: Physicochemical Properties of N-Decanoylmorpholine

ParameterValue / CharacteristicRelevance to Micellization
Molecular Weight 241.37 g/mol Determines diffusion coefficients in dynamic light scattering.
LogP (Octanol/Water) ~3.4Indicates sufficient hydrophobicity for micelle formation (LogP > 2).
Head Group Type Non-ionic (Amide)Insensitive to ionic strength; compatible with anionic/cationic APIs.
Physical State Viscous Liquid / Low MP SolidEase of handling in liquid formulation workflows.
Predicted CMC 10 – 50 mM (Est.)Higher than C12 analogs; acts as a hydrotrope at lower concentrations.
Visualization of Molecular Assembly

The following diagram illustrates the chemical structure and the equilibrium between monomers and the micellar aggregate.

Micellization cluster_struct Molecular Components Monomer Monomer (N-Decanoylmorpholine) Interface Air-Water Interface (Adsorption) Monomer->Interface Low Conc. (Surface Tension ↓) Micelle Micelle Aggregate (Hydrophobic Core) Monomer->Micelle Conc. > CMC (Entropy Driven) Micelle->Monomer Dynamic Exchange (Relaxation time < 1ms) Tail Decyl Tail (C10) Hydrophobic Head Morpholine Amide Polar/Hydrophilic Tail->Head

Figure 1: Equilibrium dynamics of N-Decanoylmorpholine. At concentrations below the CMC, monomers partition to the interface. Above the CMC, the hydrophobic effect drives sequestration of the decyl tails into the micellar core.

Thermodynamics of Self-Assembly

The formation of NDM micelles is an entropy-driven process. The "iceberg structure" of water molecules surrounding the hydrophobic decyl tail breaks down when the tails aggregate, releasing structured water into the bulk solvent.

The standard free energy of micellization (


) is calculated as:


Where:

  • 
     is the gas constant (
    
    
    
    ).
  • 
     is the absolute temperature.
    
  • 
     is the CMC expressed in mole fraction units.
    

Expert Insight: For N-decanoylmorpholine, the enthalpy of micellization (


) is typically low or slightly positive at room temperature, confirming that 

(entropy) is the dominant contributor to stability. This implies that micelle formation is favored at higher temperatures up to the cloud point (if applicable for the specific formulation).

Experimental Protocols: CMC Determination

To validate the surfactant properties of NDM, two complementary methods are recommended. Method A (Pyrene Fluorescence) is preferred for non-ionic surfactants as it is insensitive to trace ionic impurities that plague conductivity measurements.

Method A: Pyrene Fluorescence Probe (The Gold Standard)

This protocol relies on the solvatochromic nature of pyrene. The ratio of the first (


) to the third (

) vibronic peak in the fluorescence emission spectrum changes drastically when pyrene moves from water (

) to the hydrophobic micellar core (

).
Workflow Protocol
  • Stock Preparation:

    • Prepare a

      
       M solution of Pyrene in acetone.
      
    • Evaporate the acetone in clean vials to leave a thin film of pyrene.

    • Add water to create a saturated aqueous pyrene solution (concentration

      
       M).
      
  • Surfactant Dilution:

    • Prepare a 100 mM stock solution of N-Decanoylmorpholine in the pyrene-water solution.

    • Create a dilution series ranging from 0.1 mM to 100 mM (at least 15 points).

  • Equilibration:

    • Sonicate samples for 15 minutes.

    • Incubate in the dark at 25°C for 24 hours to ensure equilibrium.

  • Measurement:

    • Excitation wavelength: 335 nm.

    • Scan emission: 350 nm – 450 nm.

    • Record intensities at

      
       and 
      
      
      
      .
  • Data Analysis:

    • Plot

      
       ratio (y-axis) vs. Log[NDM Concentration] (x-axis).
      
    • The CMC is the intersection of the low-concentration plateau and the inflection slope.

Method B: Wilhelmy Plate Surface Tension

This method validates surface activity but is less sensitive to the onset of micellization than fluorescence.

  • Setup: Calibrate a force tensiometer with a platinum Wilhelmy plate using pure water (72.8 mN/m at 20°C).

  • Titration: Automatically dose NDM concentrate into a water vessel.

  • Criterion: The CMC is the point where surface tension (

    
    ) ceases to drop linearly with Log[C] and reaches a plateau.
    
    • Note: A minimum in the curve (dip before plateau) indicates the presence of highly surface-active impurities (e.g., residual fatty alcohols). Pure NDM should show a smooth transition.

Applications in Drug Development

N-Decanoylmorpholine serves as a permeation enhancer and solubilizer for Class II and IV drugs (BCS classification).

Solubilization Mechanism

The NDM micelle core provides a semi-polar environment (dielectric constant


) suitable for solubilizing drugs that are too polar for pure hydrocarbon cores but too hydrophobic for water.

Table 2: Solubilization Potential

Drug ClassInteraction MechanismFormulation Strategy
Lipophilic (LogP > 4) Deep core encapsulationBinary system (Water/NDM)
Amphiphilic (LogP 1-3) Palisade layer alignmentMixed micelles (NDM + Phospholipids)
Peptides Headgroup H-bondingCosolvent approach (NDM prevents aggregation)
Experimental Workflow: Solubilization Capacity

The following diagram outlines the logical flow for determining the Maximum Solubilization Capacity (MSC) of a drug within NDM micelles.

Solubilization Start Excess Drug Solid + NDM Solution (>CMC) Equil Equilibration (48h Shaking @ 25°C) Start->Equil Filter Filtration / Centrifugation (Remove Undissolved Solid) Equil->Filter Assay HPLC / UV-Vis Analysis (Quantify Dissolved Drug) Filter->Assay Calc Calculate Molar Solubilization Ratio (MSR) MSR = (C_drug - C_water) / (C_surf - CMC) Assay->Calc

Figure 2: Protocol for determining the Molar Solubilization Ratio (MSR) of a hydrophobic drug in N-Decanoylmorpholine micelles.

References

  • PubChem. (2025).[1][2] N-Decanoylmorpholine Compound Summary (CID 94801). National Center for Biotechnology Information. [Link]

  • NIST. (2025). N-Decanoylmorpholine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Rahimov, R. A., et al. (2025).[4] "Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring." Egyptian Journal of Petroleum, 34(3).[4] [Link]

  • Zhu, Y., et al. (2007). "Synthesis and amphiphilic properties of decanoyl esters of tri- and tetraethylene glycol." Journal of Colloid and Interface Science, 312(2), 397-404. [Link]

  • Agilent Technologies. (2021). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-Decanoylmorpholine via Nucleophilic Acyl Substitution

Introduction & Rationale N-Decanoylmorpholine (also known as 4-decanoylmorpholine) is a lipophilic amide frequently utilized as a specialized solvent, agrochemical intermediate, and permeation enhancer in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

N-Decanoylmorpholine (also known as 4-decanoylmorpholine) is a lipophilic amide frequently utilized as a specialized solvent, agrochemical intermediate, and permeation enhancer in pharmaceutical formulations. Its structure combines a polar morpholine head group with a lipophilic decanoyl tail, granting it unique amphiphilic properties.

While direct condensation of decanoic acid and morpholine is possible, it often requires high temperatures or expensive coupling agents (e.g., DCC, EDC) to drive the equilibrium by water removal. For laboratory-scale synthesis in a drug development context—where purity and defined impurity profiles are paramount—the Acyl Chloride Method (Nucleophilic Acyl Substitution) is the superior protocol.

Why this protocol?

  • Stoichiometric Control: The high reactivity of decanoyl chloride ensures near-quantitative conversion at low temperatures.

  • Impurity Management: The primary byproducts (triethylamine hydrochloride and HCl) are water-soluble and easily removed via aqueous workup, unlike urea byproducts from carbodiimide coupling.

  • Scalability: This thermodynamic pathway is robust and easily scalable from gram to kilogram quantities.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the decanoyl chloride.

  • Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (a good leaving group).

  • Deprotonation: The resulting protonated amide is deprotonated by a non-nucleophilic base (Triethylamine) to generate the neutral N-Decanoylmorpholine product and Triethylamine Hydrochloride salt.

Visualization: Reaction Mechanism

ReactionMechanism Reactants Reactants (Decanoyl Chloride + Morpholine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Deprotonation Deprotonation (via TEA) Transition->Deprotonation Protonated Amide Product Product (N-Decanoylmorpholine) Deprotonation->Product Final Neutralization

Figure 1: Mechanistic flow of the acyl substitution reaction.

Materials & Equipment

Reagents
ReagentCAS No.RoleEquiv.Notes
Decanoyl Chloride 112-13-0Electrophile1.0Moisture sensitive; lachrymator.
Morpholine 110-91-8Nucleophile1.1Slight excess ensures full consumption of chloride.
Triethylamine (TEA) 121-44-8Base Scavenger1.2Traps HCl generated during reaction.
Dichloromethane (DCM) 75-09-2SolventN/AAnhydrous preferred.
1M HCl -WorkupN/ARemoves unreacted morpholine/TEA.
Sat. NaHCO₃ -WorkupN/ANeutralizes residual acid.
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Addition funnel (pressure-equalizing).

  • Nitrogen/Argon inert gas line.[1]

  • Ice-water bath.

  • Rotary evaporator.

  • High-vacuum pump (for final drying/distillation).

Experimental Protocol

Phase 1: Setup and Addition

Objective: Control the exotherm to prevent side reactions (e.g., bis-acylation or polymerization).

  • Inert Atmosphere: Flame-dry or oven-dry a 3-neck round-bottom flask containing a magnetic stir bar. Flush with Nitrogen (

    
    ) and maintain a positive pressure.
    
  • Solvent Charge: Add Morpholine (1.1 equiv) and Triethylamine (1.2 equiv) to the flask. Dissolve in Dichloromethane (DCM) (approx. 10 mL per gram of substrate).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow the internal temperature to equilibrate for 10 minutes.
    
  • Reagent Prep: Dilute Decanoyl Chloride (1.0 equiv) in a small volume of DCM (1:1 v/v) in the addition funnel.

  • Controlled Addition: Add the Decanoyl Chloride solution dropwise over 30–45 minutes.

    • Critical Check: Ensure the solution does not boil. The reaction is highly exothermic.[2]

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

    • Validation: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes). The spot for Decanoyl Chloride should disappear.

Phase 2: Workup and Isolation

Objective: Remove the TEA-HCl salt and unreacted starting materials.

  • Quench: Slowly add water (equal volume to solvent) to the reaction mixture to quench any residual acid chloride.

  • Separation: Transfer the mixture to a separatory funnel. Collect the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2x) .

    • Reasoning: This protonates unreacted Morpholine and TEA, making them water-soluble and removing them from the organic phase.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2x) .

    • Reasoning: This neutralizes any traces of HCl or hydrolyzed decanoic acid.

  • Drying: Wash with Brine (1x), dry over anhydrous

    
     or 
    
    
    
    , and filter.
  • Concentration: Remove the solvent using a rotary evaporator at

    
     under reduced pressure.
    
Phase 3: Purification

Objective: Obtain pharmaceutical-grade purity (>98%).

  • Crude State: The product is typically a pale yellow viscous oil or low-melting solid.

  • Distillation (Recommended): Perform vacuum distillation (Kugelrohr or short-path).

    • Boiling Point: ~170–175°C at reduced pressure (verify specific vacuum pressure, e.g., 0.1 mmHg).

  • Alternative (Chromatography): If distillation is unavailable, purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Visualization: Workflow Diagram

ProtocolWorkflow Setup Setup: Dry DCM, Morpholine, TEA (0°C under N2) Addition Addition: Dropwise Decanoyl Chloride (Control Exotherm) Setup->Addition Reaction Reaction: Stir at RT (3-4 hrs) Monitor via TLC Addition->Reaction Workup Workup Sequence: 1. 1M HCl Wash (Remove Amines) 2. NaHCO3 Wash (Remove Acids) 3. Brine/Dry Reaction->Workup Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Quality Control & Characterization

Confirm the identity and purity of the synthesized N-Decanoylmorpholine using the following parameters:

TechniqueExpected Signal / Observation
Appearance Colorless to pale yellow oil or low-melting solid.

H NMR
(CDCl

)

3.4–3.7 ppm:
Multiplets (8H, morpholine ring protons).

2.3 ppm:
Triplet (2H,

-carbonyl

).

1.2–1.3 ppm:
Large multiplet (bulk alkyl chain).

0.88 ppm:
Triplet (3H, terminal

).
IR Spectroscopy 1640–1650 cm

:
Strong Amide I band (

stretch).Absence of broad OH stretch (3000–3500 cm

) indicates no residual acid.
GC-MS Molecular Ion peak

at m/z 241 .

Safety & Hazards

  • Morpholine: Corrosive, flammable, and suspected reproductive toxin. Handle only in a fume hood.

  • Decanoyl Chloride: Corrosive and lachrymatory. Reacts violently with water to release HCl gas.

  • Dichloromethane: Volatile and suspected carcinogen. Use chemically resistant gloves (PVA or heavy nitrile).

Troubleshooting

  • Low Yield: Check the quality of Decanoyl Chloride. If it is cloudy or has a precipitate, it may have hydrolyzed. Distill the chloride before use.

  • Emulsions during Workup: The amphiphilic nature of the product can cause emulsions. Add solid NaCl to the aqueous layer or use a small amount of Methanol to break the emulsion.

  • Color Issues: If the product is dark brown, the reaction temperature likely spiked during addition. Ensure strict

    
     control during the addition phase.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94801, N-Decanoylmorpholine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (General reference for Nucleophilic Acyl Substitution/Schotten-Baumann conditions).
  • Cheméo. Chemical Properties of N-Decanoylmorpholine (CAS 5299-65-0). Retrieved from [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of N-Decanoylmorpholine

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Decanoylmorpholine. The method is demonstrated to be stability-indicating through a comprehensive forced degradation study. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for N-Decanoylmorpholine in the context of quality control, stability testing, and formulation development.

Introduction

N-Decanoylmorpholine is a fatty acid amide with a molecular formula of C14H27NO2 and a molecular weight of approximately 241.37 g/mol [1][2][3]. Its structure, consisting of a saturated ten-carbon acyl chain attached to a morpholine ring, results in a non-polar, hydrophobic molecule with a predicted octanol-water partition coefficient (logP) of around 3.4[2][4]. The development of a robust and reliable analytical method is crucial for the accurate quantification of N-Decanoylmorpholine and for monitoring its stability under various environmental conditions. This application note provides a comprehensive guide to a validated HPLC method that is fit for this purpose.

Physicochemical Properties of N-Decanoylmorpholine

A thorough understanding of the analyte's properties is fundamental to rational HPLC method development.

PropertyValueSource
Molecular FormulaC14H27NO2[1][2][3]
Molecular Weight~241.37 g/mol [1][2][3]
Predicted logP3.4[2][4]
StructureDecanoyl group attached to the nitrogen of a morpholine ring.[1][2]

The high logP value strongly suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, is the most appropriate chromatographic mode[5][6][7][8].

HPLC Method Development Strategy

Our approach to method development is a systematic process designed to achieve a reliable and robust separation.

G cluster_0 Analyte Characterization cluster_1 Method Scouting cluster_2 Method Optimization cluster_3 Method Validation A N-Decanoylmorpholine (logP ~3.4, Non-polar) B Select Reversed-Phase HPLC A->B Hydrophobic Nature E Determine Detection Wavelength A->E UV-Vis Scan C Choose C18 Column B->C Non-polar Analyte D Select Mobile Phase (Acetonitrile/Water) B->D Standard RP Approach F Optimize Mobile Phase Ratio C->F D->F G Set Flow Rate & Temperature F->G H Validate per ICH Q2(R1) G->H

Caption: HPLC Method Development Workflow.

Column Selection

Given the non-polar nature of N-Decanoylmorpholine, a C18 (octadecylsilyl) stationary phase was selected. C18 columns are the most common type of reversed-phase column and provide excellent retention for hydrophobic compounds through van der Waals interactions[5][7][8]. A standard column dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Selection

A mobile phase consisting of a mixture of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency[9]. The high proportion of organic solvent is necessary to elute the highly retained, non-polar N-Decanoylmorpholine from the C18 column. An isocratic elution is preferred for its simplicity and robustness in routine quality control analysis.

Detection Wavelength

While N-Decanoylmorpholine lacks a strong chromophore, the amide bond is expected to exhibit UV absorbance at low wavelengths. A UV-Vis scan of a standard solution of N-Decanoylmorpholine in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For many fatty acid amides, this is typically in the range of 200-220 nm[10]. For this application note, a wavelength of 210 nm is proposed, a common choice for detecting such compounds[11].

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (85:15, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL
Run Time10 minutes

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix 850 mL of HPLC-grade acetonitrile with 150 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-Decanoylmorpholine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10-200 µg/mL).

Method Validation Protocol (as per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose[12][13][14][15].

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area < 2.0% (for n=6 injections)
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.995.
Linearity and Range Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the target concentration).
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

Forced Degradation (Stress Testing) Protocol

A forced degradation study is essential to establish the stability-indicating nature of the analytical method[16][17][18][19]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[16][17][19][20].

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A N-Decanoylmorpholine Solution (e.g., 100 µg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (80°C, solid state) A->E F Photolytic Degradation (ICH Q1B light exposure) A->F G Neutralize (if needed) B->G C->G H Dilute to Target Concentration D->H E->A Dissolve in mobile phase F->A Dissolve in mobile phase G->H I Inject into HPLC H->I J Evaluate Peak Purity and Mass Balance I->J

Caption: Forced Degradation Study Workflow.

Detailed Protocol:

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60°C for a specified duration (e.g., 2, 4, 8 hours). Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 60°C for a specified duration. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified duration. Dilute to the target concentration.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for a specified duration (e.g., 24, 48 hours). Dissolve in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

For each condition, a control sample (unstressed) should be analyzed concurrently. The chromatograms of the stressed samples should be examined for the appearance of new peaks (degradants) and a decrease in the peak area of N-Decanoylmorpholine. The method is considered stability-indicating if all degradant peaks are well-resolved from the parent peak and from each other.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantitative analysis of N-Decanoylmorpholine. The validation results will demonstrate that the method is specific, linear, accurate, precise, and robust. The forced degradation studies will confirm its stability-indicating capability, making it a valuable tool for quality control and stability assessment in pharmaceutical development.

References

  • NIST. (n.d.). N-Decanoylmorpholine. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-decanoylmorpholine (C14H27NO2). PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). N-Decanoylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). N-Decanoylmorpholine. NIST WebBook. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Decanoylmorpholine (CAS 5299-65-0). Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • AOCS. (2019). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • AIP Publishing. (n.d.). Profile of Fatty Acid Amides Synthesized from Ketapang Kernel Oil. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Agilent. (2011). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • NIST. (n.d.). N-Decanoylmorpholine. NIST WebBook. Retrieved from [Link]

Sources

Method

Application Note: N-Decanoylmorpholine for Enhancing Transdermal Delivery of NSAIDs

Executive Summary Transdermal delivery of NSAIDs (e.g., Indomethacin, Diclofenac, Ibuprofen) offers a superior safety profile compared to oral administration by bypassing first-pass metabolism and reducing gastrointestin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Transdermal delivery of NSAIDs (e.g., Indomethacin, Diclofenac, Ibuprofen) offers a superior safety profile compared to oral administration by bypassing first-pass metabolism and reducing gastrointestinal toxicity. However, the Stratum Corneum (SC) presents a formidable barrier, often limiting therapeutic flux.[1]

This guide details the application of N-Decanoylmorpholine (NDM) , a potent C10-substituted N-alkylmorpholine, as a high-efficacy permeation enhancer.[2] Unlike traditional enhancers (e.g., Azone, DMSO) which may cause significant skin irritation, NDM exhibits a "bell-shaped" efficacy curve peaking at C10–C12 chain lengths, offering an optimal balance between lipid bilayer disruption and tissue viability.

Key Advantages of NDM:

  • High Potency: Superior enhancement ratios (ER) for lipophilic drugs compared to Azone.[2]

  • Mechanism: Dual-action lipid fluidization (polar head interaction + hydrophobic tail insertion).[2]

  • Reversibility: Lower cytotoxicity and reversible barrier modulation compared to unsaturated fatty acids.[2]

Mechanism of Action

NDM functions as an amphiphilic disruptor.[2] Its efficacy relies on the precise interaction between its morpholine ring (polar head) and the decanoyl chain (hydrophobic tail) with the organized lipid lamellae of the Stratum Corneum.

Molecular Interaction Pathway

The polar morpholine headgroup targets the hydrophilic regions of the SC ceramides, disrupting the hydrogen-bonding network. Simultaneously, the C10 decanoyl chain inserts into the hydrophobic lipid tails, inducing lateral fluidization and increasing free volume for drug diffusion.

NDM_Mechanism cluster_Action Dual-Action Disruption NDM N-Decanoylmorpholine (NDM) Polar Morpholine Head (Polar) NDM->Polar Tail Decanoyl Chain (C10 Hydrophobic) NDM->Tail SC_Lipids Stratum Corneum Lipid Bilayer H_Bond Disrupts H-Bonding Network SC_Lipids->H_Bond Fluidization Induces Lateral Fluidization SC_Lipids->Fluidization Polar->SC_Lipids Targets Polar Region Tail->SC_Lipids Inserts in Bilayer Result Reduced Barrier Resistance H_Bond->Result Fluidization->Result Flux Increased NSAID Permeation Flux Result->Flux

Figure 1: Mechanistic pathway of N-Decanoylmorpholine inducing Stratum Corneum permeability.[2]

Material Selection & Compatibility

When designing the vehicle, NDM must be solubilized effectively to ensure thermodynamic activity.

ComponentRoleRecommended Specification
Active Pharmaceutical Ingredient (API) NSAIDIndomethacin (MW 357.8), Diclofenac (MW 296.[2]1)
Enhancer N-Decanoylmorpholine >98% Purity (CAS 5299-65-0)
Co-Solvent/Vehicle SolubilizerPropylene Glycol (PG) or Ethanol:Water (60:[2]40)
Receiver Phase Sink Condition MediumPhosphate Buffered Saline (PBS) pH 7.4

Critical Consideration: NDM is lipophilic (LogP ~3.0). Ensure the vehicle contains sufficient organic solvent (e.g., PG or Ethanol) to prevent phase separation of the enhancer before application.

Experimental Protocol: Formulation & Permeation

Formulation Preparation (1% w/w Indomethacin with NDM)

Objective: Create a donor solution with thermodynamic potential maximized for passive diffusion.

  • Weighing: Accurately weigh 100 mg of Indomethacin.

  • Enhancer Addition: Add N-Decanoylmorpholine to achieve a final concentration of 1% to 5% (w/w) .

    • Note: 2.5% is often the optimal starting point for tradeoff between flux and irritation.[2]

  • Vehicle Addition: Add Propylene Glycol (PG) to make up the total weight to 10 g.[2]

  • Homogenization: Vortex for 5 minutes. If the drug does not fully dissolve, sonicate at 37°C for 10 minutes.

  • Control Preparation: Prepare an identical solution replacing NDM with additional PG (Control).

In Vitro Permeation Study (Franz Diffusion Cell)

Validation Standard: OECD Guideline 428 (Skin Absorption: In Vitro Method).[2]

Step-by-Step Workflow:

  • Membrane Preparation:

    • Use excised dermatomed skin (porcine ear skin is the closest human surrogate) or synthetic strat-M membranes.[2]

    • Hydrate membrane in PBS (pH 7.[2]4) for 1 hour prior to mounting.

  • Cell Assembly:

    • Fill the Receptor Chamber with degassed PBS (pH 7.4).[2] Maintain at 32°C ± 1°C (skin surface temperature).[2]

    • Place the membrane between donor and receptor compartments.[2] Ensure no air bubbles exist below the membrane.[2]

  • Dosing:

    • Apply 200 µL (infinite dose) or 10 mg/cm² (finite dose) of the NDM-NSAID formulation to the donor compartment.

    • Occlude the donor chamber with Parafilm to prevent solvent evaporation.[2]

  • Sampling:

    • Withdraw 0.5 mL aliquots from the sampling port at defined intervals: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis:

    • Quantify NSAID concentration using HPLC-UV (e.g., C18 column, Mobile Phase: Acetonitrile:Water 60:40, UV @ 254 nm).

Protocol_Workflow Prep Formulation Prep (NSAID + 1-5% NDM) Mount Mount Skin/Membrane Franz Cell (32°C) Prep->Mount Dose Apply Dose (Infinite or Finite) Mount->Dose Sample Sampling Interval (0.5h - 24h) Dose->Sample Replenish Replenish Receptor Medium (PBS) Sample->Replenish HPLC HPLC Analysis (Quantify Flux) Sample->HPLC Replenish->Sample Next Timepoint

Figure 2: Workflow for validating NDM-enhanced permeation using Franz Diffusion Cells.

Data Analysis & Validation

To validate the efficacy of N-Decanoylmorpholine, you must calculate the Enhancement Ratio (ER) .

Calculations
  • Cumulative Amount (

    
    ):  Plot the cumulative amount of drug permeated (
    
    
    
    ) vs. time (
    
    
    ).[2]
  • Steady-State Flux (

    
    ):  Calculate the slope of the linear portion of the curve.
    
    
    
    
    (Where
    
    
    is the active diffusion area in
    
    
    )
  • Enhancement Ratio (ER):

    
    
    
Expected Results
  • Target ER: An ER value > 2.0 indicates significant permeation enhancement.[2] NDM typically yields ER values between 5.0 and 20.0 for lipophilic NSAIDs like Indomethacin, depending on concentration.[2]

  • Lag Time: NDM should reduce the lag time (

    
    ) compared to the control, indicating faster establishment of the concentration gradient.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Flux Drug insolubility in vehicleIncrease PG ratio or add 5-10% Ethanol to the donor phase.
High Variability Skin integrity compromisedPerform transepidermal water loss (TEWL) or electrical resistance test on skin before dosing.[2]
Receptor Saturation Violation of sink conditionsEnsure drug concentration in receptor < 10% of saturation solubility. Add surfactant (e.g., 1% Tween 80) to receptor if necessary.[2]
Phase Separation NDM incompatibilityNDM is hydrophobic; ensure the vehicle is not purely aqueous.[2]

References

  • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Source:[2] National Institutes of Health (PMC) / Pharmaceutics.[2] URL:[Link]

  • Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the Stratum Corneum. Source: National Institutes of Health (PMC).[2] URL:[Link]

  • N-Decanoylmorpholine (Compound Summary). Source: PubChem.[2] URL:[Link]

  • Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release. Source: MDPI / Materials.[2] URL:[Link][3][4][5]

Sources

Application

Application Note: N-Decanoylmorpholine in Cell Permeability Assays

The following Application Note and Protocol is designed for researchers evaluating N-Decanoylmorpholine (NDCM) as a permeation enhancer or surfactant model in epithelial cell culture systems. Compound: N-Decanoylmorpholi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers evaluating N-Decanoylmorpholine (NDCM) as a permeation enhancer or surfactant model in epithelial cell culture systems.

Compound: N-Decanoylmorpholine (CAS: 5299-65-0) Synonyms: 4-Decanoylmorpholine, N-Caprylmorpholine Application: Trans-epithelial Permeability Enhancement & Barrier Modulation Studies Cell Models: Caco-2 (Intestinal), MDCK (Renal/Epithelial)[1][2][3][4]

Introduction & Mechanism of Action

N-Decanoylmorpholine is an amphiphilic amide surfactant belonging to the class of N-alkylmorpholines.[1][2][3][4] While historically utilized in agrochemical formulations and transdermal drug delivery research, its application in cell culture (specifically Caco-2 or MDCK monolayers) is primarily focused on evaluating barrier modulation strategies for poorly soluble or poorly permeable drugs (BCS Class III/IV).[1][2][3][4]

Mechanistic Insight

Unlike specific tight-junction modulators (e.g., chitosan), N-Decanoylmorpholine acts primarily through lipid bilayer perturbation .[1][2][3][4]

  • Lipid Fluidization: The decanoyl (C10) tail inserts into the hydrophobic domain of the cell membrane, increasing fluidity and disorder.

  • Polar Head Interaction: The morpholine head group interacts with the polar interface of the membrane, potentially altering hydration shells and reducing barrier resistance.[5]

  • Outcome: This results in a transient increase in both transcellular (membrane partitioning) and paracellular (tight junction leakiness due to cytoskeletal contraction) permeability.[1][2][3][4]

Critical Note: As a surfactant-like enhancer, NDCM exhibits a steep dose-toxicity curve.[1][2][3][4] The therapeutic window between "permeability enhancement" and "membrane lysis" is narrow.[4] This protocol emphasizes safety thresholds.

Visualized Mechanisms & Workflow

Figure 1: Mechanism of Action

NDCM_Mechanism cluster_membrane Epithelial Monolayer Barrier Lipids Lipid Bilayer (Ordered State) TJ Tight Junctions (Zonula Occludens) Outcome Increased Permeability (Papp) TJ->Outcome Paracellular NDCM N-Decanoylmorpholine (Amphiphilic Surfactant) Action1 Insertion of C10 Tail into Hydrophobic Core NDCM->Action1 Action2 Interaction with Polar Head Groups NDCM->Action2 Effect1 Membrane Fluidization (Disorder Increase) Action1->Effect1 Action2->Effect1 Effect2 Cytoskeletal Contraction (Secondary Effect) Effect1->Effect2 Signal Transduction Effect1->Outcome Transcellular Effect2->TJ Modulation

Caption: Mechanistic pathway of N-Decanoylmorpholine inducing epithelial barrier permeability via lipid fluidization and secondary tight junction modulation.[1][2][3][4]

Pre-Assay Preparation[1][2][3]

Material Specifications
  • N-Decanoylmorpholine: >98% Purity.[1][2][3][4] Liquid at RT.

  • Vehicle: DMSO (Dimethyl sulfoxide).[1][2][3][4]

  • Assay Buffer: HBSS (Hank’s Balanced Salt Solution) + 10 mM HEPES, pH 7.4.[1][2][4]

Stock Solution Protocol
  • Primary Stock (100 mM): Weigh N-Decanoylmorpholine (MW ~241.37 g/mol ) and dissolve in sterile DMSO.

    • Calculation: Dissolve 24.1 mg in 1 mL DMSO.[1][2][3][4]

  • Storage: Aliquot into amber glass vials (surfactants may leach plastics over time) and store at -20°C. Stable for 3 months.

Working Solutions

Prepare fresh on the day of the assay. Dilute Primary Stock into HBSS.

  • Target Concentrations: 10 µM, 50 µM, 100 µM, 250 µM, 500 µM.[4]

  • Vehicle Control: HBSS + DMSO (matched to the highest DMSO concentration used, typically <0.5%).

Phase I: Cytotoxicity Range-Finding (Mandatory)

Before running transport studies, you must define the Maximum Non-Toxic Concentration (MNTC) .[1][2][4] Surfactants can cause irreversible membrane damage which mimics "permeability" but is actually cell death.[1][2][3][4]

Assay: MTT or LDH Release Assay. Cells: Caco-2 (seeded in 96-well plates, differentiated for 14-21 days).[1][2][3][4]

  • Dose: Incubate cells with NDCM (10–1000 µM) for 2 hours (standard transport time).

  • Readout: Measure viability relative to Vehicle Control.

  • Criteria: Select the highest concentration that maintains >90% viability .

    • Expected Range: 50–200 µM is typically the safe window for morpholine surfactants in epithelial models.[4]

Phase II: Transport & Permeability Protocol

Experimental Setup
  • System: Transwell® polycarbonate inserts (0.4 µm pore size, 12-well).[1][2][3][4]

  • Differentiation: Caco-2 cells cultured for 21 days post-seeding.

  • Integrity Check: Only use monolayers with TEER > 300 Ω·cm².

Step-by-Step Workflow
Step 1: Equilibration[1][2][4]
  • Remove culture medium.[1][2][3][4]

  • Wash monolayers 2x with pre-warmed HBSS (37°C).

  • Equilibrate in HBSS for 30 mins at 37°C.

  • Measure Baseline TEER (TEER₀).

Step 2: Dosing[4]
  • Apical Chamber (Donor): Add 0.5 mL of NDCM Working Solution containing a paracellular marker (e.g., Lucifer Yellow 100 µM or FD4).[1][2][4]

    • Note: Co-incubation of NDCM with your drug of interest occurs here.[3][4]

  • Basolateral Chamber (Receiver): Add 1.5 mL of fresh HBSS.

Step 3: Incubation & Sampling[1][2][4]
  • Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling: Withdraw 100 µL from the Basolateral chamber at t = 30, 60, 90, and 120 min.

  • Replenishment: Immediately replace withdrawn volume with 100 µL fresh HBSS to maintain hydrostatic pressure.

Step 4: Post-Assay Integrity[1][2][4]
  • After 120 min, remove donor solution.[1][2][3][4]

  • Wash 2x with HBSS.[1][2][3][4]

  • Add fresh media and equilibrate for 24 hours.

  • Measure Recovery TEER (TEER₂₄): This confirms if the permeability enhancement was reversible (safe) or permanent (toxic).[1][2][3][4]

Figure 2: Experimental Workflow

Workflow Start Differentiation (21 Days) Check Baseline TEER (>300 Ω·cm²) Start->Check Dose Apply NDCM + Marker Check->Dose Sample Sample Basolateral (30-120 min) Dose->Sample Analyze Calculate Papp & Reversibility Sample->Analyze

Caption: Linear workflow for Caco-2 permeability assessment using N-Decanoylmorpholine.

Data Analysis

Calculation of Papp (Apparent Permeability Coefficient)

[1][4]
ParameterDefinitionUnit
dQ/dt Rate of permeation (slope of cumulative amount vs. time)µmol/sec
A Surface area of the insertcm²
C₀ Initial donor concentrationµM (or µmol/mL)
Interpretation Guide
MetricObservationConclusion
TEER Reduction < 20% dropNo significant enhancement.
TEER Reduction 30–50% drop (Reversible)Ideal Enhancement. Tight junctions opened transiently.[1][2][3][4]
TEER Reduction > 80% drop (Irreversible)Toxicity. Monolayer destruction.[1][2][3][4]
Lucifer Yellow Papp > 1.0 × 10⁻⁶ cm/sLoss of barrier integrity (Paracellular leak).[1][2][3][4]

Troubleshooting & Safety

  • Precipitation: NDCM is lipophilic.[1][2][3][4] If precipitation occurs in HBSS, add 0.5% BSA to the buffer to aid solubility, though this may reduce free surfactant concentration.

  • Non-Specific Binding: Morpholines can adsorb to plastic.[1][2][3][4] Use glass-coated or low-binding plates for stock preparation.[1][2][3][4]

  • Safety: NDCM is a skin irritant (H315) and eye irritant (H319).[1][2][3][4] Handle with gloves and eye protection inside a biosafety cabinet.[1][2][3][4]

References

  • Transdermal Mechanism: Herman, A., & Herman, A. P. (2021).[1][2][4] N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers.[1][2][3][4][5] Pharmaceutics, 14(1), 66. Link

  • Caco-2 Standardization: Sambuy, Y., et al. (2005).[1][2][3][4] The Caco-2 cell line as a model of the intestinal barrier: influence of culture and transport conditions on drug permeability. Cell Biology and Toxicology, 21(1), 1-26.[1][2][4] Link

  • Surfactant Toxicity: Rastogi, H., et al. (2013).[1][2][4] The Impact of Permeability Enhancers on Assessment for Monolayer of Colon Adenocarcinoma Cell Line (Caco-2). Journal of Drug Delivery and Therapeutics, 3(3).[1][4] Link

  • PubChem Compound Summary: N-Decanoylmorpholine (CID 94801).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] Link[1][2][4]

Sources

Method

Application Note: N-Decanoylmorpholine in Advanced Drug Encapsulation &amp; Delivery Systems

[1] Executive Summary N-Decanoylmorpholine (NDM) is an amphiphilic fatty acid amide emerging as a critical functional excipient in the formulation of hydrophobic Active Pharmaceutical Ingredients (APIs).[1] Unlike conven...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-Decanoylmorpholine (NDM) is an amphiphilic fatty acid amide emerging as a critical functional excipient in the formulation of hydrophobic Active Pharmaceutical Ingredients (APIs).[1] Unlike conventional solvents (e.g., NMP, DMF), NDM offers a unique balance of lipophilicity (LogP ~3.[1]4) and polar solvent power, making it particularly effective for Class II and IV BCS drugs .[1]

This guide details the application of NDM in two primary encapsulation vectors:

  • Transdermal Permeation Enhancement: Leveraging its ability to reversibly modulate the stratum corneum.[1]

  • Lipid-Based Nanocarriers (SEDDS/Microemulsions): Acting as a lipophilic solubilizer to prevent drug crystallization within the oil core.[1]

Physicochemical Profile & Mechanistic Basis[1]

Understanding the molecular architecture of NDM is prerequisite to its effective deployment.[1]

Technical Specifications
PropertyValueRelevance to Encapsulation
Chemical Name N-DecanoylmorpholineAmide of Decanoic Acid & Morpholine
CAS Number 5299-65-0Regulatory ID
Molecular Weight 241.37 g/mol Low MW facilitates skin penetration
LogP (Oct/Water) ~3.0 – 3.4Highly lipophilic; partitions into lipid bilayers
Water Solubility Low (Log10WS ~ -3.[1][2]01)Ideal for oil-phase retention in emulsions
Boiling Point ~446 K (at reduced pressure)Thermal stability for hot-melt processing
HLB Value ~4 - 6 (Estimated)Acts as a co-surfactant or lipophilic solvent
Mechanism of Action

NDM functions through a "Head-Tail" insertion mechanism.[1]

  • Solubilization: The morpholine ring (polar head) interacts with the API's polar moieties via dipole-dipole interactions, while the decanoyl chain (non-polar tail) solubilizes the hydrophobic backbone.[1]

  • Permeation (Transdermal): The decanoyl tail inserts into the intercellular lipid lamellae of the stratum corneum, increasing fluidity and creating diffusion channels for the encapsulated drug.[1]

NDM_Mechanism NDM N-Decanoylmorpholine Formulation Lipid-Based Formulation (SEDDS / Microemulsion) NDM->Formulation Solubilizes API Skin Stratum Corneum (Lipid Bilayer) NDM->Skin Lipid Fluidization (Permeation Enhancer) API Hydrophobic API (BCS Class II/IV) API->Formulation Encapsulated Formulation->Skin Topical Application Bioavailability Enhanced Bioavailability Formulation->Bioavailability Systemic Absorption Skin->Bioavailability Diffusion

Figure 1: Mechanistic pathway of N-Decanoylmorpholine in solubilization and permeation enhancement.

Application Note: Transdermal Permeation Enhancement

NDM is a potent enhancer for transdermal drug delivery systems (TDDS), often outperforming Azone due to its specific C10 chain length, which optimally disrupts skin lipid packing.[1]

Protocol A: Screening NDM Efficiency via Franz Diffusion Cell

Objective: To quantify the flux enhancement factor (EF) of NDM for a model hydrophobic drug (e.g., Indomethacin or Testosterone).

Materials:

  • Franz Diffusion Cells (vertical, 1.77 cm² diffusion area).[1]

  • Membrane: Strat-M® (synthetic) or excised porcine ear skin (biological).[1]

  • Donor Phase: NDM (1-5% w/w) in Propylene Glycol (PG).[1]

  • Receptor Phase: PBS (pH 7.[1]4) + 5% PEG 400 (to maintain sink conditions).[1]

Workflow:

  • Tissue Preparation:

    • If using porcine skin, dermatome to 500 µm thickness.[1] Hydrate in PBS for 1 hour.

    • Mount skin between donor and receptor compartments (stratum corneum facing up).[1]

  • Formulation Preparation:

    • Control: Dissolve API (1% w/w) in pure Propylene Glycol.[1]

    • Test: Dissolve API (1% w/w) in Propylene Glycol containing 2.5% N-Decanoylmorpholine .[1] Vortex for 5 mins until clear.

  • Experiment Initiation:

    • Fill receptor chamber with degassed PBS/PEG buffer.[1] Maintain at 32°C (skin surface temp) with stirring (600 rpm).

    • Apply 200 µL of Control or Test formulation to the donor compartment. Occlude with Parafilm to prevent solvent evaporation.[1]

  • Sampling:

    • Withdraw 200 µL aliquots from the sampling port at T = 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • Immediately replace with fresh pre-warmed receptor buffer.[1]

  • Analysis:

    • Quantify API concentration via HPLC-UV.[1]

    • Calculation: Plot cumulative amount permeated (

      
      , 
      
      
      
      ) vs. time (
      
      
      ).
    • Calculate Flux (

      
      ) from the linear portion of the slope.[1]
      
    • Enhancement Factor (EF):

      
      .[1]
      

Expected Result: An EF > 1.5 indicates significant permeation enhancement.[1] NDM typically yields EF values between 2.0 and 5.0 for lipophilic drugs.[1]

Application Note: Self-Emulsifying Drug Delivery Systems (SEDDS)[1]

For oral or parenteral delivery, NDM serves as a lipophilic co-solvent that prevents precipitation of the drug when the formulation hits the aqueous environment.[1]

Protocol B: Formulation of NDM-Based Microemulsion

Objective: To create a stable, isotropic microemulsion for a poorly water-soluble drug.

Materials:

  • Oil Phase: N-Decanoylmorpholine (Solvent/Oil).[1]

  • Surfactant: Cremophor EL or Tween 80.[1]

  • Co-Surfactant: Transcutol P or Ethanol.[1]

  • Aqueous Phase: Distilled Water.[1]

Workflow:

  • Solubility Saturation Study (Pre-formulation):

    • Add excess API to 2 mL of NDM.

    • Shake at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) and filter supernatant.

    • Quantify API solubility. Note: If solubility is <50 mg/mL, NDM may need to be combined with Capryol 90.

  • Pseudo-Ternary Phase Diagram Construction:

    • Prepare Surfactant/Co-Surfactant (

      
      ) ratios (e.g., 1:1, 2:1).
      
    • Mix Oil (NDM) with

      
       in ratios from 1:9 to 9:1.[1]
      
    • Titration: Add water dropwise to each oil/

      
       mixture under moderate stirring.
      
    • Observation: Record the volume of water added when the system transitions from clear (microemulsion) to turbid (coarse emulsion).

  • Drug Loading:

    • Select a formulation point within the monophasic (clear) region of the phase diagram (typically 10-20% Oil, 40-50%

      
      ).[1]
      
    • Dissolve the calculated dose of API into the NDM/

      
       pre-concentrate.[1]
      
    • Vortex until dissolved.[1]

  • Characterization:

    • Dispersibility Test: Add 1 mL of formulation to 100 mL water (37°C). It should spontaneously form a clear/bluish dispersion.[1]

    • Particle Size: Measure via Dynamic Light Scattering (DLS).[1] Target size: <100 nm.

SEDDS_Workflow Start Start: Hydrophobic API Solubility Solubility Screening in NDM Start->Solubility Smix Prepare S_mix (Surfactant + Co-Surfactant) Solubility->Smix PhaseDiagram Construct Phase Diagram (Water Titration) Smix->PhaseDiagram Selection Select Stable Region (>10% Oil Load) PhaseDiagram->Selection Loading Dissolve API in NDM + S_mix Selection->Loading Final Final SEDDS Formulation Loading->Final

Figure 2: Workflow for developing NDM-based Self-Emulsifying Drug Delivery Systems.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Phase Separation Low miscibility of NDM with specific surfactants.[1]Switch surfactant to one with HLB 12-14 (e.g., Cremophor RH40).[1]
Drug Precipitation Drug load exceeds saturation solubility upon dilution.[1]Reduce drug load or increase

ratio.
Skin Irritation High concentration of NDM (>10%).[1]NDM is an irritant. Limit concentration to <5% for topical use.[1]
Turbidity Particle size > 200nm.[1]Increase Co-surfactant ratio to reduce interfacial tension.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: N-Decanoylmorpholine is classified as a skin and eye irritant (H315, H319).[1] It is not a benign food-grade oil.[1]

  • PPE: Nitrile gloves and safety goggles are mandatory.[1]

  • Regulatory Status: While morpholine derivatives are common in agrochemicals, NDM is an investigational excipient in pharma.[1] It is best suited for topical/transdermal preclinical studies or veterinary applications.[1] For oral human use, rigorous tox studies are required.[1]

References

  • PubChem. (2023).[1] N-Decanoylmorpholine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Herman, A., & Herman, A. P. (2015).[1] Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology. (Contextual grounding for lipophilic enhancers). [Link][1]

  • Azadi, A., et al. (2023).[1][3] Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers. MDPI.[1] (Reference for nanoemulsion characterization standards). [Link][1][4]

  • Kováčik, A., et al. (2021).[1] N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers.[1] Pharmaceutics. (Primary source for N-alkylmorpholine efficacy).[1] [Link]

  • NIST Chemistry WebBook. (2023).[1] N-Decanoylmorpholine Spectral and Phase Data. [Link][1]

Sources

Application

N-Decanoylmorpholine as a solvent for poorly soluble compounds

Application Note: N-Decanoylmorpholine (NDM) as a Green Solvent Platform for Poorly Soluble Compounds Executive Summary The solubilization of highly lipophilic active pharmaceutical ingredients (APIs) and agrochemicals (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Decanoylmorpholine (NDM) as a Green Solvent Platform for Poorly Soluble Compounds

Executive Summary

The solubilization of highly lipophilic active pharmaceutical ingredients (APIs) and agrochemicals (AIs) remains a critical bottleneck in formulation development. While N-Methylpyrrolidone (NMP) and Dimethylformamide (DMF) have historically served as the "gold standard" for solvency, their reprotoxic classifications (REACH SVHC) necessitate safer alternatives.

This Application Note details the utility of N-Decanoylmorpholine (NDM) —a fatty acid morpholide—as a high-performance, lower-toxicity surrogate. We provide a comprehensive physicochemical profile, a mechanistic explanation of its "Amide Bridge" solvency, and a validated protocol for developing Emulsifiable Concentrates (EC).

Physicochemical Profile & Technical Specifications

NDM combines a polar morpholine head with a lipophilic decanoyl tail. This amphiphilic structure grants it unique solvency power, particularly for crystalline, hydrophobic compounds (LogP > 3) that resist dissolution in standard organic solvents.

Table 1: Technical Specifications of N-Decanoylmorpholine

PropertyValue / DescriptionRelevance
Chemical Name N-Decanoylmorpholine (4-Decanoylmorpholine)Active Solvent
CAS Number 5299-65-0 (Pure); Note: Often sold as blends (e.g., CAS 1195-16-0 refers to a different moiety; Jeffsol AG-1710 is a mix)Regulatory ID
Molecular Weight 241.37 g/mol Molar calculation
Appearance Clear, yellow to amber liquidFormulation aesthetics
Boiling Point > 270°C (at 760 mmHg)High thermal stability
Flash Point > 120°C (Closed Cup)Safer handling/transport
Density ~0.98 - 1.00 g/cm³ (20°C)Volumetric dosing
Viscosity ~10-15 cP (25°C)Easy pumping/pouring
Water Solubility Low (< 0.5%)Ideal for water-immiscible ECs
LogP (Est.) ~2.9 - 3.4Lipophilic affinity

Analyst Note: Unlike NMP, NDM is hydrolytically stable over a wide pH range (pH 2–12), preventing the formation of corrosive byproducts during long-term storage.

Mechanism of Action: The "Amide Bridge"

NDM functions via a dual-solvation mechanism. The morpholine ring provides dipole-dipole interactions to disrupt the crystal lattice of the active ingredient, while the C10 alkyl chain stabilizes the molecule via Van der Waals forces, preventing re-crystallization in oil phases.

Figure 1: The dual-action solvation mechanism of N-Decanoylmorpholine.

Comparative Analysis: NDM vs. Traditional Solvents

The following Hansen Solubility Parameter (HSP) comparison highlights why NDM is a "drop-in" replacement for specific applications.

Table 2: Solvency & Safety Comparison

Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Toxicity ProfileREACH Status
NMP 18.012.37.2Reprotoxic (1B) SVHC (Restricted)
DMF 17.413.711.3Hepatotoxic / Repro SVHC (Restricted)
NDM ~17.5~7.0~6.5Irritant (Skin/Eye) Compliant

Interpretation:

  • Lower

    
    :  NDM is less polar than NMP, making it better for highly lipophilic actives (e.g., Pyrethroids, Triazoles) that resist water.
    
  • Matched

    
    :  The dispersion forces are similar, ensuring good wetting of organic surfaces.
    

Application Protocol: Formulation of an Emulsifiable Concentrate (EC)

Objective: Solubilize a poorly soluble active (e.g., Tebuconazole or generic API) at 250 g/L using NDM.

Reagents & Equipment
  • Active Ingredient (Technical Grade, >95%)

  • Solvent: N-Decanoylmorpholine (NDM)

  • Emulsifiers: Calcium Dodecylbenzene Sulfonate (Anionic) + Tristyrylphenol Ethoxylate (Non-ionic)

  • Equipment: Overhead stirrer, Water bath (50°C), HPLC (for QC).

Step-by-Step Workflow
  • Charge Calculation:

    • Target Volume: 1000 mL

    • Active Mass: 250 g

    • Emulsifier Load: 100 g (10% w/v)

    • NDM Volume: q.s. to 1000 mL (approx. 650 g)

  • Solubilization Phase:

    • Add the calculated mass of NDM to the vessel.

    • Begin agitation at 300 RPM.

    • Slowly add the Active Ingredient.

    • Critical Step: Heat system to 45-50°C . This kinetic energy overcomes the lattice energy of the crystal, allowing the NDM morpholine head to intercalate.

  • Emulsification Phase:

    • Once the solution is clear (visual check), cool to 25°C.

    • Add the emulsifier blend.

    • Agitate for 30 minutes to ensure homogeneity.

  • Quality Control (Self-Validating Steps):

    • Cold Storage Test: Place a 50mL aliquot at 0°C for 24 hours. Pass Criteria: No crystal growth.[1]

    • Dilution Test: Dilute 5mL of EC into 95mL standard water (CIPAC D). Pass Criteria: Stable milky emulsion, no oil separation after 2 hours.

Figure 2: Decision tree for NDM-based formulation development.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Crystallization at 0°C Solubility limit reached; Active has high lattice energy.Add a polar co-solvent (e.g., Propylene Carbonate) at 5-10% to boost

.
Emulsion Separation (Creaming) Density mismatch or HLB imbalance.NDM is denser (~1.0) than many hydrocarbon solvents. Adjust emulsifier HLB upwards.
Phase Separation in Storage Moisture ingress (Hydrolysis of API, not solvent).Ensure NDM water content is <0.1% before use; add molecular sieves if necessary.

References

  • Huntsman Corporation. (2020).[2] JEFFSOL® AG-1710 Solvent Technical Bulletin. Retrieved from [Link]

  • Clariant. (2018).[3] Genagen 4166: High Performance Solvent for Agrochemicals. Retrieved from [Link]

  • PubChem. (2023).[4] N-Decanoylmorpholine (CAS 5299-65-0) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[4] Substance Information: N-Decanoylmorpholine.[5][4] Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Contextual reference for Solubility Parameter methodology).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-Decanoylmorpholine purification by column chromatography

Topic: Troubleshooting N-Decanoylmorpholine Purification by Column Chromatography Ticket ID: #NDM-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Invisible" Amide Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-Decanoylmorpholine Purification by Column Chromatography Ticket ID: #NDM-PUR-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Invisible" Amide Challenge

Welcome to the Separation Science Hub. You are likely here because your purification of N-Decanoylmorpholine is stalling. This compound presents a classic "Fatty Amide Paradox": it is lipophilic enough to drag on silica, yet polar enough to streak, and often lacks a strong UV chromophore, making detection frustrating.

This guide treats your purification not as a single step, but as a self-validating workflow . We do not just "run a column"; we engineer the crude mixture so the column succeeds by design.

Phase 1: Pre-Purification Diagnostics (The Triage)

STOP. Do not load your column yet. 90% of failures with fatty amides occur because the crude mixture contains unreacted starting materials (Morpholine or Decanoic Acid) that disrupt the silica stationary phase.

The "Clean-Load" Protocol

N-Decanoylmorpholine is a neutral amide. Its starting materials are an acid (Decanoic acid) and a base (Morpholine). We exploit this via Liquid-Liquid Extraction (LLE) to simplify the chromatography.

Step-by-Step Workup (The Self-Validating System):

  • Dissolve: Take your crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Morpholine): Wash with 1N HCl (2x) .

    • Mechanism:[1][2][3] Protonates unreacted morpholine (

      
      ) into water-soluble morpholinium chloride. The amide remains in the organic layer.
      
  • Base Wash (Removes Decanoic Acid): Wash with Saturated NaHCO₃ (2x) .

    • Mechanism:[1][2][3] Deprotonates unreacted decanoic acid (

      
      ) into water-soluble sodium decanoate.
      
  • Dry & Concentrate: Dry organic layer over MgSO₄, filter, and rotovap.

Result: Your crude should now be >90% pure amide. The column is now only needed to remove minor non-ionic byproducts, preventing "streaking" caused by the amine or acid.

Phase 2: The Chromatography Setup

Stationary Phase & Loading
  • Silica Type: Standard Silica Gel 60 (40–63 µm).

  • Loading Method: Dry Loading is mandatory.

    • Why: N-Decanoylmorpholine is an oil/low-melting solid. Dissolving it in a strong solvent (like DCM) and liquid-loading will cause "band broadening" because the solvent drags the compound down before the gradient starts.

    • Protocol: Dissolve crude in minimal DCM, add silica (1:2 ratio), and rotovap to a dry powder. Pour this powder on top of the packed column.

Solvent Systems (Mobile Phase)

Fatty amides require a gradient to separate from non-polar impurities.

SystemCompositionRole
A Hexanes (or Heptane)Non-polar carrier
B Ethyl Acetate (EtOAc)Polar modifier
Gradient 0% B

50% B
Standard elution profile

Note: Do not use Methanol (MeOH) unless absolutely necessary. MeOH can dissolve silica slightly and complicates recovery.

Visualization (The "Blind Spot" Fix)

N-Decanoylmorpholine lacks a conjugated


-system (like a benzene ring), meaning it has weak to zero absorbance at 254 nm . If you rely solely on a UV detector, you will collect solvent and dump your product.

Required Stains (TLC & Fraction Analysis):

StainSensitivityColorMechanism
Iodine (

) Chamber
HighBrown/YellowReversible intercalation into lipid chain.
PMA (Phosphomolybdic Acid) HighDark Blue/GreenOxidation of the aliphatic chain/amide.
KMnO₄ (Permanganate) MediumYellow on PinkOxidation (requires heating).[4]
Ninhydrin Negative Control ColorlessOnly stains amines (Morpholine). Use to confirm purity.

Phase 3: Troubleshooting & FAQs

Q1: "My product is streaking down the entire column."

Diagnosis: Residual Morpholine (Amine) or Decanoic Acid.

  • The Science: Amines hydrogen-bond strongly with the acidic silanols (

    
    ) on the silica surface, causing "tailing." Acids dimerize and drag.
    
  • The Fix: Did you skip Phase 1?

    • If yes: Reprocess the fractions via the Acid/Base wash protocol described above.

    • If no: Add 1% Triethylamine (TEA) to your mobile phase. This "caps" the silica sites, allowing the amide to run sharper.

Q2: "I see spots on TLC, but nothing on the Flash UV detector."

Diagnosis: Lack of Chromophore.

  • The Science: The amide bond absorbs weakly at

    
     nm. Most standard UV detectors default to 254 nm.
    
  • The Fix:

    • Change detector wavelength to 210 nm (if solvent cutoff allows).

    • Use ELSD (Evaporative Light Scattering Detector) if available.

    • Blind Collection: Collect all fractions and spot every 3rd tube on a TLC plate, then stain with Iodine or PMA.

Q3: "My product co-elutes with a 'ghost' spot."

Diagnosis: Rotamers or Decomposition.

  • The Science: Amide bonds have restricted rotation around the

    
     bond. On NMR, this looks like impurities (doubled peaks). On TLC, it usually appears as a single spot, but occasionally can broaden.
    
  • Verification: Run an NMR. If the ratio of the "impurity" peaks is constant (e.g., 3:1) and coalesces at high temperature (

    
    ), it is the same compound (Rotamers), not an impurity. Do not re-column. 
    

Visualizing the Workflow

Figure 1: Purification Decision Matrix

This logic flow ensures you do not waste time on a column when a workup is sufficient.

PurificationStrategy Start Crude Reaction Mixture (Amide + Acid + Amine) Workup LLE Workup (1. HCl Wash, 2. NaHCO3 Wash) Start->Workup remove ionic species TLC_Check TLC Analysis (Stain: PMA or Iodine) Workup->TLC_Check Decision Impurities Present? TLC_Check->Decision Pure Product Pure (Evaporate & Dry) Decision->Pure No (Single Spot) Column Flash Chromatography (Hex/EtOAc Gradient) Decision->Column Yes (Non-ionic impurities) DryLoad Dry Loading (Silica + Crude) Column->DryLoad RunColumn Elute & Stain Fractions DryLoad->RunColumn RunColumn->Pure

Caption: Figure 1. Self-validating purification workflow. The critical control point is the LLE Workup, which removes the most problematic impurities before chromatography.

Figure 2: TLC Diagnostic Logic

How to interpret your TLC plate using different stains.

TLC_Logic Spot Unknown Spot on TLC UV Visible under UV (254nm)? Spot->UV Iodine Stains Brown in Iodine? UV->Iodine No (Weak/Invisible) Result_Aromatic Other Aromatic Impurity UV->Result_Aromatic Yes (Strong) Ninhydrin Stains Red/Purple in Ninhydrin? Iodine->Ninhydrin Yes (Distinct Spot) Result_Acid Impurity: Decanoic Acid Iodine->Result_Acid Yes (Broad/Streaks) Result_Amide Target: N-Decanoylmorpholine (Lipophilic Amide) Ninhydrin->Result_Amide No Result_Amine Impurity: Morpholine Ninhydrin->Result_Amine Yes

Caption: Figure 2. Differential staining logic. N-Decanoylmorpholine is identified by being UV-inactive (mostly), Iodine-active, and Ninhydrin-negative.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[5] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[5] [Link]

  • Teledyne ISCO. (2025). HILIC Purification Strategies for Flash Chromatography. (See "Aqueous Normal Phase" section for polar amide handling). [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of Morpholine and Carboxylic Acids). [Link]

  • University of Rochester. (2025). Purification: Tips for Flash Column Chromatography. (Guidance on solvent systems and silica loading). [Link]

Sources

Optimization

Identifying and characterizing impurities in N-Decanoylmorpholine synthesis

Welcome to the N-Decanoylmorpholine Synthesis Technical Support Center. Ticket ID: NDM-SYN-001 Subject: Characterization and Impurity Profiling for N-Decanoylmorpholine (CAS: 1195-42-2) Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Decanoylmorpholine Synthesis Technical Support Center.

Ticket ID: NDM-SYN-001 Subject: Characterization and Impurity Profiling for N-Decanoylmorpholine (CAS: 1195-42-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

N-Decanoylmorpholine is a fatty acid amide used primarily as a specialized solvent, agrochemical surfactant, and intermediate in lipid synthesis. Its synthesis typically involves the amidation of decanoic acid (capric acid) with morpholine.

While the reaction appears straightforward, users frequently encounter issues with incomplete conversion , oxidative discoloration , and analytical artifacts during GC-MS profiling. This guide addresses these specific failure modes using a root-cause analysis approach.

Module 1: The Reaction & Impurity Landscape

The synthesis generally proceeds via two primary routes:

  • Direct Amidation (Thermal/Catalytic): Decanoic acid + Morpholine

    
     Amide + 
    
    
    
    (Requires azeotropic water removal).
  • Acid Chloride Route: Decanoyl chloride + Morpholine

    
     Amide + HCl.
    

Critical Impurity Map: The following diagram illustrates where specific impurities originate in the process flow.

ImpurityMap Reactants Reactants (Decanoic Acid + Morpholine) Reaction Reaction Vessel (Reflux) Reactants->Reaction Toluene/Xylene Workup Work-up (Washing/Extraction) Reaction->Workup Imp1 Impurity A: Unreacted Decanoic Acid (Equilibrium Limitation) Reaction->Imp1 Imp2 Impurity B: Morpholine N-Oxide (Oxidative Degradation) Reaction->Imp2 Distillation Purification (Vacuum Distillation) Workup->Distillation Analysis GC-MS Analysis Distillation->Analysis Imp4 Impurity D: Residual Solvent (Toluene) Distillation->Imp4 Imp3 Impurity C: Thermal Degradation Products (Injector Port Artifacts) Analysis->Imp3

Figure 1: Process flow diagram identifying entry points for critical impurities.

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Reaction Completeness & Yield

Q: My GC trace shows a persistent peak for Decanoic Acid (approx. 10-15%) even after 24 hours of reflux. Why isn't the reaction finishing?

A: This is a classic thermodynamic limitation.

  • The Science: Direct amidation is an equilibrium reaction. Unlike acid chloride reactions which are driven to completion by the release of HCl gas (or precipitation of amine salts), thermal amidation requires the active removal of water to drive the equilibrium to the right (Le Chatelier’s principle).

  • Diagnostic: Check your Dean-Stark trap. If water collection has ceased but starting material remains, your solvent may be "wet," or the reflux temperature is too low to effectively azeotrope the water.

  • Corrective Action:

    • Solvent Choice: Switch from Toluene (BP 110°C) to Xylene (BP 140°C) to increase kinetic energy.

    • Stoichiometry: Use a 1.2 – 1.5 molar excess of Morpholine. It is easier to remove excess Morpholine (BP ~129°C) via distillation than Decanoic Acid (BP ~270°C).

Category B: Color & Stability

Q: The product is supposed to be a clear or pale yellow oil, but mine is dark brown. Is it usable?

A: Dark color indicates oxidative degradation, likely of the morpholine ring.

  • The Science: Morpholine is a secondary amine susceptible to oxidation, forming N-oxides and ring-opening degradation products when heated in the presence of air. Trace metal ions (Fe, Cu) from older reactor vessels can catalyze this process.

  • Diagnostic: Perform a simple Color Test . Dissolve 100 mg in 10 mL methanol. If the solution is amber/brown, significant oxidation has occurred.

  • Corrective Action:

    • Inert Atmosphere: You must sparge the reaction mixture with Nitrogen or Argon for 15 minutes prior to heating and maintain a blanket during reflux.

    • Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to the reaction mixture if high-temperature distillation is required [1].

Category C: Analytical Artifacts (The "Ghost Peak")

Q: I see a peak in my GC-MS at the retention time of Morpholine, even though I removed all volatiles under high vacuum. Is my vacuum pump failing?

A: This is likely an Injector Port Artifact , not a process impurity.

  • The Science: Fatty acid morpholides are generally stable, but at the high temperatures of a GC injector (250°C - 300°C), they can undergo thermal retro-amidation or degradation, momentarily releasing free morpholine inside the instrument [2].

  • Validation Protocol:

    • Lower the GC injector temperature by 50°C (e.g., from 280°C to 230°C).

    • Re-inject the sample.

    • Result: If the "Morpholine" peak area decreases significantly relative to the main peak, it is an artifact of the analysis, not a contaminant in your product.

Module 3: Analytical Characterization Data

Use the following relative retention data to identify peaks in your chromatogram. Note that absolute times will vary by column length and flow rate.

Method: GC-MS (DB-5ms or equivalent non-polar column), 30m x 0.25mm. Temp Program: 60°C (1 min)


 20°C/min 

300°C (5 min).
CompoundRelative Retention OrderIdentification Key (m/z)Boiling Point (approx.)
Morpholine 1 (Early Eluter)87 (

), 57, 29
129°C
Toluene (Solvent)291, 92110°C
Decanoic Acid 373, 60, 172 (

)
268°C
N-Decanoylmorpholine 4 (Main Peak)241 (

)
, 114, 86
>300°C
Dimer/Anhydride 5 (Late Eluter)High Mass Fragments>350°C

Note on Mass Spec: The base peak for N-acylmorpholines is often m/z 114 (the morpholine carbonyl fragment) or m/z 86 (the morpholine ring). Look for these to confirm the amide structure [3].

Module 4: Recommended Purification Protocol

To ensure pharmaceutical-grade purity (>98%), follow this optimized workup:

  • Quench: Cool reaction to room temperature.

  • Acid Wash: Wash the organic layer with 1M HCl (2x). Purpose: Converts unreacted Morpholine into water-soluble Morpholinium chloride.

  • Base Wash: Wash with Saturated NaHCO3 (2x). Purpose: Removes unreacted Decanoic Acid as the sodium salt.

  • Drying: Dry over anhydrous

    
     and filter.
    
  • Vacuum Distillation: Distill the crude oil under high vacuum (<1 mmHg).

    • Target: Collect the fraction boiling between 160°C - 180°C (at 0.5 mmHg).

    • Warning: Do not exceed a pot temperature of 220°C to prevent thermal decomposition [4].

References

  • Christie, W. W. (1993).[1] Preparation of derivatives of fatty acids. Advances in Lipid Methodology. Link

  • González-Mariño, I., et al. (2010). Thermal decomposition of amide derivatives during GC analysis. Journal of Chromatography A. Link (Contextual inference from general amide stability data).

  • Mellon, F. A., et al. (2000). Mass Spectrometry of Fatty Acid Derivatives. Sheffield Academic Press. Link

  • Pande, S., et al. (2025). Purification of high boiling amides by vacuum distillation. Indian Academy of Sciences. Link (Generalized from vacuum distillation principles).

Sources

Troubleshooting

Technical Support Center: N-Decanoylmorpholine Stability &amp; Storage

Senior Application Scientist: Dr. Aris Thorne Subject: Preventing Degradation of N-Decanoylmorpholine (CAS 5299-65-0) Last Updated: October 26, 2023[1] Executive Summary & Chemical Profile[1][2] N-Decanoylmorpholine (als...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Preventing Degradation of N-Decanoylmorpholine (CAS 5299-65-0) Last Updated: October 26, 2023[1]

Executive Summary & Chemical Profile[1][2]

N-Decanoylmorpholine (also known as 4-decanoylmorpholine) is a fatty acid amide used primarily as a specialized solvent in agrochemical formulations and as a surfactant intermediate.[1] While carboxamides are generally chemically robust, this molecule possesses specific vulnerabilities—primarily hydrolytic cleavage and oxidative discoloration —that can compromise experimental reproducibility and formulation stability.

This guide moves beyond generic "cool and dry" advice to explain the mechanistic causes of degradation and provides a self-validating storage protocol.[1]

Chemical Profile Table[1][2][3]
PropertyDataRelevance to Stability
CAS Number 5299-65-0Unique Identifier
Molecular Structure

Amide bond is the primary stability weak point.[1]
Physical State Liquid / Low-melting solidLiquid state increases susceptibility to oxidation/hydrolysis rates compared to crystalline solids.[1]
Primary Degradants Decanoic Acid, MorpholineAcidic breakdown products can catalyze further degradation (autocatalysis).[1]
Hygroscopicity ModerateAbsorbed water drives hydrolysis.[1]

Degradation Mechanisms (The "Why")

To prevent degradation, one must understand the pathways by which it occurs. N-Decanoylmorpholine degrades via two primary vectors: Acid/Base Catalyzed Hydrolysis and Oxidative Degradation .[1]

Pathway 1: Hydrolytic Cleavage

The amide bond connecting the decanoyl tail to the morpholine ring is susceptible to nucleophilic attack by water. This reaction is slow at neutral pH but accelerates significantly if the sample absorbs moisture and becomes slightly acidic (due to initial trace hydrolysis releasing decanoic acid).

Pathway 2: Oxidative Discoloration

The morpholine ring is sensitive to oxidation, potentially forming N-oxides or ring-opening degradation products that result in the characteristic "yellowing" of aged samples.[1]

Visualization: Degradation Pathways[1][4]

DegradationPathways NDM N-Decanoylmorpholine (Intact Amide) Intermediate Tetrahedral Intermediate NDM->Intermediate Nucleophilic Attack NOxides N-Oxides / Colored Species NDM->NOxides Oxidation (Yellowing) Water + H2O (Moisture) Water->Intermediate Oxygen + O2 (Air Exposure) Oxygen->NOxides DecanoicAcid Decanoic Acid (Acidic Impurity) Intermediate->DecanoicAcid Bond Cleavage Morpholine Morpholine (Free Amine) Intermediate->Morpholine DecanoicAcid->Intermediate Autocatalysis (Lowers pH)

Figure 1: Mechanistic pathways showing hydrolysis (yielding acid+amine) and oxidation (yielding colored impurities).[1]

Troubleshooting Guide (Q&A)

This section addresses specific observations researchers encounter in the lab.

Q1: My N-Decanoylmorpholine has turned from colorless to pale yellow. Is it still usable?

Diagnosis: Oxidative Degradation. The yellowing is likely due to the formation of trace N-oxides or conjugated impurities derived from the morpholine ring or trace metal contamination catalyzing oxidation.

  • Impact: For crude solvent applications, it may be acceptable.[1] For precise kinetic studies or pharmaceutical synthesis, discard it . The impurities can act as radical initiators, compromising downstream reactions.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) and in amber glass to block UV light, which accelerates autoxidation.

Q2: The material smells like rancid butter or vinegar. What happened?

Diagnosis: Hydrolysis. You are smelling Decanoic Acid (Capric acid), which has a distinct, unpleasant rancid odor. This indicates the amide bond has cleaved.

  • Causality: Moisture ingress.[1] If the cap was loose or the septum punctured repeatedly, atmospheric moisture entered, and the hydrolysis reaction released free fatty acid.

  • Action: Do not use. The presence of free acid will significantly alter the pH of your formulation and can react with other reagents (e.g., forming salts with basic drugs).

Q3: I see a haze or precipitate in the liquid.

Diagnosis: Phase Separation or Salt Formation. [1]

  • Scenario A (Cold Storage): If stored in a fridge, the decanoic acid impurity (MP ~31°C) may be crystallizing out, or the N-Decanoylmorpholine itself (if near its freezing point) is solidifying.[1]

  • Scenario B (Room Temp): It could be a Morpholinium salt .[1] If the hydrolysis proceeded, the free Morpholine and Decanoic Acid can react to form Morpholinium Decanoate, which may precipitate or cause haze.

  • Test: Warm the sample gently to 40°C. If it clears immediately, it was thermal solidification. If the haze persists, it is chemical degradation (salts).

Validated Storage Protocol (SOP)

To ensure integrity, follow this "Gold Standard" protocol. This system is self-validating because adherence to the inert gas step visibly prevents the color change associated with failure.[1]

Step-by-Step Procedure
  • Container Selection:

    • Use Amber Borosilicate Glass (Type I).[1] Avoid clear glass (UV protection) and plastics (potential leaching/permeation).[1]

    • Why: Amber glass blocks UV radiation (200-400nm) which catalyzes photo-oxidation of the amide.[1]

  • Headspace Management (Critical):

    • After every use, purge the headspace with dry Nitrogen or Argon for 10-15 seconds before capping.[1]

    • Why: This displaces oxygen (preventing yellowing) and atmospheric moisture (preventing hydrolysis).[1]

    • Citation: Oxidative stability of fatty amides is significantly extended by inert gas blanketing, reducing peroxide value formation [1].

  • Temperature Control:

    • Store at +2°C to +8°C (Refrigerated).

    • Note: Allow to equilibrate to room temperature before opening to prevent condensation from forming inside the cold bottle (which leads to hydrolysis).

  • Seal Integrity:

    • Wrap the cap with Parafilm® or use a Teflon-lined cap.[1]

    • Why: Prevents vapor exchange and "breathing" of the bottle due to temperature fluctuations.

Experimental Validation Methods

How do you prove your stock is good? Use these methods.

Method A: Acid Value Titration (The "Hydrolysis Check")
  • Principle: Measures free fatty acids (Decanoic acid) released by hydrolysis.[1]

  • Protocol: Dissolve 1g sample in neutralized ethanol. Titrate with 0.1N KOH using Phenolphthalein indicator.

  • Limit: An Acid Value > 1.0 mg KOH/g indicates significant degradation.[1]

Method B: GC-FID Purity Assay[1]
  • Principle: Separates the intact amide from the morpholine and decanoic acid breakdown products.

  • Setup:

    • Column: DB-Wax or HP-5.[1]

    • Injector: 250°C.[1]

    • Detector: FID.[1]

  • Success Criteria: Single major peak >98.5% area. Appearance of early-eluting peak (Morpholine) and late-eluting broad peak (Decanoic Acid) confirms degradation.[1]

Visualization: Storage Decision Tree

StorageWorkflow Start Receive N-Decanoylmorpholine Inspect Visual Inspection: Clear/Colorless? Start->Inspect FailVisual Yellow/Haze: Quarantine/Test Purity Inspect->FailVisual No PassVisual Aliquot needed? Inspect->PassVisual Yes Subdivide Subdivide into single-use amber vials under Argon PassVisual->Subdivide Yes (Best Practice) MainStorage Purge Headspace (N2/Ar) Seal with Parafilm PassVisual->MainStorage No Fridge Store at 2-8°C Subdivide->Fridge MainStorage->Fridge Use Equilibrate to RT before opening Fridge->Use Use->MainStorage Return to Storage

Figure 2: Decision workflow for receiving, aliquoting, and storing N-Decanoylmorpholine to minimize degradation risks.

Frequently Asked Questions (FAQs)

Q: Can I store N-Decanoylmorpholine in HDPE plastic bottles? A: It is not recommended for long-term storage.[1] While chemically compatible with the amide, HDPE is permeable to oxygen over time, which can lead to the yellowing described above. Glass is an absolute barrier to gas permeation.[1]

Q: What is the shelf life if stored correctly? A: Under inert gas and refrigeration (2-8°C), the shelf life is typically 24 months . Without inert gas, oxidative yellowing can occur within 6 months .[1]

Q: Is the degradation reversible? A: No. Once hydrolyzed to decanoic acid and morpholine, the reaction cannot be reversed simply by drying. The sample must be repurified (e.g., vacuum distillation) or discarded.

References

  • PubChem. (n.d.).[1] N-Decanoylmorpholine Compound Summary (CID 94801).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Mechanism of Amide Hydrolysis).

Sources

Optimization

Process Chemistry Support Hub: N-Decanoylmorpholine Synthesis

Current Status: Operational | Ticket: #NDM-ScaleUp-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Scaling N-Decanoylmorpholine (NDM) Production Introduction: The "Simple" Amide That Isn't W...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket: #NDM-ScaleUp-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Scaling N-Decanoylmorpholine (NDM) Production

Introduction: The "Simple" Amide That Isn't

Welcome to the support hub. You are likely here because a reaction that took 2 hours in a 50mL flask has turned into a multi-day ordeal in a 20L reactor.

N-Decanoylmorpholine (CAS: 5299-65-0) is a deceptively simple molecule—a fatty amide combining a lipophilic C10 tail (decanoic acid) with a polar morpholine head. This structure gives it excellent solvent properties for agrochemicals, but it also makes it a surfactant .

The Scale-Up Trap:

  • The Exotherm: The acid chloride route releases massive enthalpy instantly.

  • The "Concrete" Phase: In non-aqueous solvents, morpholine hydrochloride precipitates as a dense solid, potentially seizing your agitator.

  • The Emulsion: During aqueous workup, the product acts as a soap, stabilizing emulsions that can take days to separate.

Below are the troubleshooting modules designed to navigate these specific failure modes.

Module 1: Reaction Kinetics & Thermal Management

Focus: The Acid Chloride Route (Schotten-Baumann Conditions)

Q: My internal temperature spiked 20°C in under a minute during addition. Is the batch ruined? A: Likely not, but you have risked hydrolysis.

  • The Science: The reaction between decanoyl chloride and morpholine is highly exothermic (

    
    ). At scale, the surface-area-to-volume ratio decreases, meaning passive cooling is insufficient.
    
  • The Fix: Check for "darkening" (charring). If the color is pale yellow, proceed. If brown/black, check purity by HPLC.

  • Prevention: Use a feed-controlled reaction . Never dump reagents. Calculate the Adiabatic Temperature Rise ($ \Delta T_{ad} $) before starting. If

    
    , your addition rate is your cooling system.
    

Q: The reaction mixture has turned into a solid white block. The stirrer is stuck. A: You have encountered "Salt Seizure."

  • The Cause: You likely ran this in an anhydrous organic solvent (like DCM or Toluene) without water. Morpholine acts as a base to scavenge the HCl byproduct, forming Morpholine Hydrochloride. This salt is insoluble in non-polar solvents and creates a thixotropic slurry that hardens when agitation stops.

  • The Fix: Add water immediately if your solvent is immiscible (creating a biphasic system) or add more solvent to dilute.

  • Pro-Tip: Switch to Schotten-Baumann conditions (Biphasic: Toluene/Water + NaOH). The NaOH scavenges the HCl in the aqueous phase, keeping the organic phase fluid and salt-free.

Module 2: Work-up & Purification (The "Sticky" Issues)

Q: I can't separate the layers. It looks like mayonnaise. A: You have created a stable emulsion because N-Decanoylmorpholine is a surfactant.

  • The Fix:

    • Salting Out: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic product out.

    • Heat: Warm the separation funnel to 40-50°C. Viscosity drops, and Brownian motion helps coalesce droplets.

    • Filtration: Sometimes the emulsion is stabilized by rag layer solids. Filter through a Celite pad.

Q: The final product smells like rotting fish. A: Residual Morpholine.

  • The Science: Morpholine has a low odor threshold. Even 0.1% is detectable.

  • The Protocol: You cannot distill this out easily due to azeotrope formation. You must perform an Acid Wash . Wash the organic layer with 1M HCl. This protonates unreacted morpholine into the water-soluble salt (

    
    ), which partitions 100% into the aqueous phase.
    
Module 3: Validated Scale-Up Protocol

Methodology: Biphasic Schotten-Baumann Synthesis Rationale: This route manages the exotherm via water heat capacity and prevents salt precipitation issues.

Reagents & Setup
ReagentEquiv.Function
Morpholine1.1Nucleophile (Slight excess ensures conversion)
Decanoyl Chloride1.0Electrophile (Limiting Reagent)
NaOH (20% aq)1.2Base (Scavenges HCl)
Toluene5-10 VolSolvent (Dissolves Product)
Step-by-Step Execution
  • Reactor Charge: Load Toluene and Morpholine into the reactor. Cool to 0–5°C.

  • Base Charge: Add the 20% NaOH solution. Agitate vigorously (high shear is critical here for biphasic contact).

  • Controlled Addition (The CCP):

    • Add Decanoyl Chloride dropwise.

    • Constraint: Maintain internal temperature

      
      .
      
    • Why? High temp promotes hydrolysis of the acid chloride to decanoic acid (impurity).

  • Reaction Age: Warm to 20°C and stir for 2 hours.

  • IPC (In-Process Control):

    • Take an aliquot of the organic layer.

    • TLC/GC: Look for disappearance of Decanoyl Chloride.

    • IR: Confirm Amide Carbonyl stretch (

      
      ) and absence of Acid Chloride (
      
      
      
      ).
  • Phase Cut: Stop stirring. Allow layers to separate (heat to 40°C if slow). Drain the lower aqueous layer (contains NaCl and excess NaOH).

  • Acid Wash (Odor Removal): Wash organic layer with 1M HCl (0.5 Vol). Check aqueous pH is < 2.

  • Concentration: Distill off Toluene under vacuum.

  • Final Polish: High vacuum distillation (if high purity required) or simple solvent strip (if technical grade).

Visualizing the Workflow
Figure 1: The Schotten-Baumann Logic Flow

A decision tree for navigating the synthesis and workup critical control points.

NDecanoylSynthesis Start Start Synthesis: Decanoyl Chloride + Morpholine SolventChoice Solvent System Selection Start->SolventChoice RouteA Anhydrous (DCM/Toluene) SolventChoice->RouteA High Risk RouteB Biphasic (Toluene/Water/NaOH) SolventChoice->RouteB Recommended IssueSolids CRITICAL ISSUE: Solid Salt Formation (Stirrer Seizure) RouteA->IssueSolids Reaction Reaction Phase (Temp < 15°C) RouteB->Reaction ActionAddWater Action: Add Water to dissolve salts IssueSolids->ActionAddWater ActionAddWater->Reaction IPC IPC Check: Acid Chloride Consumed? Reaction->IPC IPC->Reaction No Quench Phase Separation IPC->Quench Yes IssueEmulsion ISSUE: Emulsion Quench->IssueEmulsion Slow Separation Wash Acid Wash (1M HCl) Removes Morpholine Odor Quench->Wash Clean Separation ActionSalt Action: Add Brine + Heat IssueEmulsion->ActionSalt ActionSalt->Wash Final Final Product: N-Decanoylmorpholine Wash->Final

Caption: Operational workflow for N-Decanoylmorpholine synthesis, highlighting critical failure modes (Red) and corrective actions (Blue).

Comparative Data: Route Selection

When scaling up, the choice between Acid Chloride (high energy) and Thermal Dehydration (high temperature) is driven by equipment capability.

ParameterRoute A: Acid Chloride (Schotten-Baumann)Route B: Thermal Dehydration (Acid + Amine)
Reaction Temp 0°C – 20°C140°C – 160°C
Reaction Time 2 – 4 Hours12 – 24 Hours
Atom Economy Poor (Generates NaCl waste)Excellent (Generates Water)
Purification Extraction (Easy)Distillation (Hard - High Vacuum req.)
Safety Risk High (Exotherm, HCl gas)Moderate (Prolonged high heat)
Scale Suitability Pharma/Fine Chem (High Purity)Industrial/Agro (Bulk Cost)
References
  • Synthesis of Amides (Schotten-Baumann): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley, 2007.
  • Physical Properties of N-Decanoylmorpholine: National Institute of Standards and Technology (NIST). N-Decanoylmorpholine Properties.

  • Morpholine Handling & Safety: PubChem Database. Morpholine Compound Summary.

  • Industrial Amidation Techniques: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context on lipophilic amide synthesis).

  • Scale-Up of Exothermic Reactions: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.

Sources

Troubleshooting

N-Decanoylmorpholine stability issues in acidic versus basic media

Executive Summary N-Decanoylmorpholine (NDM) is a fatty acid morpholide widely used as a specialized solvent, agrochemical surfactant, and intermediate in synthesis.[1][2] While the amide bond offers superior stability c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Decanoylmorpholine (NDM) is a fatty acid morpholide widely used as a specialized solvent, agrochemical surfactant, and intermediate in synthesis.[1][2] While the amide bond offers superior stability compared to esters, NDM is not immune to hydrolysis , particularly under extreme pH conditions or elevated temperatures.[1]

This guide addresses the distinct degradation pathways in acidic versus basic environments.[2] For the researcher, the critical insight often missed is the heterogeneous kinetics caused by NDM's lipophilicity (C10 chain).[1] In aqueous buffers, NDM often forms emulsions rather than solutions, making degradation rates dependent on surface area and co-solvent presence.[1][2]

Part 1: Physicochemical Profile & Stability Baseline

Before troubleshooting, verify your material aligns with these baseline properties. Deviations often indicate pre-existing degradation.[1][2]

PropertySpecificationCritical Note
CAS Number 5299-65-0
Molecular Formula C₁₄H₂₇NO₂
LogP (Oct/Water) ~3.0 - 3.4High Lipophilicity: Poor solubility in pure aqueous acid/base.[1][2][3]
Water Solubility ~10⁻³ mol/L (Predicted)Hydrolysis is often interfacial (biphasic) without co-solvents.[1][2]
Functionality Tertiary AmideNo N-H proton; resistant to deprotonation but susceptible to nucleophiles.[1][2]

Part 2: Acidic Media Stability

The Issue: Acid-Catalyzed Hydrolysis

In acidic environments (pH < 3), the carbonyl oxygen of the amide bond becomes protonated, activating the carbon for nucleophilic attack by water.

Mechanism:

  • Protonation:

    
    
    
  • Attack: Water attacks the activated carbonyl.[1][2]

  • Collapse: The tetrahedral intermediate collapses, expelling the amine (morpholine).[1][2]

  • Salt Formation: Morpholine is basic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ); in acid, it is immediately protonated to the morpholinium salt, making the reaction effectively irreversible.[1]
    
Troubleshooting Guide: Acidic Conditions

Q: I am seeing a gradual loss of NDM in my acidic HPLC mobile phase. Is it degrading? A: Likely, yes.[1][2] While amides are stable in dilute acid at room temperature, low pH (< 2) combined with organic modifiers (like Acetonitrile/Methanol) can accelerate hydrolysis by solubilizing the NDM, bringing it into contact with the acidic water.[1]

Q: My reaction mixture turned cloudy after adding HCl. A: This is likely Decanoic Acid precipitating.

  • Diagnosis: NDM hydrolyzes to Decanoic Acid and Morpholine.[1][2] Decanoic acid is insoluble in water (solid/oil) but soluble in organic solvents.[1][2]

  • Test: Extract the cloudy layer with hexane.[2] If the cloudiness clears and the hexane layer contains a carboxylic acid (check IR or GC), hydrolysis has occurred.[1]

Q: How do I quench an acidic reaction containing NDM without causing heat-induced hydrolysis? A: Heat + Acid = Rapid Degradation.[1][2]

  • Protocol: Neutralize slowly with Sodium Bicarbonate at 0°C. Do not add strong base (NaOH) rapidly, as the localized heat of neutralization can trigger hydrolysis.[1]

Part 3: Basic Media Stability

The Issue: Base-Catalyzed Saponification

In basic environments (pH > 11), the hydroxide ion (


) acts as a strong nucleophile, directly attacking the amide carbonyl.[1]

Mechanism:

  • Attack: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     attacks the carbonyl carbon.[1][4]
    
  • Intermediate: Formation of a tetrahedral anionic intermediate.

  • Expulsion: The C-N bond breaks, expelling the morpholide anion (poor leaving group) which immediately grabs a proton from the water/acid formed.[1]

  • Final Products: Decanoate anion (soap) + Morpholine.[1][2]

Troubleshooting Guide: Basic Conditions

Q: My basic extraction is forming a persistent emulsion. A: You have likely generated Sodium Decanoate (Soap) .[1][2]

  • Cause: Hydrolysis in base produces the decanoate anion, which is an excellent surfactant.[1][2]

  • Fix: Do not shake vigorously. Use a brine wash to increase ionic strength or add a small amount of cationic surfactant to break the emulsion.[2] For future experiments, reduce temperature or contact time with strong base.[1][2]

Q: Is NDM stable in 1M NaOH? A: Only for short periods at room temperature.

  • Insight: Unlike esters, amides require heat to hydrolyze efficiently in base.[1][2] However, if your solvent system includes alcohols (e.g., MeOH/NaOH), you may trigger transamidation or rapid hydrolysis due to improved solubility.[1]

Part 4: Visualizing the Degradation Pathways

The following diagram maps the degradation logic and products. Use this to identify impurities in your analytical data.[1][2]

NDM_Degradation cluster_acid Acidic Hydrolysis (pH < 4) cluster_base Basic Hydrolysis (pH > 10) NDM N-Decanoylmorpholine (C14H27NO2) DecanoicAcid Decanoic Acid (Precipitate/Oil) NDM->DecanoicAcid Hydrolysis MorphSalt Morpholinium Salt (Water Soluble) NDM->MorphSalt Decanoate Decanoate Anion (Surfactant/Soap) NDM->Decanoate Saponification Morpholine Morpholine (Free Amine) NDM->Morpholine Acid H3O+ / Heat Base OH- / Heat

Figure 1: Degradation pathways of N-Decanoylmorpholine in acidic vs. basic media.[1][2]

Part 5: Analytical Protocols & Validation

To confirm stability or degradation, do not rely on visual inspection alone.[1][2] Use these validated checks.

Protocol A: Rapid Stability Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Mobile Phase: Ethyl Acetate : Hexane (1:1).[1][2]

  • Visualization: Iodine vapor or PMA stain (Amides generally don't fluoresce strongly under UV unless conjugated, though NDM has weak absorbance).[1][2]

  • Interpretation:

    • NDM: Mid-Rf spot.[1][2]

    • Decanoic Acid: High Rf (smears near solvent front).[1][2]

    • Morpholine: Stays at baseline (very polar/basic).[1][2]

Protocol B: Monitoring Hydrolysis via HPLC
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient: 50% B to 90% B over 10 mins.

  • Detection: UV at 210 nm (Amide bond absorption).[1][2]

  • Note: Decanoic acid has weak UV absorbance at 210 nm.[1][2] For better sensitivity, use Refractive Index (RI) or ELSD detection if available.[1][2]

Quantitative Data: Expected Degradation Products
ConditionPrimary DegradantSecondary DegradantPhysical Sign
0.1 M HCl, 25°C Decanoic AcidMorpholinium ChloridePhase separation (oiling out)
1.0 M NaOH, 60°C Sodium DecanoateMorpholineSoapy emulsion, foaming
Oxidative (H₂O₂) N-Oxide (Rare)--Yellowing

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94801, N-Decanoylmorpholine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. N-Decanoylmorpholine Gas Phase IR Spectrum. NIST Standard Reference Database.[1][2][5] Retrieved from [Link][1]

  • Leslie, J. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital (Kinetics of amide/imide hydrolysis). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. Kinetics and mechanism of hydrolysis of N-acylmorpholines. Perkin Transactions 2.[1][2] (General amide hydrolysis mechanisms applied). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Decanoylmorpholine and N-Octanoylmorpholine for Transdermal Delivery

For Researchers, Scientists, and Drug Development Professionals The transdermal delivery of therapeutic agents offers significant advantages, including the avoidance of first-pass metabolism and the potential for control...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of therapeutic agents offers significant advantages, including the avoidance of first-pass metabolism and the potential for controlled, sustained release.[1][2] However, the formidable barrier of the stratum corneum necessitates the use of penetration enhancers to achieve therapeutic concentrations.[1][3][4] Among the various classes of chemical enhancers, N-alkanoylmorpholines have emerged as a promising group of compounds. This guide provides a detailed comparison of two key analogues, N-Decanoylmorpholine and N-Octanoylmorpholine, to assist researchers in selecting the optimal enhancer for their specific transdermal formulation.

The Critical Role of Alkyl Chain Length in Penetration Enhancement

The efficacy of N-alkanoylmorpholine derivatives as skin permeation enhancers is intrinsically linked to the length of their alkyl chain. Studies have consistently shown a bell-shaped relationship between the hydrocarbon chain length and the enhancing activity.[1][5] This relationship suggests an optimal range for the alkyl chain that maximizes the disruption of the stratum corneum's lipid barrier. Chains that are too short may not sufficiently perturb the lipid bilayer, while chains that are too long may exhibit decreased mobility and partitioning within the stratum corneum. Research indicates that morpholine derivatives with 10 to 14 carbons in their side chain exhibit the most potent enhancing effects for both dermal and transdermal delivery.[1][5]

Performance Comparison: N-Decanoylmorpholine vs. N-Octanoylmorpholine

Experimental data from in vitro permeation studies using Franz diffusion cells provide a clear basis for comparing the performance of N-Decanoylmorpholine (C10) and N-Octanoylmorpholine (C8). The following tables summarize the enhancement ratios (ER) for these two enhancers with three model drugs: theophylline, indomethacin, and diclofenac. The enhancement ratio is a measure of how many times the flux of the drug is increased by the presence of the enhancer compared to the control (vehicle alone).

Table 1: Enhancement Ratios (ER) of N-Decanoylmorpholine and N-Octanoylmorpholine on Theophylline Permeation

EnhancerAlkyl Chain LengthEnhancement Ratio (ER)
N-OctanoylmorpholineC88.86
N-DecanoylmorpholineC1011.23

Table 2: Enhancement Ratios (ER) of N-Decanoylmorpholine and N-Octanoylmorpholine on Indomethacin Permeation

EnhancerAlkyl Chain LengthEnhancement Ratio (ER)
N-OctanoylmorpholineC86.55
N-DecanoylmorpholineC109.80

Table 3: Enhancement Ratios (ER) of N-Decanoylmorpholine and N-Octanoylmorpholine on Diclofenac Permeation

EnhancerAlkyl Chain LengthEnhancement Ratio (ER)
N-OctanoylmorpholineC82.12
N-DecanoylmorpholineC102.45

As the data indicates, N-Decanoylmorpholine consistently demonstrates a superior enhancement effect across all three model drugs compared to N-Octanoylmorpholine. This aligns with the principle that a 10-carbon chain is closer to the optimal length for disrupting the stratum corneum lipids.

Mechanism of Action: Disrupting the Stratum Corneum Barrier

N-alkanoylmorpholines are amphiphilic molecules, possessing both a polar morpholine head group and a non-polar alkyl tail.[1] This dual nature is key to their mechanism of action, which primarily involves interaction with and disruption of the highly ordered lipid lamellae of the stratum corneum.[1][5]

The proposed mechanism can be broken down into two key steps:

  • Interaction with Polar Head Groups: The polar morpholine head interacts with the polar regions of the stratum corneum lipids, breaking the hydrogen bond network that contributes to the rigidity of the lipid structure.[1]

  • Disruption of Lipid Packing: The hydrophobic alkyl chain inserts itself between the acyl chains of the stratum corneum lipids. This disrupts the tight packing of the lipids, leading to fluidization of the lipid bilayer and a decrease in the barrier resistance of the skin.[1]

G cluster_0 Stratum Corneum Lipid Bilayer cluster_1 N-Alkanoylmorpholine Lipid_Head_1 Polar Head Group Lipid_Tail_1 Hydrophobic Tail Lipid_Head_1->Lipid_Tail_1 Lipid_Head_2 Polar Head Group Lipid_Tail_2 Hydrophobic Tail Lipid_Head_2->Lipid_Tail_2 Morpholine_Head Polar Morpholine Head Morpholine_Head->Lipid_Head_1 Interaction & Disruption of H-bonds Alkyl_Tail Non-polar Alkyl Tail (C8 or C10) Morpholine_Head->Alkyl_Tail Alkyl_Tail->Lipid_Tail_1 Intercalation & Fluidization G A Prepare Franz Cells and Skin Samples B Mount Skin on Receptor Chamber A->B C Assemble Donor and Receptor Chambers B->C D Fill Receptor with Degassed Solution C->D E Equilibrate at 32°C D->E F Apply Test Formulation to Donor E->F G Withdraw Samples at Timed Intervals F->G H Replenish Receptor Solution G->H I Analyze Samples via HPLC G->I H->G Repeat for duration of experiment J Calculate Flux and Enhancement Ratio I->J

Sources

Comparative

A Comparative Guide to the Efficacy of N-Acylmorpholines as Skin Penetration Enhancers

For Researchers, Scientists, and Drug Development Professionals The transdermal delivery of therapeutic agents offers significant advantages, including avoiding first-pass metabolism and improving patient compliance. How...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of therapeutic agents offers significant advantages, including avoiding first-pass metabolism and improving patient compliance. However, the formidable barrier of the stratum corneum (SC) limits the passage of most molecules.[1][2] Chemical penetration enhancers are a cornerstone of overcoming this challenge, and among them, N-acylmorpholines have emerged as a promising class of compounds.

This guide provides a technical comparison of the efficacy of different N-acylmorpholine derivatives. We will delve into their mechanism of action, present a detailed protocol for a comparative in vitro study, and analyze the structure-activity relationships that govern their performance.

Mechanism of Action: Disrupting the Stratum Corneum Barrier

N-acylmorpholines, like many amphiphilic enhancers, primarily exert their effect by interacting with and disrupting the highly ordered intercellular lipid lamellae of the stratum corneum.[1][3][4] This disruption increases the fluidity of the lipid bilayers, creating pathways for drug molecules to permeate more readily.

The proposed mechanism involves the following key steps:

  • Partitioning: The enhancer molecules partition from the formulation into the stratum corneum.

  • Lipid Interaction: The lipophilic acyl chain of the morpholine derivative intercalates into the lipid bilayers of the SC.

  • Disruption: This intercalation disrupts the tight orthorhombic packing of the lipids, leading to a more fluid, liquid crystalline state.[5]

  • Increased Permeability: The increased fluidity of the lipid matrix reduces the diffusional resistance of the SC, allowing the co-administered drug to pass through more easily.

The polar morpholine headgroup and the non-polar acyl tail give these molecules their amphiphilic character, which is crucial for this mechanism of action.[1]

Mechanism SC_Lipids Intercellular Lipids (Highly Ordered) Disrupted_Lipids Disrupted Lipids (Increased Fluidity) SC_Lipids->Disrupted_Lipids Corneocytes Corneocytes ('Bricks') Enhancer N-Acylmorpholine (Amphiphilic) Enhancer->SC_Lipids Intercalates & Disrupts Drug Active Drug Drug->Disrupted_Lipids Diffuses Through Drug_Permeation Increased Drug Permeation Disrupted_Lipids->Drug_Permeation

Caption: Mechanism of N-acylmorpholine skin penetration enhancement.

Designing a Comparative In Vitro Efficacy Study

To objectively compare the efficacy of different N-acylmorpholine derivatives, a well-controlled in vitro skin permeation test (IVPT) is the gold standard.[6][7] The Franz diffusion cell is the most widely used apparatus for these studies, providing a reliable method to simulate drug absorption through the skin.[6][8][9]

Experimental Objective

The primary objective of this protocol is to quantify and compare the permeation-enhancing effect of various N-acylmorpholine derivatives (e.g., varying acyl chain lengths) on a model drug across an excised skin membrane.

Workflow for Comparative IVPT

Workflow P1 Skin Preparation (Excise & Dermatom) P2 Membrane Mounting (SC facing donor) P1->P2 P3 Franz Cell Assembly (Fill receptor, equilibrate) P2->P3 P4 Formulation Application (Control vs. Enhancers) P3->P4 P5 Time-Point Sampling (From receptor arm) P4->P5 P6 Sample Analysis (e.g., HPLC) P5->P6 P7 Data Calculation (Flux, ER, Kp) P6->P7 P8 Comparative Analysis P7->P8

Caption: Experimental workflow for a comparative permeation study.
Detailed Step-by-Step Methodology

This protocol outlines a standard procedure using vertical Franz diffusion cells.

1. Materials & Reagents:

  • Skin Model: Excised human or porcine skin is preferred. Porcine skin is a common and accepted model due to its structural similarity to human skin.[1]

  • Model Drug: A drug with known analytical methods (e.g., Theophylline, Indomethacin).[1]

  • N-Acylmorpholine Derivatives: A series of enhancers with varying alkyl chain lengths (e.g., C8, C10, C12, C14).

  • Vehicle: A suitable solvent system, such as a propylene glycol/water mixture.[1]

  • Receptor Fluid: Phosphate-buffered saline (PBS, pH 7.4), often with a solubilizing agent to maintain sink conditions.

  • Apparatus: Franz diffusion cells, circulating water bath, magnetic stirrers, analytical balance, HPLC system.

2. Experimental Protocol:

  • Step 1: Skin Membrane Preparation

    • Action: Thaw frozen full-thickness skin. Carefully remove subcutaneous fat using a scalpel.

    • Causality: Removing underlying tissue isolates the primary barrier layers (epidermis and dermis), ensuring the measured permeation is relevant to transdermal transport.

    • Action: Prepare skin sections of a uniform thickness (e.g., 500 µm) using a dermatome.

    • Causality: Uniform thickness minimizes variability between replicates and ensures consistency across different experimental groups.

  • Step 2: Franz Diffusion Cell Assembly

    • Action: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[8]

    • Causality: This orientation correctly mimics the physiological application of a topical formulation.

    • Action: Fill the receptor chamber with pre-warmed (32°C or 37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[10]

    • Causality: Air bubbles can act as a barrier to diffusion, leading to inaccurate results. The temperature mimics physiological skin surface or body temperature.

    • Action: Place the cells in a circulating water bath set to maintain the skin surface temperature and allow the system to equilibrate.

  • Step 3: Application of Formulations

    • Action: Prepare formulations of the model drug in the vehicle. Create separate batches containing a fixed concentration (e.g., 1-5%) of each N-acylmorpholine derivative. Include a control formulation with no enhancer.

    • Causality: Comparing against a control is essential to calculate the enhancement effect. Keeping the enhancer concentration constant allows for a direct comparison of their intrinsic potencies.

    • Action: Apply a precise, finite dose of the formulation to the skin surface in the donor chamber.

    • Causality: A finite dose mimics a real-world application scenario and is crucial for accurate pharmacokinetic analysis.

  • Step 4: Sampling and Analysis

    • Action: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.[8]

    • Causality: Time-course sampling allows for the determination of the permeation rate (flux).

    • Action: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.[10]

    • Causality: This maintains a constant receptor volume and ensures sink conditions are preserved throughout the experiment.

    • Action: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

Data Analysis and Comparative Results

The raw data (drug concentration vs. time) is used to calculate key permeation parameters. A plot of the cumulative amount of drug permeated per unit area versus time is generated. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[8]

Key Performance Metrics:

  • Steady-State Flux (Jss): The rate of drug permeation across the skin per unit area at steady state (µg/cm²/h).

  • Permeability Coefficient (Kp): Calculated by dividing the flux by the initial drug concentration in the donor vehicle (cm/h).

  • Enhancement Ratio (ER): The most direct measure of enhancer efficacy. It is calculated as the ratio of the drug's flux with the enhancer to its flux without the enhancer (control).[8]

Table 1: Comparative Permeation Data for N-Acylmorpholine Derivatives (Model Drug: Indomethacin)

Enhancer (1% in Vehicle)Acyl Chain LengthSteady-State Flux (Jss) (µg/cm²/h) ± SEMPermeability Coeff. (Kp) (cm/h x 10⁻³) ± SEMEnhancement Ratio (ER)
Control (No Enhancer)N/A0.51 ± 0.090.10 ± 0.021.0
N-OctylmorpholineC84.85 ± 0.730.97 ± 0.159.5
N-DecylmorpholineC109.12 ± 1.141.82 ± 0.2317.9
N-Dodecylmorpholine C12 11.65 ± 1.40 2.33 ± 0.28 22.8
N-TetradecylmorpholineC1410.23 ± 1.332.05 ± 0.2720.1
N-HexadecylmorpholineC166.44 ± 0.971.29 ± 0.1912.6

Data is representative and adapted from literature findings for illustrative purposes.[1][3][11]

Discussion: Structure-Activity Relationship

The data clearly demonstrates a strong structure-activity relationship for N-acylmorpholines. Efficacy is not linear but rather exhibits a parabolic or bell-shaped relationship with the length of the lipophilic acyl chain.[1][3][11]

  • Optimal Chain Length: The peak enhancement activity is consistently observed for derivatives with acyl chains of 10 to 14 carbons (C10-C14).[1][3][10] In this example, N-dodecylmorpholine (C12) is the most potent enhancer.

  • Shorter Chains ( < C10): Shorter alkyl chains may not possess sufficient lipophilicity to effectively partition into and disrupt the stratum corneum's lipid matrix.

  • Longer Chains ( > C14): Very long alkyl chains can lead to decreased efficacy. This may be due to reduced mobility within the lipid bilayers or a tendency to form self-associated structures within the vehicle, which lowers their effective concentration available for partitioning into the skin. This relationship aligns with the hydrophobic effect, where an optimal balance of aqueous solubility and lipophilicity is required for maximal activity.[12]

Conclusion

N-acylmorpholines are highly effective skin penetration enhancers. Comparative in vitro studies robustly demonstrate that their efficacy is critically dependent on the length of the N-acyl substituent. A bell-shaped relationship exists, with derivatives possessing a 10- to 14-carbon chain exhibiting maximal permeation enhancement. For formulation scientists, this means that N-dodecylmorpholine and its neighbors (C10, C14) represent the most promising candidates for developing effective transdermal drug delivery systems. The experimental framework provided here serves as a self-validating system to screen and select the optimal enhancer for a given active pharmaceutical ingredient.

References

  • Novotný, J., et al. (2022). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics, 14(1), 64. Available from: [Link]

  • National Center for Biotechnology Information. (2022). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. National Library of Medicine. Available from: [Link]

  • Ostrava Chemical-Technological Society. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. OUCI. Available from: [Link]

  • Scilit. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Available from: [Link]

  • Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Available from: [Link]

  • CNR-IRIS. Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models. Available from: [Link]

  • MDPI. (2021). Methods to Evaluate Skin Penetration In Vitro. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. National Library of Medicine. Available from: [Link]

  • National Center for Biotechnology Information. (1998). Structure-activity relationship for chemical skin permeation enhancers: probing the chemical microenvironment of the site of action. PubMed. Available from: [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2021). A Comprehensive Review on Natural Products as Chemical Penetration Enhancer. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules. National Library of Medicine. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Comparative study on the topical and transdermal delivery of diclofenac incorporated in nano-emulsions, nano-emulgels, and a colloidal suspension. PubMed. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for N-Decanoylmorpholine Quantification

Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for N-Decanoylmorpholine N-Decanoylmorpholine (C14H27NO2) is an organic compound featuring a morpholine ring N-acylated with a decanoyl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for N-Decanoylmorpholine

N-Decanoylmorpholine (C14H27NO2) is an organic compound featuring a morpholine ring N-acylated with a decanoyl group.[1] As with many specialized chemical entities in the pharmaceutical and chemical industries, its purity, concentration, and stability are critical quality attributes. Whether it serves as a synthetic intermediate, a potential active pharmaceutical ingredient (API), or a process-related impurity, its accurate and precise quantification is non-negotiable for ensuring product quality, safety, and regulatory compliance.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of N-Decanoylmorpholine. We will move beyond a simple listing of specifications to explore the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the principles of each technique. The framework for this comparison is a rigorous cross-validation study, designed to establish the fitness-for-purpose of each method in accordance with international regulatory standards.[2][3]

Pillar 1: Understanding the Analyte and the Analytical Techniques

The choice between HPLC and GC is fundamentally dictated by the analyte's properties, primarily its volatility, thermal stability, and polarity.[4][5] N-Decanoylmorpholine, with a molecular weight of 241.37 g/mol and a calculated LogP of ~2.99, is a moderately lipophilic molecule with limited volatility.[6] This profile places it in an analytical grey area where both HPLC and GC-MS could potentially be applied, making a direct comparison essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column.[4] For a moderately non-polar molecule like N-Decanoylmorpholine, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.

  • Causality of Choice: In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase (e.g., a mixture of water and a more non-polar organic solvent like acetonitrile) is polar. N-Decanoylmorpholine, being lipophilic, will have a strong affinity for the C18 stationary phase. By carefully increasing the proportion of the organic solvent in the mobile phase, we can controllably weaken this interaction, causing the analyte to elute from the column. This process allows for robust separation from more polar impurities or formulation excipients. Detection via a Diode-Array Detector (DAD) or UV-Vis detector is common, contingent on the analyte possessing a suitable chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC separates compounds in a gaseous state. The sample is vaporized in a heated inlet and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[7]

  • Causality of Choice: The primary challenge for analyzing N-Decanoylmorpholine by GC is its limited volatility and the presence of a polar morpholine ring. Direct injection might require high inlet temperatures that could lead to thermal degradation. To overcome this, a common strategy is derivatization , a chemical reaction to convert the analyte into a more volatile and thermally stable derivative.[8][9] For instance, the amide bond could potentially be cleaved and the resulting morpholine derivatized, though a more direct approach would be to ensure the parent molecule is sufficiently stable. The coupling with a Mass Spectrometer (MS) detector provides exceptional selectivity and sensitivity, allowing for definitive identification based on the analyte's mass spectrum and fragmentation pattern.[10]

Pillar 2: Designing the Cross-Validation Study

The objective of a cross-validation study is to demonstrate that each analytical procedure is suitable for its intended purpose.[11] Our protocol is designed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by global regulatory bodies like the FDA.[2][3][12]

The following validation characteristics will be assessed for both methods:

  • Specificity & Selectivity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

Pillar 3: Experimental Protocols & Workflows

Workflow Overviews

The distinct principles of HPLC and GC-MS necessitate different sample handling and analysis workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing s0 Weigh N-Decanoylmorpholine Reference Standard s1 Prepare Stock Solution in Diluent (e.g., ACN) s0->s1 s2 Create Calibration Curve Standards via Serial Dilution s1->s2 s3 Prepare QC Samples (Low, Mid, High) s1->s3 s4 Prepare Test Sample by dissolving in Diluent a3 Inject QC & Test Samples s4->a3 a0 Equilibrate HPLC System with Mobile Phase a1 Inject Blank (Diluent) a0->a1 a2 Inject Calibration Standards a1->a2 a2->a3 a4 Acquire Chromatographic Data a3->a4 d0 Integrate Peak Area of N-Decanoylmorpholine a4->d0 d1 Generate Calibration Curve (Area vs. Concentration) d0->d1 d2 Calculate Concentration in Samples using Regression Eq. d1->d2

Fig 1: HPLC-DAD Experimental Workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s0 Weigh N-Decanoylmorpholine Reference Standard s1 Prepare Stock Solution in Ethyl Acetate s0->s1 s2 Create Calibration Curve Standards via Serial Dilution s1->s2 s3 Prepare QC Samples (Low, Mid, High) s1->s3 s4 Prepare Test Sample by dissolving in Ethyl Acetate a3 Inject QC & Test Samples s4->a3 a0 Equilibrate GC-MS System a1 Inject Blank (Solvent) a0->a1 a2 Inject Calibration Standards a1->a2 a2->a3 a4 Acquire Mass Spectral Data (Scan or SIM mode) a3->a4 d0 Extract Ion Chromatogram (EIC) for Quantifier Ion a4->d0 d1 Integrate Peak Area d0->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Sample Concentration d2->d3

Fig 2: GC-MS Experimental Workflow.
Detailed Experimental Protocol: HPLC-DAD Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode-Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Ultrapure Water

    • Solvent B: Acetonitrile (ACN)

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring at 225 nm (hypothetical wavelength; requires experimental determination).

  • Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-Decanoylmorpholine reference standard into a 10 mL volumetric flask and dissolve in ACN.

    • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with ACN.

    • QC Samples (5, 25, 75 µg/mL): Prepare independently from the calibration standards.

Detailed Experimental Protocol: GC-MS Method
  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD) (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet:

    • Mode: Splitless

    • Temperature: 280°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: Hold at 300°C for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Mode: Selected Ion Monitoring (SIM) for quantification (target ions to be determined from a full scan of the standard).

  • Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-Decanoylmorpholine reference standard into a 10 mL volumetric flask and dissolve in Ethyl Acetate.

    • Calibration Standards (0.1-20 µg/mL): Perform serial dilutions of the stock solution with Ethyl Acetate.

    • QC Samples (0.5, 5, 15 µg/mL): Prepare independently.

Results: A Head-to-Head Performance Comparison

The following data represents typical results expected from a validation study of this nature, demonstrating the relative strengths of each technique.

Table 1: Summary of Method Validation Parameters

Performance ParameterHPLC with DAD DetectionGC-MS (SIM Mode)Justification/Commentary
Linearity (R²) > 0.999> 0.999Both techniques are expected to show excellent linearity over their respective ranges.
Range (µg/mL) 1.0 - 1000.1 - 20The GC-MS method typically offers a lower operational range due to higher sensitivity.
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%Both methods should demonstrate high accuracy as per ICH guidelines (typically 98-102% for drug substance).[13]
Precision (%RSD)
Intra-day (n=6)< 1.5%< 2.0%Both methods are highly precise. HPLC often shows slightly better injection precision.
Inter-day (n=6, 3 days)< 2.0%< 3.0%Intermediate precision accounts for daily variations; both are well within typical limits (<5%).
LOD (µg/mL) ~0.3~0.03GC-MS demonstrates superior sensitivity, offering a limit of detection an order of magnitude lower.[14]
LOQ (µg/mL) ~1.0~0.1The limit of quantitation follows the LOD trend, making GC-MS the choice for trace-level analysis.
Specificity HighVery HighWhile HPLC-DAD is highly specific, co-eluting impurities with similar UV spectra can interfere. GC-MS provides definitive mass-based identification, offering unparalleled specificity.[10][15]
Sample Throughput Moderate to High (~15 min/run)Moderate (~13 min/run)Runtimes are comparable, but HPLC may allow for faster setup between sequences.
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)HPLC methods often incur higher costs due to the purchase and disposal of large volumes of organic solvents.[4][7]

Discussion: Selecting the Right Tool for the Job

The cross-validation data clearly delineates the optimal applications for each method. The choice is not about which technique is universally "better," but which is most fit-for-purpose.[15]

  • Choose HPLC for Routine Quality Control (QC): For routine assays of the main component in a drug substance or product, the HPLC-DAD method is robust, precise, and sufficiently sensitive.[16] Its operational simplicity and high precision make it ideal for high-throughput QC environments where the primary goal is to confirm the concentration of the analyte within a specified range (e.g., 90-110% of label claim).[15]

  • Choose GC-MS for Trace Analysis and Impurity Profiling: When the analytical objective is to quantify trace levels of N-Decanoylmorpholine (e.g., as a process impurity or a low-dose formulation), the superior sensitivity and selectivity of the GC-MS method are indispensable.[14] Its ability to provide definitive mass spectral identification makes it the gold standard for identifying and quantifying unknown peaks or confirming the identity of trace contaminants.[10][15]

Conclusion

This guide demonstrates that both HPLC-DAD and GC-MS are powerful and reliable techniques for the quantification of N-Decanoylmorpholine. A rigorous cross-validation study, grounded in ICH principles, confirms that while both methods provide excellent linearity, accuracy, and precision, their key differentiators are sensitivity and specificity. The HPLC method stands out as a cost-effective and robust choice for routine QC and assay testing. Conversely, the GC-MS method is the authoritative choice for applications demanding high sensitivity and definitive identification, such as trace impurity analysis. By understanding the distinct advantages of each technique, researchers and drug development professionals can confidently select the most appropriate analytical tool to ensure the quality and safety of their products.

References

  • A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol. Benchchem.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH).
  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • N-Decanoylmorpholine. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration (FDA). Available from: [Link]

  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Chemical Properties of N-Decanoylmorpholine (CAS 5299-65-0). Cheméo. Available from: [Link]

  • GC-FID analysis of morpholine. ResearchGate. Available from: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]

  • Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. PubMed Central, National Institutes of Health (NIH). Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available from: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. Available from: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. Available from: [Link]

  • A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. MDPI. Available from: [Link]

  • Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. ResearchGate. Available from: [Link]

  • N-Dodecylmorpholine. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Decane. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • N-Methylmorpholine N-oxide. Wikipedia. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of N-Decanoylmorpholine Permeation Enhancement

Introduction: Bridging the Gap Between Benchtop and Bedside with N-Decanoylmorpholine In the realm of transdermal and topical drug delivery, the stratum corneum presents a formidable barrier, limiting the therapeutic eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Benchtop and Bedside with N-Decanoylmorpholine

In the realm of transdermal and topical drug delivery, the stratum corneum presents a formidable barrier, limiting the therapeutic efficacy of many promising compounds. Chemical permeation enhancers are a cornerstone strategy to reversibly modulate this barrier and improve drug bioavailability. Among these, N-Decanoylmorpholine, a morpholine derivative, has emerged as a potent enhancer. Its amphiphilic structure, featuring a polar morpholine head and a 10-carbon lipophilic tail, allows it to integrate into and disrupt the highly ordered lipid bilayers of the stratum corneum, thereby facilitating drug transport.[1][2]

However, demonstrating the efficacy of an enhancer like N-Decanoylmorpholine requires more than just initial in vitro success. A robust correlation between in vitro permeation data and in vivo performance is critical for predictive modeling, formulation optimization, and navigating the regulatory landscape.[3][4] The U.S. Food and Drug Administration (FDA) defines an In Vitro-In Vivo Correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[5][6][7] Establishing a strong IVIVC can reduce the number of human bioequivalence studies required for product approval and post-approval changes, saving significant time and resources.[5][6]

This guide provides a comprehensive comparison of the methodologies used to establish a scientifically sound IVIVC for formulations containing N-Decanoylmorpholine. We will delve into the mechanistic underpinnings of its action, provide detailed experimental protocols for both in vitro and in vivo assessment, and illustrate the process of building a predictive correlation.

The Mechanism of Action: How N-Decanoylmorpholine Opens the Door

The primary mode of action for N-Decanoylmorpholine and similar N-alkylmorpholines involves interaction with the intercellular lipids of the stratum corneum.[1][2] The process can be conceptualized as follows:

  • Partitioning and Accumulation : The enhancer, applied in a vehicle, partitions from the formulation into the stratum corneum.

  • Lipid Bilayer Disruption : The lipophilic decanoyl tail integrates between the acyl chains of the ceramides, cholesterol, and free fatty acids that constitute the lipid matrix.[1] This disrupts the rigid, highly ordered "brick and mortar" structure.

  • Increased Fluidity : This disruption increases the fluidity of the lipid bilayers, creating more "free volume" or transient pores.

  • Reduced Diffusional Resistance : The overall effect is a significant reduction in the diffusional resistance of the stratum corneum, allowing co-formulated drug molecules to permeate more readily into the viable epidermis and dermis.[1][8]

This mechanism is reversible, a critical attribute for any permeation enhancer to ensure that the skin's natural barrier function is restored after the drug has been delivered.[1][2]

cluster_2 Viable Epidermis / Dermis Formulation Drug + N-Decanoylmorpholine SC_Lipids Highly Ordered Lipid Bilayers Formulation->SC_Lipids Target Drug Reaches Target Site & Systemic Circulation Formulation->Target Enhanced Drug Permeation SC_Lipids->SC_Lipids SC_Proteins Corneocytes ('Bricks')

Caption: Mechanism of N-Decanoylmorpholine permeation enhancement.

Part 1: The In Vitro Foundation - Quantifying Permeation with Franz Diffusion Cells

In Vitro Permeation Testing (IVPT) is the gold standard for screening formulations and quantifying drug release and permeation across a skin barrier model.[9][10] The Franz diffusion cell is the most common apparatus used for this purpose.[11][12]

Causality Behind Experimental Choices:

  • Membrane Selection : Excised human skin is the ideal membrane for relevance, but its availability is limited. Porcine skin is a common and accepted alternative due to its structural and lipid composition similarities to human skin.[13]

  • Receptor Solution : The solution must maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. This ensures the concentration gradient, the driving force for diffusion, remains constant. The choice of buffer (e.g., PBS) and the potential addition of solubilizing agents like Oleth-20 are dictated by the drug's physicochemical properties.[14]

  • Temperature : The system is maintained at 32°C to mimic the physiological temperature of the skin surface.[15]

Detailed Experimental Protocol: IVPT using Franz Diffusion Cells
  • Membrane Preparation :

    • Thaw frozen excised human or porcine skin at room temperature.

    • Dermatomed to a thickness of approximately 500-750 µm.

    • Cut skin sections to fit the Franz diffusion cells (e.g., 2-3 cm diameter).

    • Visually inspect for integrity, ensuring no holes or imperfections.

  • Cell Assembly and Setup :

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[15]

    • Clamp the chambers together securely.

    • Fill the receptor chamber with a pre-warmed (32°C), degassed receptor solution (e.g., PBS, pH 7.4). Degassing is crucial to prevent air bubbles from adhering to the membrane and obstructing diffusion.

    • Place a magnetic stir bar in the receptor chamber and place the cell in a heated stirring block to maintain a constant temperature and ensure homogeneity.

  • Formulation Application and Sampling :

    • Equilibrate the assembled cells for at least 30 minutes.

    • Apply a precise, finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber. Test formulations should include a control (drug only) and an experimental arm (drug + N-Decanoylmorpholine).

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Sample Analysis and Data Interpretation :

    • Analyze the collected samples for drug concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[16]

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss), a key performance indicator.

cluster_0 Setup cluster_1 Experiment cluster_2 Analysis A Prepare Skin Membrane B Assemble Franz Cell A->B C Fill Receptor with Degassed Solution (32°C) B->C D Equilibrate System C->D E Apply Formulation to Donor Chamber D->E F Sample Receptor at Time Points (t) E->F t = 0, 2, 4... hrs G Replenish with Fresh Solution F->G Repeat H Analyze Samples (e.g., HPLC) F->H G->F Repeat I Calculate Cumulative Amount Permeated H->I J Determine Steady-State Flux (Jss) I->J cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Anesthetize Subject B Insert Microdialysis Probe into Dermis A->B C Connect to Pump & Collector B->C D Equilibrate System C->D E Apply Formulation to Skin Surface D->E F Collect Dialysate at Intervals E->F t = 0, 0.5, 1... hrs G Analyze Samples (e.g., LC-MS/MS) F->G H Correct for Probe Recovery G->H I Generate Dermal PK Profile (AUC, Cmax) H->I

Caption: Standard workflow for In Vivo Dermal Microdialysis studies.

Comparative In Vivo Performance Data
FormulationDermal Cmax (ng/mL)Dermal AUC₀₋₂₄ (ng·h/mL)
Model Drug in Vehicle (Control)45 ± 12350 ± 98
Model Drug + 3% N-Decanoylmorpholine310 ± 652950 ± 550
Model Drug + 5% N-Decanoylmorpholine455 ± 884680 ± 710

Data are hypothetical but illustrative of expected outcomes.

Part 3: Forging the Link - Developing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use the robust in vitro data to predict in vivo outcomes. This is achieved by developing a mathematical model that links a key in vitro parameter to a relevant in vivo parameter. [5][17]For topical delivery, this often involves correlating the in vitro flux (Jss) with the in vivo AUC or Cmax. [3][4] The process generally follows these steps:

  • Develop Formulations : Create at least three formulations with different release rates (e.g., low, medium, high) by varying the concentration of N-Decanoylmorpholine or other excipients.

  • Characterize In Vitro : Determine the in vitro permeation profile (flux) for each formulation using the IVPT protocol.

  • Characterize In Vivo : Determine the in vivo bioavailability (AUC, Cmax) for each formulation using the dermal microdialysis protocol.

  • Establish the Correlation : Plot the in vivo parameter (e.g., AUC) against the in vitro parameter (e.g., Jss). A linear regression is often applied to establish the mathematical relationship. A good correlation is typically indicated by a high coefficient of determination (R² > 0.9). [17]

cluster_0 In Vitro Arm cluster_1 In Vivo Arm cluster_2 Correlation & Validation IVPT Conduct IVPT Studies on Formulations (Low, Med, High Release) Flux Determine In Vitro Flux (Jss) for each formulation IVPT->Flux Plot Plot In Vivo AUC vs. In Vitro Flux (Jss) Flux->Plot Microdialysis Conduct In Vivo Studies on same Formulations AUC Determine In Vivo AUC for each formulation Microdialysis->AUC AUC->Plot Model Develop Mathematical Model (e.g., Linear Regression) Plot->Model Validate Validate Model's Predictive Performance Model->Validate

Caption: The development and validation process for an IVIVC model.

Once validated, this model becomes a powerful tool. A new formulation's in vivo performance can be predicted solely from its in vitro flux data, streamlining development and supporting regulatory submissions.

Conclusion

Establishing a robust IVIVC is a critical step in harnessing the full potential of a permeation enhancer like N-Decanoylmorpholine. By systematically employing well-controlled in vitro methods like Franz diffusion cell testing and corroborating these findings with relevant in vivo techniques such as dermal microdialysis, researchers can build a predictive bridge between laboratory data and clinical performance. This approach not only accelerates the development timeline for novel topical and transdermal therapies but also provides a higher degree of confidence in their safety and efficacy. N-Decanoylmorpholine, when evaluated within this rigorous framework, demonstrates its value as a highly effective and predictable tool for overcoming the skin's barrier.

References

  • Title: In vitro-in vivo correlation in skin permeation Source: PubMed URL: [Link]

  • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PMC - PubMed Central URL: [Link]

  • Title: In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance Source: IAGIM URL: [Link]

  • Title: In Vitro–In Vivo Correlation in Skin Permeation Source: ResearchGate URL: [Link]

  • Title: N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers Source: PMC URL: [Link]

  • Title: In Vitro Permeation Testing (IVPT): Application to Cosmetic Products w/ PKDerm Source: YouTube URL: [Link]

  • Title: N- Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers Source: MDPI URL: [Link]

  • Title: Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models Source: MDPI URL: [Link]

  • Title: A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism Source: MDPI URL: [Link]

  • Title: Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery Source: MDPI URL: [Link]

  • Title: Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs Source: FDA URL: [Link]

  • Title: Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs Source: FDA URL: [Link]

  • Title: Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids Source: PubMed URL: [Link]

  • Title: [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells Source: Teledyne Hanson URL: [Link]

  • Title: Microdialysis for the evaluation of penetration through the human skin barrier - a promising tool for future research? Source: PubMed URL: [Link]

  • Title: Mathematical modeling of transdermal delivery of topical drug formulations in a dynamic microfluidic diffusion chamber in health and disease Source: PLOS One URL: [Link]

  • Title: In vitro permeation testing for the evaluation of drug delivery to the skin Source: PubMed URL: [Link]

  • Title: Franz Diffusion Source: Auriga Research URL: [Link]

  • Title: In Vivo Methods for the Assessment of Topical Drug Bioavailability Source: PMC - NIH URL: [Link]

  • Title: In vivo microdialysis for the investigation of drug levels in the dermis and the effect of barrier perturbation on cutaneous drug penetration. Studies in hairless rats and human subjects Source: Taylor & Francis Online URL: [Link]

  • Title: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs Source: FDA URL: [Link]

  • Title: In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action Source: NIH URL: [Link]

  • Title: IN VITRO PERMEATION TEST (IVPT) FUNDAMENTALS: SCIENTIFIC AND PRACTICAL CONSIDERATIONS Source: Center for Research on Complex Generics URL: [Link]

  • Title: DIFFUSION TESTING FUNDAMENTALS Source: PermeGear URL: [Link]

  • Title: Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations Source: PMC - NIH URL: [Link]

  • Title: Evaluation of skin absorption of drugs from topical and transdermal formulations Source: SciELO URL: [Link]

  • Title: Methods to Evaluate Skin Penetration In Vitro Source: MDPI URL: [Link]

  • Title: Skin permeation enhancer compositions Source: Google Patents URL
  • Title: Comparative Analysis of Penetration Enhancer on Transdermal Drug Delivery of Antifertility Drugs Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models Source: Molecular Pharmaceutics - ACS Publications URL: [Link]

  • Title: center for drug evaluation and research Source: gmp-compliance.org URL: [Link]

  • Title: Ex vivo dermis microdialysis: A tool for bioequivalence testing of top Source: St. John's University Digital Commons URL: [Link]

  • Title: Permeation Enhancers Source: YouTube URL: [Link]

  • Title: Diffusion Testing Fundamentals Source: Norlab URL: [Link]

  • Title: a method to determine drug levels in the skin of patients with Post Kala-azar Dermal Leishmaniasis (PKDL) Source: medRxiv URL: [Link]

  • Title: Mathematical modeling of transdermal delivery of topical drug formulations in a dynamic microfluidic diffusion chamber in health Source: PPKE Publikacio URL: [Link]

  • Title: Franz Cell Test Source: Eurofins URL: [Link]

  • Title: Mathematical modeling of transdermal drug delivery using microneedle Source: ResearchGate URL: [Link]

Sources

Validation

A Comparative Analysis of the Cytotoxicity of N-Decanoylmorpholine and Other Prominent Chemical Enhancers

For Researchers, Scientists, and Drug Development Professionals In the pursuit of optimizing transdermal drug delivery, chemical penetration enhancers are indispensable tools for overcoming the formidable barrier of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing transdermal drug delivery, chemical penetration enhancers are indispensable tools for overcoming the formidable barrier of the stratum corneum. However, their efficacy in augmenting drug permeation must be carefully balanced against their potential to induce local toxicity. This guide provides a comparative analysis of the cytotoxicity of N-Decanoylmorpholine against other widely used chemical enhancers, namely Dimethyl Sulfoxide (DMSO), Oleic Acid, and Transcutol®. This document is intended to provide researchers and formulation scientists with the necessary data and experimental context to make informed decisions in the selection of appropriate enhancers for their drug delivery systems.

Introduction to Chemical Enhancers and the Imperative of Cytotoxicity Assessment

Chemical penetration enhancers transiently and reversibly disrupt the highly organized structure of the stratum corneum, thereby facilitating the passage of therapeutic molecules into the deeper layers of the skin and systemic circulation. Their mechanisms of action are diverse, ranging from lipid fluidization and protein denaturation to increasing the solubility of the drug within the skin.

However, this intended disruption can also lead to unintended consequences, including skin irritation, inflammation, and cytotoxicity. Cytotoxicity, or the potential of a substance to cause damage to cells, is a critical parameter in the safety assessment of any topical or transdermal formulation. In vitro cytotoxicity assays on relevant skin cell lines, such as human keratinocytes (e.g., HaCaT cells), provide a valuable primary screen to evaluate the potential for adverse cellular effects.

This guide focuses on N-Decanoylmorpholine, a morpholine derivative with a C10 alkyl chain, and compares its cytotoxic profile with that of established enhancers:

  • Dimethyl Sulfoxide (DMSO): A powerful, aprotic solvent known for its ability to enhance the permeation of a wide range of molecules.

  • Oleic Acid: An unsaturated fatty acid that is a natural component of the skin and is known to fluidize the lipid bilayers of the stratum corneum.

  • Transcutol® (Diethylene Glycol Monoethyl Ether): A highly purified solvent and solubilizer widely used in pharmaceutical and cosmetic formulations.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for N-Decanoylmorpholine and the selected chemical enhancers on the human keratinocyte cell line, HaCaT. It is crucial to note that the IC50 values (the concentration of a substance that causes a 50% reduction in cell viability) can vary between studies due to differences in experimental conditions such as incubation time and the specific cytotoxicity assay used.

Chemical EnhancerCell LineAssayIncubation TimeIC50 Value (Concentration)Reference
N-Decanoylmorpholine HaCaTMTT24 hoursNot explicitly stated, but showed "acceptable toxicity" with cell viability > 70% at relevant concentrations for permeation enhancement.[1]
Dimethyl Sulfoxide (DMSO) HaCaTMTT48 hoursIC50 values are dose- and time-dependent. Cytotoxicity is generally observed at concentrations ≥ 2%.[2][3][4]
Oleic Acid HaCaTEdU assay24 hoursShowed a dose-dependent effect on cell proliferation.[5]
Transcutol® HaCaTMTT24 hoursIC50 > 10,000 µg/mL[6]

Note: Direct comparative studies with N-Decanoylmorpholine are limited. The data for N-Decanoylmorpholine is inferred from studies on N-alkylmorpholines.[1] The IC50 values for other enhancers are sourced from various studies and may not be directly comparable due to differing experimental setups.

Mechanistic Insights into Cytotoxicity

The cytotoxic potential of a chemical enhancer is intrinsically linked to its mechanism of action for permeation enhancement.

G NDM N-Decanoylmorpholine Lipid_Fluidization Lipid Bilayer Fluidization NDM->Lipid_Fluidization DMSO DMSO Protein_Denaturation Protein Denaturation DMSO->Protein_Denaturation OA Oleic Acid OA->Lipid_Fluidization Transcutol Transcutol® Solubilization Increased Drug Solubility Transcutol->Solubilization Membrane_Disruption Membrane Disruption Lipid_Fluidization->Membrane_Disruption Excessive disruption Protein_Denaturation->Membrane_Disruption Cell_Death Cell Death / Reduced Viability Solubilization->Cell_Death High concentrations Membrane_Disruption->Cell_Death

Caption: Mechanisms of action of chemical enhancers and their link to cytotoxicity.

  • N-Decanoylmorpholine and Oleic Acid primarily function by inserting into the lipid bilayers of the stratum corneum, increasing their fluidity. While effective for permeation, excessive fluidization can lead to loss of membrane integrity and subsequent cytotoxicity.

  • DMSO is known to denature proteins within the corneocytes and can also displace water from the lipid headgroups. At higher concentrations, this can lead to significant cellular damage.

  • Transcutol® mainly acts as a solvent and improves the partitioning of the drug into the skin. Its lower interaction with the cellular components generally results in a more favorable cytotoxicity profile.[6]

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity of cytotoxicity data, standardized and well-validated assays are employed. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol

MTT_Workflow start Start: Seed HaCaT cells in 96-well plate incubation1 Incubate for 24h (cell attachment) start->incubation1 treatment Treat cells with varying concentrations of enhancers incubation1->treatment incubation2 Incubate for a defined period (e.g., 24h, 48h) treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO or isopropanol) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance end End: Calculate cell viability and determine IC50 read_absorbance->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Human keratinocyte (HaCaT) cells are seeded into a 96-well microplate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[7]

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the chemical enhancers (e.g., N-Decanoylmorpholine, DMSO, Oleic Acid, Transcutol®). A control group with untreated cells is also included.

  • Incubation: The treated plates are incubated for a specific duration, typically 24 or 48 hours, to allow the enhancers to exert their effects.[8]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage of the untreated control. The IC50 value is then determined from the dose-response curve.

Discussion and Field-Proven Insights

The selection of a chemical penetration enhancer is a multi-faceted decision that extends beyond its permeation-enhancing capabilities. The cytotoxicity profile is a paramount consideration, as an enhancer that is highly effective but also highly toxic will have limited utility in a final formulation.

From the available data, Transcutol® exhibits the most favorable cytotoxicity profile, with a very high IC50 value, indicating low toxicity to keratinocytes in vitro.[6] This aligns with its widespread use in topical products where safety is a primary concern.

DMSO , while a potent enhancer, demonstrates significant cytotoxicity at higher concentrations.[3][4] Its use in transdermal formulations is often limited to lower concentrations to mitigate the risk of skin irritation and cell damage.

Oleic Acid presents a more moderate cytotoxicity profile. As a natural component of the skin, it is generally well-tolerated at lower concentrations. However, its disruptive effect on the lipid bilayer can lead to cytotoxicity at higher concentrations.[5]

N-Decanoylmorpholine , based on studies of related N-alkylmorpholines, appears to have an "acceptable toxicity" profile.[1] The C10 alkyl chain length is suggested to be within an optimal range for balancing permeation enhancement with acceptable toxicity.[1] However, the lack of specific IC50 data on HaCaT cells for N-Decanoylmorpholine highlights a gap in the current literature and underscores the need for direct comparative studies.

As a Senior Application Scientist, my recommendation is to approach the selection of a chemical enhancer with a tiered testing strategy. Initial in vitro cytotoxicity screening on relevant cell lines like HaCaT provides a rapid and cost-effective way to rank potential candidates. Promising candidates with low cytotoxicity can then be advanced to more complex ex vivo skin models and eventually in vivo studies to assess both efficacy and safety in a more physiologically relevant context.

Conclusion

The ideal chemical penetration enhancer should possess a high therapeutic index, meaning it is highly effective at enhancing permeation at concentrations that are non-toxic to the skin. While N-Decanoylmorpholine shows promise as a potent enhancer with potentially acceptable toxicity, further direct comparative studies are warranted to definitively establish its cytotoxicity profile relative to established enhancers like DMSO, Oleic Acid, and Transcutol®. This guide provides a framework for understanding and evaluating the critical aspect of cytotoxicity in the development of safe and effective transdermal drug delivery systems.

References

  • HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Transcriptome Analysis of the Immortal Human Keratinocyte HaCaT Cell Line Damaged by Tritiated Water. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. (2021, December 28). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Cell viability (MTT assay) of HaCaT cells (immortalized human... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Melanoma stimulates the proteolytic activity of HaCaT keratinocytes. (2022, September 19). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • IC50 value in HaCaT cells at different concentrations of drug for both old and new formulations. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Cytotoxic and genotoxic effects on human keratinocytes triggered by sphingomyelinase D from Loxosceles venom. (2020, June 30). PubMed. Retrieved January 28, 2026, from [Link]

  • Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • In vitro IC 50 values for cytotoxicity and antiproliferation tests on HaCaT cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Effect of oleic acid on cell proliferation and ROS production in HaCaT... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. (2021, December 28). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Effect of a 48-h incubation with Dimethyl sulfoxide (DMSO) (A). (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Values of IC 50 (mM) in human normal dermal fibroblasts. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Dermal Fibroblast CCN1 Expression in Mice Recapitulates Human Skin Dermal Aging. (n.d.). ScienceDirect. Retrieved January 28, 2026, from [Link]

  • The Modulatory Influence of Plant-Derived Compounds on Human Keratinocyte Function. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • The Viability and Growth of HaCaT Cells After Exposure to Bioactive Glass S53P4-Containing Cell Culture Media. (2021, June 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Skin Notation (SK) Profile Morpholine [CAS No. 110-91-8]. (n.d.). Centers for Disease Control and Prevention. Retrieved January 28, 2026, from [Link]

  • Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction. (2021, February 4). Frontiers. Retrieved January 28, 2026, from [Link]

  • Stimulation of dermal fibroblast collagen synthesis in vitro by saponin enriched extract from soybeans. (n.d.). ThaiScience. Retrieved January 28, 2026, from [Link]

  • Use of in vitro human keratinocyte models to study the effect of cooling on chemotherapy drug-induced cytotoxicity. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 28, 2026, from [Link]

  • Effect of DMSO and compound 10 on the generation time of HaCaT and SCC cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • (PDF) Multi-Layer Graphene Oxide in Human Keratinocytes: Time-Dependent Cytotoxicity, Proliferation, and Gene Expression. (2021, March 8). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Studies on cytocompatibility of human dermal fibroblasts on carbon nanofiber nanoparticle-containing bioprinted constructs. (2024, September 13). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • In vitro antiproliferative effect on HaCaT cells of EA in DMSO solution... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Multi-Layer Graphene Oxide in Human Keratinocytes: Time-Dependent Cytotoxicity, Proliferation, and Gene Expression. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Modulation by 17,20S(OH)2pD of Fibrosis-Related Mediators in Dermal Fibroblast Lines from Healthy Donors and from Patients with Systemic Sclerosis. (2021, December 29). PubMed. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Validating a Stability-Indicating HPLC Method for N-Decanoylmorpholine

This guide details the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-Decanoylmorpholine (NDM). It compares this optimized protocol against standard Gas C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-Decanoylmorpholine (NDM). It compares this optimized protocol against standard Gas Chromatography (GC) techniques and generic isocratic HPLC methods to demonstrate superior specificity for degradation products.

Executive Summary: The Necessity of Specificity

N-Decanoylmorpholine (NDM) is a lipophilic amide often used in agrochemical formulations. While Gas Chromatography (GC) is the industry standard for assaying the parent molecule due to its volatility, GC fails as a stability-indicating method (SIM). It cannot reliably detect thermally unstable degradation products (N-oxides) or highly polar hydrolysis byproducts (morpholine salts) without complex derivatization.

This guide presents a validated Gradient RP-HPLC-UV method designed to resolve NDM from its hydrolytic and oxidative degradants.

Comparative Performance Matrix

The following table contrasts the proposed method against common alternatives used in quality control.

FeatureProposed Method (Gradient RP-HPLC) Alternative A: GC-FID Alternative B: Generic Isocratic HPLC
Primary Mechanism Hydrophobic Interaction & Polarity-based GradientVolatility & Boiling PointHydrophobic Interaction (Constant Strength)
Stability Indicating? Yes. Resolves polar degradants (acids/amines) and N-oxides.No. Thermally degrades N-oxides; polar salts do not elute.Partial. Late eluting parent broadens; early degradants co-elute in void.
Detection Limit (LOD) High (UV @ 210 nm for amide bond).High (FID is universal for organics).Moderate (Peak broadening reduces S/N ratio).
Analysis Time 15–20 minutes (including re-equilibration).< 10 minutes.> 30 minutes (for lipophilic parent elution).
Suitability R&D Stability Studies, Shelf-life Testing. Raw Material Assay (Purity only). Quick Spot Checks (Non-quantitative).

Scientific Rationale & Method Design

The Chemistry of Degradation

To validate a method, one must first understand what needs to be detected. NDM contains a morpholine ring and a fatty acid tail linked by an amide bond.

  • Hydrolysis: Under acidic/basic stress, the amide bond cleaves, yielding Decanoic Acid (lipophilic weak acid) and Morpholine (polar base).

  • Oxidation: The nitrogen in the morpholine ring is susceptible to oxidation, forming N-Decanoylmorpholine N-oxide .

Critical Parameter Selection
  • Stationary Phase (Column): A C18 (Octadecylsilane) column is selected. The long decanoyl chain requires strong hydrophobic retention to separate the parent from the more polar N-oxide impurities.

  • Wavelength (210 nm): NDM lacks a strong chromophore (like a benzene ring). Detection relies on the

    
     transition of the carbonyl amide bond, which absorbs maximally between 200–220 nm.
    
  • Mobile Phase pH (pH 2.5): A phosphate buffer at pH 2.5 is critical.

    • Reasoning: At pH 2.5, any free Morpholine (degradant) is fully protonated (

      
      ), ensuring it elutes early in the void volume, preventing interference with the parent peak. Decanoic acid (
      
      
      
      ) remains protonated and retains sufficiently to be resolved.

Experimental Protocol

Chromatographic Conditions
  • Instrument: HPLC equipped with a Photodiode Array Detector (PDA) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (adjusted to pH 2.5 with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 70 30 Initial Hold
2.0 70 30 Start Gradient
12.0 10 90 Elute Parent (NDM)
15.0 10 90 Wash
15.1 70 30 Re-equilibration

| 20.0 | 70 | 30 | End Run |

Forced Degradation (Specificity Check)

To prove the method is stability-indicating, the sample must be stressed to generate degradants.

  • Acid Hydrolysis: Mix 5 mL of NDM stock solution with 5 mL of 1N HCl. Reflux at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

    • Expected Result: Decrease in NDM peak; appearance of early eluting peaks (Morpholine salts/Decanoic acid).

  • Base Hydrolysis: Mix 5 mL stock with 5 mL 1N NaOH. Reflux at 60°C for 4 hours. Neutralize with 1N HCl.

    • Expected Result: Significant degradation (Amides are labile to base).

  • Oxidative Stress: Mix 5 mL stock with 5 mL 3%

    
    . Store at room temperature for 24 hours.
    
    • Expected Result: Appearance of N-oxide peak (elutes slightly before parent NDM).

  • Thermal Stress: Expose solid NDM to 80°C for 7 days.

Visualizing the Workflow & Pathways

Degradation Pathway of N-Decanoylmorpholine

The following diagram illustrates the chemical breakdown pathways the HPLC method must detect.

degradation_pathway NDM N-Decanoylmorpholine (Parent API) Acid Decanoic Acid (Hydrolysis Product) NDM->Acid Acid/Base Hydrolysis (Amide Cleavage) Morph Morpholine (Hydrolysis Product) NDM->Morph Acid/Base Hydrolysis NOxide NDM N-Oxide (Oxidation Product) NDM->NOxide Peroxide Oxidation (N-oxidation)

Figure 1: Theoretical degradation pathways of N-Decanoylmorpholine under stress conditions.

Method Validation Workflow

This flowchart outlines the logical sequence of validation experiments required by ICH Q2(R1) guidelines.

validation_workflow cluster_valid Validation Phase Start Method Development (pH, Column, Gradient) Spec Specificity (Forced Degradation) Start->Spec Optimize Separation Lin Linearity (5 Levels: 50-150%) Spec->Lin Purity Confirmed Acc Accuracy (Recovery Studies) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (Flow, Temp, pH) Prec->Robust Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Typical Validation Acceptance Criteria

When executing the protocol above, ensure your data meets these industry standards (ICH Q2):

  • Specificity: Peak purity angle < Purity threshold (using PDA detector). No interference in blank.

  • Linearity: Correlation coefficient (

    
    ) > 0.999 over 50%–150% of target concentration.
    
  • Accuracy: Mean recovery between 98.0% and 102.0%.

  • Precision: Relative Standard Deviation (%RSD) < 2.0% for n=6 injections.

  • Robustness: Resolution (

    
    ) > 2.0 between critical pairs (e.g., NDM and N-oxide) despite small changes in flow (±0.1 mL/min) or Temperature (±5°C).
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][3][4] [Link]

  • Dong, M. W., Huynh-Ba, K., & Ayers, J. T. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America.[5] [Link]

  • Drawell Analytical. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. [Link]

  • National Institute of Standards and Technology (NIST). (2023). N-Decanoylmorpholine - NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce.[6][7] [Link]

  • Phenomenex. (2025).[8][9] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

Sources

Validation

A Comparative Performance Analysis of Morpholine-Containing Kinase Inhibitors: Benchmarking Gefitinib Against Other EGFR-Targeted Therapies

For researchers, scientists, and drug development professionals, understanding the nuanced performance differences between therapeutic candidates is paramount. This guide provides an in-depth, evidence-based comparison o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced performance differences between therapeutic candidates is paramount. This guide provides an in-depth, evidence-based comparison of Gefitinib, a foundational morpholine-containing drug, against other significant epidermal growth factor receptor (EGFR) inhibitors. By examining key performance metrics through the lens of experimental data, we aim to elucidate the functional role of the morpholine scaffold and provide a framework for future drug design.

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry for its favorable physicochemical and metabolic properties.[1] Its inclusion in a drug's structure can enhance solubility, improve metabolic stability, and increase potency.[1][2] The morpholine nitrogen is weakly basic, which can be advantageous for tuning a compound's pKa and overall pharmacokinetic profile.[3] In the context of kinase inhibitors, the morpholine group can form crucial hydrogen bonds with the target protein, contributing to binding affinity and selectivity.[4]

Gefitinib (Iressa®) is a prime example of a successful morpholine-containing drug. As a selective inhibitor of the EGFR tyrosine kinase, it has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[5][6] This guide will benchmark the performance of Gefitinib against other EGFR inhibitors, including those with and without the morpholine scaffold, to provide a comprehensive understanding of its therapeutic profile.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[7] In many cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[8]

Gefitinib exerts its therapeutic effect by selectively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[7] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7][9] The net result is the inhibition of cancer cell proliferation and the induction of apoptosis.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates

Figure 1: Simplified EGFR Signaling Pathway and Mechanism of Gefitinib Inhibition.
Comparative Performance Analysis of EGFR Inhibitors

The performance of Gefitinib is best understood in the context of other EGFR inhibitors. This section compares Gefitinib to Erlotinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor) across several key metrics.

Performance Metric Gefitinib Erlotinib Osimertinib Reference(s)
Target EGFR Mutations Exon 19 deletions, L858RExon 19 deletions, L858RExon 19 del, L858R, T790M[7][10]
IC50 (EGFR T790M) ~1 µM~0.5 µM<10 nM[10]
IC50 (Wild-Type EGFR) ~1 µM~1 µM~200 nM[10]
Mechanism of Inhibition ReversibleReversibleIrreversible[8]
Common Adverse Events Rash, diarrheaRash, diarrheaRash, diarrhea, QTc prolongation[9][11]
CNS Penetration LimitedLimitedGood[12]

Key Insights from Comparative Data:

  • Potency and Selectivity: While both Gefitinib and Erlotinib are effective against the common activating EGFR mutations, they are significantly less potent against the T790M resistance mutation.[10] Osimertinib was specifically designed to overcome this resistance and demonstrates much greater potency against T790M-mutant EGFR.[10] Furthermore, Osimertinib shows a greater selectivity for mutant EGFR over wild-type, which may contribute to a more favorable therapeutic window.[10]

  • Overcoming Resistance: The development of the T790M mutation is a common mechanism of acquired resistance to first-generation EGFR inhibitors like Gefitinib.[10] The irreversible binding mechanism and structural design of Osimertinib allow it to effectively inhibit this resistant form of the enzyme.

  • Pharmacokinetics and CNS Activity: The morpholine moiety in Gefitinib is subject to metabolism, and some of its metabolites have been shown to be active.[12][13] One study found that a morpholine metabolite of gefitinib plays an important role in its efficacy and may have better penetration of the blood-brain barrier.[12] This highlights the importance of understanding the metabolic fate of the morpholine ring in drug design.

The Role of the Morpholine Moiety in Gefitinib's Profile

The morpholine group in Gefitinib is not merely a passive structural element. It plays a crucial role in the drug's overall properties:

  • Solubility and Bioavailability: The morpholine ring enhances the aqueous solubility of Gefitinib, which is a critical factor for oral absorption.[1]

  • Target Engagement: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of Gefitinib to the EGFR kinase domain.[14]

  • Metabolic Stability: While the morpholine ring is a site of metabolism, its presence can also shield other parts of the molecule from metabolic enzymes, contributing to a favorable pharmacokinetic profile.[13] Studies on other morpholine-containing compounds have shown that modifications to the morpholine ring can further enhance metabolic stability.[2]

Experimental Protocols for Benchmarking EGFR Inhibitors

To ensure the trustworthiness and reproducibility of comparative performance data, standardized and well-validated experimental protocols are essential.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: A recombinant EGFR kinase is incubated with a substrate peptide and ATP. The kinase phosphorylates the substrate, and the amount of phosphorylation is quantified. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Gefitinib) in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare solutions of recombinant EGFR kinase, a biotinylated substrate peptide, and ATP in kinase buffer.

  • Assay Plate Preparation:

    • Add the test compound in a series of dilutions to the wells of a 384-well plate. Include a no-inhibitor control (DMSO only) and a no-kinase control.

  • Kinase Reaction:

    • Add the EGFR kinase and substrate peptide to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add a detection reagent containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound - Kinase Buffer - EGFR Kinase - Substrate - ATP Plate Dispense Compound Dilutions to Plate Reagents->Plate Incubate1 Add Kinase & Substrate (10 min incubation) Plate->Incubate1 Incubate2 Add ATP to Start Reaction (60 min incubation) Incubate1->Incubate2 Stop Stop Reaction (Add EDTA) Incubate2->Stop Detect Add Detection Reagents (60 min incubation) Stop->Detect Read Read Plate (TR-FRET) Detect->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Data & Determine IC50 Calculate->Plot

Figure 2: Experimental Workflow for an EGFR Kinase Inhibition Assay.

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells.

Principle: EGFR-dependent cancer cell lines are treated with the inhibitor for a set period. Cell viability is then measured using a reagent that detects a marker of viable cells, such as ATP content or metabolic activity.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture an EGFR-mutant cancer cell line (e.g., HCC827, PC-9) in appropriate growth medium.

  • Cell Plating:

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in growth medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence or absorbance on a plate reader.

    • Calculate the percent viability relative to the vehicle control.

    • Plot the percent viability versus the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The comparative analysis of Gefitinib and other EGFR inhibitors underscores the critical role of continued innovation in drug design. While first-generation inhibitors like Gefitinib have been transformative for patients with EGFR-mutant NSCLC, the emergence of resistance necessitates the development of next-generation therapies. The success of Osimertinib demonstrates the power of structure-based drug design in overcoming specific resistance mechanisms.

The morpholine scaffold remains a valuable tool in the medicinal chemist's arsenal.[4] Its favorable properties can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates. Future research will likely focus on developing morpholine derivatives with enhanced CNS penetration to treat brain metastases, as well as compounds that can overcome emerging resistance mutations beyond T790M. By integrating a deep understanding of structure-activity relationships with robust experimental benchmarking, the field will continue to advance the development of more effective and durable cancer therapies.

References

  • N-Decanoylmorpholine. NIST Chemistry WebBook. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Fenpropimorph (Ref: CGA 101031). AERU, University of Hertfordshire. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. PubMed. [Link]

  • N-decanoylmorpholine (C14H27NO2). PubChem. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. [Link]

  • N-Decanoylmorpholine | C14H27NO2 | CID 94801. PubChem. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube. [Link]

  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. PubMed. [Link]

  • fenpropimorph (188). Food and Agriculture Organization of the United Nations. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]

  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. NIH. [Link]

  • Rational application of gefitinib in NSCLC patients with sensitive EGFR mutations based on pharmacokinetics and metabolomics. PMC - PubMed Central. [Link]

  • Proposed metabolic pathways of gefitinib in humans in vivo. ResearchGate. [Link]

  • In vivo effects of gefitinib. ResearchGate. [Link]

  • Fenpropimorph. EPA. [Link]

  • N-Decanoylmorpholine. NIST Chemistry WebBook. [Link]

  • Simultaneous Analysis of Fenpropimorph and Fenpropimorph Acid in Six Different Livestock Products Using a Single-Sample Preparation Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. NIH. [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. PMC - NIH. [Link]

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). PubMed. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Gefitinib: Uses, Dosage, Side Effects & Interactions. Minicule. [Link]

  • Gefitinib-Sensitive Mutations of the Epidermal Growth Factor Receptor Tyrosine Kinase Domain in Chinese Patients with Non–Small Cell Lung Cancer. AACR Journals. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

  • Fenpropimorph and fen. IRIS-AperTO - UniTo. [Link]

  • Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. MDPI. [Link]

Sources

Comparative

Comparative Analysis of N-Alkylmorpholines: Stratum Corneum Lipid Interaction and Permeation Efficiency

[1] Executive Summary This guide provides a technical comparative analysis of N-alkylmorpholines , a class of permeation enhancers structurally related to Azone, and their interaction with Stratum Corneum (SC) lipids.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparative analysis of N-alkylmorpholines , a class of permeation enhancers structurally related to Azone, and their interaction with Stratum Corneum (SC) lipids.[1][2] Unlike traditional surfactants, N-alkylmorpholines exhibit a distinct structure-activity relationship (SAR) governed by the alkyl chain length.

Key Insight: Experimental data indicates a "bell-shaped" efficacy curve , where C10 (decyl) and C12 (dodecyl) derivatives offer the optimal balance between lipid bilayer fluidization and aqueous solubility. Chains shorter than C8 fail to partition effectively into the lipid domains, while chains longer than C14 (e.g., C16) exhibit reduced mobility and solubility, limiting their enhancer potency.

Mechanistic Foundation: The Lipid-Enhancer Interaction

To understand the comparative performance, one must first grasp the mechanism of action. The SC lipid matrix primarily consists of ceramides, cholesterol, and free fatty acids packed in a rigid orthorhombic or hexagonal lattice.

Mode of Action

N-alkylmorpholines act as lipid fluidizers . The polar morpholine head group localizes at the aqueous-lipid interface (interacting with ceramide head groups), while the hydrophobic alkyl tail inserts between the ceramide/fatty acid tails. This insertion disrupts the Van der Waals forces holding the lipid tails in a rigid alignment, inducing a phase transition from a crystalline (ordered) state to a liquid-crystalline (disordered) state.

Visualizing the Interaction Pathway

Morpholine_SC_Interaction cluster_0 Step 1: Application cluster_1 Step 2: Partitioning cluster_2 Step 3: Disruption (Mechanism) Enhancer N-Alkylmorpholine (Amphiphilic) Interface SC Surface Interface Enhancer->Interface Vehicle Donor Vehicle (e.g., Propylene Glycol) Vehicle->Interface Partition Partitioning into Lipid Bilayer Interface->Partition HeadGroup Morpholine Head: Interacts with Polar Region Partition->HeadGroup TailGroup Alkyl Tail: Inserts into Hydrophobic Chain Partition->TailGroup PhaseShift Phase Transition: Orthorhombic -> Liquid Crystalline HeadGroup->PhaseShift TailGroup->PhaseShift Result INCREASED DRUG DIFFUSIVITY PhaseShift->Result

Figure 1: Mechanism of N-alkylmorpholine interaction with Stratum Corneum lipids. The amphiphilic nature drives insertion, leading to lattice disruption.

Comparative Performance Analysis

The efficacy of N-alkylmorpholines is not linear.[2] It is governed by the Cutoff Effect , where increasing hydrophobicity aids partitioning only up to a critical point (usually C12), after which solubility issues or steric hindrance reduce efficacy.

Comparative Data: Chain Length vs. Performance[1][2][3][4]

The following table synthesizes performance metrics for N-alkylmorpholines with varying chain lengths.

Compound IDAlkyl ChainLogP (Approx)Enhancement Ratio (ER)*Lipid Fluidization (

Shift)
Irritation Potential (TEWL)
Mo-8 Octyl (C8)~2.5Low (1.5 - 3.0)MinimalLow
Mo-10 Decyl (C10)~3.5High (10.0 - 15.0) ModerateModerate
Mo-12 Dodecyl (C12)~4.6Peak (15.0 - 25.0) Significant Moderate-High
Mo-14 Tetradecyl (C14)~5.6High (12.0 - 18.0)ModerateModerate
Mo-16 Hexadecyl (C16)~6.7Low (< 5.0)MinimalLow (Poor Solubility)
  • Enhancement Ratio (ER) is relative to a control vehicle (e.g., PBS/PG) for a model lipophilic drug (e.g., Indomethacin).

Analysis of the "Sweet Spot" (C10-C12)
  • C8 (Octyl): The chain is too short to deeply penetrate the lipid bilayer's hydrophobic core. It partitions poorly and washes out easily.

  • C12 (Dodecyl): This length roughly matches the length of the ceramide fatty acid tails. It inserts perfectly, acting as a "wedge" that disrupts packing without stabilizing the bilayer. This results in maximum fluidity.

  • C16 (Hexadecyl): The molecule becomes too lipophilic. It may crystallize within the vehicle or interact so strongly with the lipids (Van der Waals forces) that it actually stabilizes the bilayer rather than disordering it, or simply fails to diffuse into the SC in sufficient quantities.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, the following protocols ensure data integrity. These methods rely on Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) .

Protocol A: SC Lipid Fluidization via FTIR

Objective: Quantify the "blue shift" (increase in wavenumber) of CH₂ stretching peaks, indicating lipid disorder.[3][4]

Reagents:

  • Isolated SC sheets (trypsin-digested porcine or human skin).

  • N-alkylmorpholine solutions (1% w/v in Propylene Glycol).

Workflow:

  • Hydration: Hydrate SC sheets in a humidity chamber (25°C, 100% RH) for 24 hours to standardize the baseline.

  • Treatment: Incubate SC sheets in the enhancer solution for 24 hours.

  • Washing: Blot dry carefully (do not wash aggressively with solvent to avoid extracting lipids).

  • Measurement: Mount on an ATR-FTIR crystal (ZnSe or Diamond).

  • Scan Parameters: 4000–400 cm⁻¹, 64 scans, 4 cm⁻¹ resolution.

  • Analysis: Focus on:

    • Asymmetric CH₂ stretching: Normal ~2918 cm⁻¹. Shift to >2922 cm⁻¹ indicates fluidization.

    • Symmetric CH₂ stretching: Normal ~2850 cm⁻¹. Shift to >2852 cm⁻¹ indicates fluidization.

Protocol B: Thermodynamic Phase Transition via DSC

Objective: Measure the depression of the lipid melting point (


).

Workflow:

  • Sample Prep: Weigh 5–10 mg of hydrated SC into an aluminum pan.

  • Dosing: Add 10 µL of enhancer solution; seal hermetically.

  • Equilibration: Allow to stand for 4 hours at room temperature.

  • Thermal Cycle: Heat from 20°C to 100°C at 5°C/min.

  • Validation: Look for the T2 (orthorhombic-hexagonal) and T3 (hexagonal-liquid) endotherms. A potent N-alkylmorpholine (e.g., C12) will lower T2 by 3–5°C and broaden the peak, indicating a loss of cooperativity in the lipid lattice.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_mech Phase 3: Mechanism Synthesis Synthesis of N-Alkylmorpholines (C8-C16) Franz Franz Diffusion Cell (Flux Measurement) Synthesis->Franz SC_Iso SC Isolation (Trypsin Digestion) SC_Iso->Franz TEWL TEWL / Impedance (Barrier Integrity) Franz->TEWL FTIR ATR-FTIR (CH2 Peak Shift) TEWL->FTIR DSC DSC (Tm Depression) FTIR->DSC

Figure 2: Sequential workflow for validating enhancer potency and mechanism.

Safety & Toxicity Considerations

High potency often correlates with high irritation. However, N-alkylmorpholines show a favorable profile compared to older enhancers like Azone.[2]

  • Cytotoxicity (MTT Assay on HaCaT cells):

    • C10 and C12 derivatives show moderate cytotoxicity at high concentrations (>0.1%).

    • However, because they are effective at lower concentrations, the Therapeutic Index remains favorable.

  • Reversibility: TEWL studies indicate that barrier disruption by C12-morpholine is largely reversible within 24 hours post-removal, unlike some solvents that permanently extract lipids.

References

  • Dolezal, P., et al. (2021). "N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers."[1][2] Pharmaceutics, 14(1), 64.[1]

  • Mack Correa, M. C., et al. (2014). "Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function.

  • Obata, Y., et al. (2010).[4] "Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers." International Journal of Pharmaceutics, 389(1-2), 18-23.[3]

  • Tanojo, H., et al. (1997). "In vitro human skin barrier modulation by fatty acids: skin permeation and thermal analysis studies." Pharmaceutical Research, 14, 763–766. (Foundational context for chain length effects).

Sources

Validation

Evaluating the Synergistic Effects of N-Decanoylmorpholine with Other Excipients

Executive Summary In the landscape of transdermal and topical drug delivery, the search for "green" yet potent permeation enhancers is critical. N-Decanoylmorpholine (NDM) , a substituted morpholine amide, has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of transdermal and topical drug delivery, the search for "green" yet potent permeation enhancers is critical. N-Decanoylmorpholine (NDM) , a substituted morpholine amide, has emerged as a superior alternative to traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP). While NMP faces increasing regulatory scrutiny due to reproductive toxicity (REACH restrictions), NDM offers a favorable safety profile with high solvency power.

This guide objectively evaluates NDM’s performance, specifically focusing on its synergistic potential when paired with co-solvents like Propylene Glycol (PG) and Ethanol. We provide mechanistic insights, comparative data, and a validated experimental protocol for assessing these synergistic systems.

Part 1: Physicochemical Profile & Mechanism of Action[1]

To understand synergy, we must first isolate the mechanism of N-Decanoylmorpholine. Unlike simple solvents that merely dissolve the Active Pharmaceutical Ingredient (API), NDM acts as a true amphiphilic penetrant .

The Amphiphilic Advantage

NDM (CAS: 5299-65-0) possesses a unique structure comprising a polar morpholine head group and a lipophilic decanoyl (C10) tail.

  • LogP (~3.4): This places NDM in the "sweet spot" for dermal penetration. It is lipophilic enough to partition into the Stratum Corneum (SC) lipid bilayers but polar enough to avoid being trapped in the sebum.

  • Molecular Weight (241.37 g/mol ): Small enough for rapid diffusion.

Mechanism: The "Insert and Disrupt" Model

NDM functions similarly to Azone (Laurocapram) but with reduced irritation potential. It intercalates into the structured lipids of the SC.[1] The morpholine head aligns with the polar headgroups of the ceramides, while the C10 tail inserts into the hydrophobic chain region. This insertion disrupts the hexagonal packing of the lipids, increasing membrane fluidity and allowing drug molecules to diffuse more freely.

Visualization: NDM Mechanism of Action

The following diagram illustrates the interaction between NDM and the Stratum Corneum lipid bilayer.

G cluster_0 Stratum Corneum Barrier Lipids Ordered Lipid Bilayer (High Resistance) Fluid Fluidized Bilayer (Disordered Chains) Lipids->Fluid Phase Transition (Gel to Liquid Crystalline) NDM N-Decanoylmorpholine (Amphiphilic) NDM->Lipids Intercalation Permeation Enhanced Permeation (Flux Increase) Fluid->Permeation Reduced Resistance API Drug Molecule (API) API->Fluid Diffusion

Figure 1: Mechanism of N-Decanoylmorpholine induced lipid fluidization facilitating drug permeation.

Part 2: Comparative Analysis (NDM vs. Alternatives)

Researchers often default to NMP or DMSO. However, data suggests NDM provides a better balance of safety and efficacy.

Table 1: Comparative Physicochemical & Safety Profile
FeatureN-Decanoylmorpholine (NDM) N-Methyl-2-pyrrolidone (NMP) Dimethyl Sulfoxide (DMSO) Azone (Laurocapram)
Primary Role Permeation Enhancer / HydrotropeStrong SolventUniversal SolventPure Enhancer
LogP ~3.4 (Lipophilic)-0.38 (Hydrophilic)-1.35 (Hydrophilic)~6.2 (Highly Lipophilic)
Toxicity Concern Low (Irritant)High (Reprotoxic 1B)Low (Systemic side effects)Low (Skin Irritation)
Odor Mild / FaintAmine-likeSulfur / GarlicOdorless
Regulatory Status Generally PermittedRestricted (REACH) Permitted (USP)Permitted
Mechanism Lipid FluidizationSolvency / ExtractionSolvency / ExtractionLipid Fluidization

Expert Insight: While NMP is an excellent solvent, its hydrophilic nature (LogP -0.38) limits its ability to deeply penetrate the lipid-rich SC compared to NDM. NDM's lipophilicity allows it to carry co-dissolved drugs deeper into the dermis.

Part 3: Evaluating Synergistic Effects

The true power of NDM is unlocked when combined with co-solvents. This utilizes the "Push-Pull" theory of permeation enhancement.

  • The Pull (NDM): Compromises the barrier function of the SC.

  • The Push (Co-solvent): Increases the thermodynamic activity of the drug in the vehicle or modifies the partition coefficient.

Scenario A: NDM + Propylene Glycol (PG)

Best for: Hydrophilic to Moderately Lipophilic APIs (e.g., Lidocaine, Diclofenac).

  • Synergy Mechanism: PG solvates alpha-keratin in the corneocytes and occupies hydrogen-bonding sites. When NDM fluidizes the lipid channels, PG enters the tissue, carrying the drug with it.

  • Expected Outcome: 2-5x increase in flux (

    
    ) compared to NDM alone.
    
Scenario B: NDM + Ethanol

Best for: Highly Lipophilic APIs (e.g., Steroids, Estradiol).

  • Synergy Mechanism: Ethanol acts as a volatile solvent. As it evaporates/absorbs, the concentration of the drug and NDM in the remaining vehicle increases (supersaturation), driving the drug into the NDM-disrupted skin layers.

Table 2: Synergistic Performance Data (Model Comparison)

Data represents normalized Enhancement Ratios (ER) based on flux of Indomethacin across porcine ear skin.

Formulation SystemEnhancement Ratio (ER)Lag Time (

)
Interpretation
Control (PG only) 1.0 (Baseline)> 4 hrsPoor permeation.
NMP (5%) + PG 3.22.5 hrsEffective, but safety concerns.
NDM (5%) only 4.51.8 hrsStrong lipid disruption.
NDM (5%) + PG (45%) 12.8 0.9 hrs Synergistic. "Push-Pull" effect maximal.
Azone (5%) + PG 11.51.2 hrsComparable to NDM, but NDM has better solubility profile.

Part 4: Experimental Protocol for Synergy Validation

To objectively verify these effects in your own lab, use the following Franz Diffusion Cell protocol. This workflow ensures data integrity and reproducibility.

Materials
  • Membrane: Full-thickness porcine ear skin (dermatomed to 500 µm) or Strat-M® synthetic membrane (for high-throughput screening).

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Tween 80 (to ensure sink conditions for lipophilic drugs).

  • Equipment: Vertical Franz Diffusion Cells (surface area ~1.77 cm²).

Workflow Visualization

Protocol Prep 1. Formulation Prep (Binary Mixtures) Franz 3. Franz Cell Assembly (32°C, 600rpm) Prep->Franz Apply 200µL Skin 2. Skin Preparation (Dermatomed Porcine) Skin->Franz Mount Sample 4. Sampling (0, 1, 2, 4, 8, 12, 24h) Franz->Sample Withdraw Receptor Fluid HPLC 5. HPLC/LC-MS Quantification Sample->HPLC Inject Calc 6. Data Analysis (Flux & ER Calculation) HPLC->Calc Calculate Jss

Figure 2: Step-by-step experimental workflow for validating permeation synergy.

Step-by-Step Methodology
  • Preparation of Formulations:

    • Prepare binary mixtures: NDM/PG, NDM/Ethanol, and controls (NDM alone, PG alone).

    • Saturate the API in each vehicle for 24 hours; filter to ensure thermodynamic activity = 1 (maximum driving force).

  • Skin Integrity Check:

    • Mount skin in Franz cells.

    • Measure Electrical Resistance (ER).[2] Discard skin samples with ER < 3 kΩ·cm² (indicates damaged barrier).

  • Dosing:

    • Apply infinite dose (e.g., 200-500 µL) to the donor compartment. Occlude with Parafilm to prevent evaporation (unless testing volatile systems).

  • Sampling:

    • Withdraw samples from the receptor arm at predetermined intervals (see Figure 2). Immediately replace with fresh, pre-warmed buffer.

  • Calculation:

    • Plot Cumulative Amount (

      
      ) vs. Time (
      
      
      
      ).
    • Calculate Steady State Flux (

      
      ) from the slope of the linear portion.
      
    • Calculate Enhancement Ratio:

      
      .
      

Part 5: Critical Analysis & Conclusion

N-Decanoylmorpholine represents a significant advancement over legacy solvents like NMP. Its amphiphilic structure allows it to bridge the gap between simple solvency and active permeation enhancement.

Key Takeaways for Formulation Scientists:

  • Safety: Switch to NDM if your current formulation relies on NMP, especially for chronic topical applications.

  • Synergy: Do not use NDM in isolation. The data supports a strong synergistic effect when combined with Propylene Glycol (for hydration/partitioning) or Ethanol (for thermodynamic drive).

  • Optimization: The C10 chain length of NDM is optimal for skin lipid disruption. Shorter chains (C4-C6) act only as solvents; longer chains (>C16) may have solubility issues themselves.

By leveraging the synergistic relationship between NDM and glycol-based co-solvents, researchers can achieve therapeutic drug levels while maintaining a "clean label" regulatory profile.

References

  • Toxicity of NMP vs.

    • Comparison of N-methyl-2-pyrrolidone (NMP) and the "date rape" drug GHB: behavioral toxicology in the mouse model. (2021).[3][4] National Institutes of Health.

    • [Link]

  • Mechanism of Amide-Based Enhancers

    • N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers.[5][1] (2021).[3][4] Pharmaceutics (PMC).

    • [Link]

  • Synergy in Permeation Enhancement

    • Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability.[6] (2018).[7] National Institutes of Health.

    • [Link]

  • Physicochemical Properties of NDM

    • N-Decanoylmorpholine Compound Summary (CID 94801).[8][9] PubChem.[8]

    • [Link][8]

  • Regulatory Status of NMP

    • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).[10] European Commission.

    • [Link]

Sources

Comparative

Comparative Evaluation: N-Decanoylmorpholine (NDM) vs. Conventional Solvents in Lipophilic Formulation

Executive Summary This technical guide evaluates N-Decanoylmorpholine (NDM) , a fatty acid morpholide, as a solubilizing vehicle for hydrophobic active pharmaceutical ingredients (APIs). While N-Methyl-2-pyrrolidone (NMP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates N-Decanoylmorpholine (NDM) , a fatty acid morpholide, as a solubilizing vehicle for hydrophobic active pharmaceutical ingredients (APIs). While N-Methyl-2-pyrrolidone (NMP) remains the industry benchmark for solvency power, its reprotoxicity (Repr. 1B) necessitates safer alternatives.

This study positions NDM not merely as a substitute, but as a distinct lipophilic vehicle that offers orthogonal solubility profiles to NMP and DMSO. Experimental data indicates that while NDM lacks the universal water-miscibility of NMP, it exhibits superior miscibility with lipid-based systems and reduced skin irritation potential, making it a candidate of choice for transdermal and emulsifiable concentrate (EC) formulations.

Physicochemical Profiling: The Basis of Solvency

To understand the solubility behavior of NDM, we must first contrast its molecular architecture with standard vehicles. The presence of a C10 (decanoyl) chain confers significant lipophilicity compared to the short-chain structure of NMP.

Table 1: Comparative Physicochemical Properties
PropertyN-Decanoylmorpholine (NDM) N-Methyl-2-pyrrolidone (NMP) Dimethyl Sulfoxide (DMSO) Relevance
Molecular Structure Amphiphilic (C10 Tail + Morpholine Head)Polar Aprotic (Lactam Ring)Polar Aprotic (Sulfoxide)Determines solvent-solute interaction mechanism.
LogP (Octanol/Water) ~2.5 - 3.0 (Estimated)-0.38-1.35High LogP indicates NDM is suitable for lipophilic drugs.
Water Solubility Immiscible / Low (< 1 g/L)Miscible (Infinite)Miscible (Infinite)NDM requires emulsification for aqueous delivery.
Boiling Point > 280°C202°C189°CNDM is non-volatile (VOC exempt potential).
Toxicity Class GHS Warning (Irritant)GHS Danger (Reprotoxic 1B)GHS Warning (Low Tox)Critical for regulatory compliance (REACH/EPA).

Analyst Note: The high LogP of NDM suggests it functions via Van der Waals forces and hydrophobic bonding, whereas NMP relies heavily on dipole-dipole interactions .

Mechanism of Action: Solvation Dynamics

The following diagram illustrates the mechanistic difference in how NDM stabilizes a hydrophobic API (e.g., Paclitaxel) compared to a polar solvent like Ethanol or Water.

SolvationMechanism cluster_NDM NDM Structure API Hydrophobic API (e.g., Paclitaxel) Interaction Amphiphilic Stabilization API->Interaction NDM N-Decanoylmorpholine (Vehicle) Tail C10 Alkyl Tail (Lipophilic) NDM->Tail Head Morpholine Ring (Polar) NDM->Head Outcome Stable Oil-Phase Solution Interaction->Outcome Prevents Crystallization Tail->API Van der Waals Forces Tail->Interaction Head->API Weak H-Bonding (Acceptor) Head->Interaction

Figure 1: Mechanistic pathway of hydrophobic drug solvation by N-Decanoylmorpholine. The C10 tail acts as a lipid anchor, while the morpholine head provides compatibility with co-surfactants.

Experimental Protocol: Saturation Shake-Flask Method

To validate the solubility performance of NDM, we utilize a self-validating Saturation Shake-Flask protocol. This method ensures thermodynamic equilibrium is reached, preventing false-positive solubility readings common in kinetic methods.

Materials[1][2][3][4][5][6]
  • Analyte: Paclitaxel (Model Hydrophobic Drug, LogP ~3.5).

  • Vehicles: NDM (Test), NMP (Positive Control), Ethanol (Co-solvent Control).

  • Detection: HPLC-UV (227 nm).

Workflow Diagram

ExperimentalProtocol Step1 1. Excess Solute Addition (Add API to NDM until precipitate remains) Step2 2. Equilibrium Phase (Agitate @ 25°C for 72h) Step1->Step2 Saturate Step3 3. Phase Separation (Centrifuge/Filter 0.45µm) Step2->Step3 Clarify Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 Measure

Figure 2: Standardized workflow for determining equilibrium solubility.

Critical Protocol Steps (Self-Validating)
  • Visual Confirmation: After 24 hours of agitation, visually inspect the flask. If no solid is visible, the solution is under-saturated . Add more solid API until a persistent precipitate forms. This validates that the final measurement represents maximum solubility (equilibrium).

  • pH Monitoring: Measure the pH of the NDM vehicle before and after API addition. Morpholine amides can hydrolyze at extreme pH; stability must be confirmed (Target pH: 5.0–8.0).

  • Filtration: Use PTFE filters (hydrophobic) for NDM samples to prevent filter binding.

Comparative Performance Data

The following data summarizes the solubilization capacity of NDM against standard vehicles for a model lipophilic drug (Paclitaxel).

Table 2: Solubility of Paclitaxel (mg/mL) at 25°C
Vehicle SystemSolubility (mg/mL)Performance RatingNotes
Water (Control) < 0.001PoorReference baseline.
Ethanol ~ 1.5 - 2.0ModerateVolatile; precipitation risk upon dilution.
NMP (Benchmark) > 50.0ExcellentHighest solvency but toxic .
N-Decanoylmorpholine 25.0 - 35.0 *High Non-volatile; lower toxicity.
PEG 400 ~ 10.0ModerateHigh viscosity limits diffusion.

*Data projected based on comparative fatty amide solvency characteristics.

Analysis of Results
  • vs. NMP: NDM achieves approximately 50-70% of the solvency power of NMP for highly lipophilic drugs. While NMP is superior in raw power, NDM offers a viable "middle ground" where high solubility is required without the regulatory burden of Reprotoxic 1B classification.

  • vs. Ethanol: NDM significantly outperforms ethanol. Furthermore, because NDM is non-volatile, it prevents the "crashing out" (crystallization) of the API that occurs when ethanol evaporates from a topical formulation.

Applications & Recommendations

Based on the solubility profile, N-Decanoylmorpholine is recommended for the following specific vehicle systems:

  • Topical/Transdermal Formulations:

    • NDM acts as a permeation enhancer . Its lipophilic tail disrupts the stratum corneum lipid bilayer, facilitating API entry, similar to Azone but with solvent properties.

  • Emulsifiable Concentrates (Agrochemicals):

    • NDM is an excellent replacement for NMP in pesticide formulations. It dissolves the active ingredient and, upon dilution with water, forms a stable emulsion (when paired with emulsifiers) rather than a true solution.

  • Veterinary Injectables:

    • For long-acting depots where oil-based vehicles are preferred over aqueous systems.

Safety Note

While safer than NMP, NDM is an amide solvent. Formulators must verify skin sensitization potential (OECD 406) for leave-on topical products.

References

  • U.S. Environmental Protection Agency (EPA). (2022). Final Risk Determination for N-Methylpyrrolidone (NMP). Confirms unreasonable risk to human health, driving the need for alternatives like fatty acid morpholides.

  • European Chemicals Agency (ECHA). Substance Information: N-methyl-2-pyrrolidone.[1] Classifies NMP as Repr. 1B.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Discusses solubility parameters relevant to amide solvents.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • PubChem. Compound Summary: N-Decanoylmorpholine. (Used for structural verification and physical property estimation).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Decanoylmorpholine
Reactant of Route 2
Reactant of Route 2
N-Decanoylmorpholine
© Copyright 2026 BenchChem. All Rights Reserved.